molecular formula C8H9I B054174 2-Iodo-1,3-dimethylbenzene CAS No. 608-28-6

2-Iodo-1,3-dimethylbenzene

Cat. No.: B054174
CAS No.: 608-28-6
M. Wt: 232.06 g/mol
InChI Key: QTUGGVBKWIYQSS-UHFFFAOYSA-N
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Description

2-Iodo-1,3-dimethylbenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H9I and its molecular weight is 232.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9265. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-1,3-dimethylbenzene
Source PubChem
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InChI

InChI=1S/C8H9I/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUGGVBKWIYQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060560
Record name Benzene, 2-iodo-1,3-dimethyl-
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Molecular Weight

232.06 g/mol
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CAS No.

608-28-6
Record name 2-Iodo-1,3-dimethylbenzene
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Record name Benzene, 2-iodo-1,3-dimethyl-
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Record name 2-Iodo-m-xylene
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Record name Benzene, 2-iodo-1,3-dimethyl-
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Record name Benzene, 2-iodo-1,3-dimethyl-
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Foundational & Exploratory

2-Iodo-1,3-dimethylbenzene chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-Iodo-1,3-dimethylbenzene

Introduction

This compound, also known as 2-Iodo-m-xylene, is an important organic intermediate widely utilized in complex chemical syntheses.[1] Its chemical structure, featuring an iodine atom positioned between two methyl groups on a benzene ring, imparts unique steric and electronic properties.[2] These characteristics make it a valuable precursor in the development of pharmaceuticals, organic materials, and fine chemicals.[1][2] The carbon-iodine bond is the least stable among carbon-halogen bonds, rendering aryl iodides like this compound highly reactive substrates in various coupling reactions.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety information, tailored for researchers and professionals in drug development and material science.

Core Chemical and Physical Properties

This compound is a clear, green-brown to brown liquid.[4] It is sensitive to light and should be stored in a dark place, sealed in a dry environment at room temperature.[5] Key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₉I
Molecular Weight 232.06 g/mol
CAS Number 608-28-6
Appearance Clear green-brown to brown liquid[4]
Density 1.608 g/mL at 25 °C
Boiling Point 223-224 °C
Melting Point 11.2 °C[5]
Refractive Index (n20/D) 1.6030
Flash Point 102 °C (215.6 °F) - closed cup
Solubility Insoluble in water[5][6]. Soluble in chloroform and methanol (slightly)[5].
InChI Key QTUGGVBKWIYQSS-UHFFFAOYSA-N
SMILES String Cc1cccc(C)c1I

Synthesis and Reactivity

This compound is a versatile reagent in organic synthesis, primarily owing to the reactivity of the carbon-iodine bond. This bond readily participates in various transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[3]

Synthetic Applications

A significant application of 2-iodo-m-xylene is in the preparation of p-(arylethynyl)arylpropanoic acid derivatives, which act as agonists for the free fatty acid receptor 1.[4] These derivatives are noted for their low lipophilicity and high oral bioavailability.[4] Furthermore, its structural properties make it a crucial building block in the synthesis of materials for the electronics industry, such as organic light-emitting diodes (OLEDs).[2]

Cross-Coupling Reactions

This compound is an excellent substrate for several key cross-coupling reactions:

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. It is a powerful method for creating carbon-carbon bonds to synthesize biaryls, styrenes, and conjugated dienes. Aryl iodides are more reactive than the corresponding bromides or chlorides in this reaction.[7] The reaction is tolerant of a wide range of functional groups and is often carried out under mild conditions.[8]

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9][10] The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation, enabling the synthesis of substituted alkynes.[3]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound from 2,6-dimethylphenylboronic acid is as follows[4]:

  • Add arylboronic acid (0.5 mmol) and K₂CO₃ (1.0 mmol, 138.0 mg) to a 20 mL Schlenk tube equipped with a stir bar.

  • Evacuate the tube and backfill with nitrogen. Repeat this process twice.

  • Add acetonitrile (2 mL) and iodine (0.75 mmol, 191 mg) to the reaction tube at room temperature.

  • Seal the tube and place it in a preheated oil bath at 80 °C for 8-12 hours under a nitrogen atmosphere.

  • After the reaction is complete, cool the solution to room temperature.

  • Dilute the mixture with water (10 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Synthesis_of_2_Iodo_1_3_dimethylbenzene Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup 2,6-Dimethylphenylboronic Acid 2,6-Dimethylphenylboronic Acid ReactionMixture Reaction Mixture in Schlenk Tube 2,6-Dimethylphenylboronic Acid->ReactionMixture Iodine (I2) Iodine (I2) Iodine (I2)->ReactionMixture K2CO3 K2CO3 K2CO3->ReactionMixture Acetonitrile Acetonitrile Acetonitrile->ReactionMixture 80 °C 80 °C Nitrogen Atmosphere Nitrogen Atmosphere 8-12 hours 8-12 hours Cooling Cooling ReactionMixture->Cooling Under Conditions Dilution with Water Dilution with Water Cooling->Dilution with Water Ethyl Acetate Extraction Ethyl Acetate Extraction Dilution with Water->Ethyl Acetate Extraction Product This compound Ethyl Acetate Extraction->Product

Caption: Workflow for the synthesis of this compound.

General Protocol for Sonogashira Coupling

The Sonogashira coupling of an aryl iodide with a terminal alkyne typically follows this procedure[11]:

  • To a two-neck round-bottom flask fitted with a condenser, add the aryl iodide (e.g., this compound, 1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).

  • Degas the flask and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed amine base (e.g., triethylamine, TEA) via syringe.

  • Add the terminal alkyne (1.1 mmol) dissolved in a suitable solvent (e.g., THF or acetonitrile).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) for a specified time (e.g., 2-8 hours), monitoring by TLC or GC.

  • Upon completion, evaporate the solvents.

  • Add a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ether).

  • Wash the combined organic layers with water and brine, then dry and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel.

Sonogashira_Coupling_Cycle Catalytic Cycle of Sonogashira Coupling pd0 Pd(0)L2 pd_complex Ar-Pd(II)-I(L2) pd0->pd_complex Oxidative Addition pd_alkynyl Ar-Pd(II)-C≡CR(L2) pd_complex->pd_alkynyl Transmetalation product Ar-C≡CR pd_alkynyl->product Reductive Elimination cu_acetylide Cu-C≡CR cu_acetylide->pd_complex Enters Pd Cycle terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide Deprotonation base Base base->terminal_alkyne cu_salt Cu(I)X cu_salt->terminal_alkyne aryl_halide Ar-I (this compound) aryl_halide->pd_complex product->pd0 Suzuki_Miyaura_Coupling_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L2 pd_complex Ar-Pd(II)-I(L2) pd0->pd_complex Oxidative Addition pd_organo Ar-Pd(II)-Ar'(L2) pd_complex->pd_organo Transmetalation product Ar-Ar' pd_organo->product Reductive Elimination aryl_halide Ar-I (this compound) aryl_halide->pd_complex boronic_acid Ar'-B(OH)2 boronic_acid->pd_complex with Base base Base (e.g., Na2CO3) base->boronic_acid product->pd0

References

An In-depth Technical Guide to 2-Iodo-1,3-dimethylbenzene (CAS: 608-28-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodo-1,3-dimethylbenzene, a key aromatic iodide intermediate in organic synthesis. It covers its physicochemical properties, synthesis, reactivity in common cross-coupling reactions, and safety information. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Physicochemical Properties

This compound, also known as 2-iodo-m-xylene, is a halogenated aromatic compound.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 608-28-6[2][3]
Molecular Formula C₈H₉I[4][5]
Molecular Weight 232.06 g/mol [2]
Appearance Clear pale yellow to green-brown or brown oil/liquid[3]
Boiling Point 223-224 °C (lit.)[2][6]
Density 1.608 g/mL at 25 °C (lit.)[2][6]
Refractive Index (n20/D) 1.6030 (lit.)[2][6]
Solubility Insoluble in water. Slightly soluble in chloroform and methanol.[3]
Flash Point 102 °C (215.6 °F) - closed cup[2]
Sensitivity Light Sensitive[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[4] The spectrum displays a molecular ion peak corresponding to its molecular weight.

Key Fragments (m/z):

  • 232: [M]+ (Molecular ion)

  • 105: [M - I]+

  • 91: [C₇H₇]+ (Tropylium ion)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts:

  • Aromatic Protons (C₆H₃): Expected in the range of 6.8 - 7.2 ppm. The protons on the aromatic ring will exhibit splitting patterns (doublets, triplets) depending on their coupling with neighboring protons.

  • Methyl Protons (2 x CH₃): A singlet expected around 2.4 ppm.

Predicted ¹³C NMR Chemical Shifts:

  • C-I: ~100-110 ppm

  • C-CH₃ (ipso): ~140-145 ppm

  • Aromatic CH: ~125-130 ppm

  • CH₃: ~20-25 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for an aromatic compound with alkyl substituents.

Expected Key IR Absorptions:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-H bending (aromatic): ~700-900 cm⁻¹ (pattern will be indicative of the substitution)

  • C-I stretching: ~500-600 cm⁻¹

Synthesis Protocols

This compound can be synthesized through various methods. Below are detailed protocols for two common approaches.

Iodination of 2,6-Dimethylphenylboronic Acid

This method provides a direct route to this compound from a commercially available starting material.[6]

Experimental Protocol:

  • To a 20 mL Schlenk tube equipped with a magnetic stir bar, add 2,6-dimethylphenylboronic acid (0.5 mmol, 75 mg) and potassium carbonate (1.0 mmol, 138 mg).[6]

  • Evacuate the tube and backfill with nitrogen. Repeat this process two more times.[6]

  • Add acetonitrile (2 mL) and iodine (0.75 mmol, 191 mg) to the reaction tube at room temperature.[6]

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.[6]

  • Stir the reaction mixture for 8-12 hours under a nitrogen atmosphere.[6]

  • After cooling to room temperature, the reaction mixture can be worked up by quenching with a saturated aqueous solution of sodium thiosulfate, followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Synthesis_from_Boronic_Acid 2,6-Dimethylphenylboronic Acid 2,6-Dimethylphenylboronic Acid reaction 80 °C, 8-12h 2,6-Dimethylphenylboronic Acid->reaction Iodine (I2) Iodine (I2) Iodine (I2)->reaction K2CO3 K2CO3 K2CO3->reaction Acetonitrile Acetonitrile Acetonitrile->reaction This compound This compound reaction->this compound Iodination

Synthesis of this compound.
Sandmeyer-type Reaction from 2,6-Dimethylaniline

This classical approach involves the diazotization of an aniline derivative followed by substitution with iodide. The following is an adapted general procedure.

Experimental Protocol:

  • In a beaker, dissolve 2,6-dimethylaniline (10 mmol) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol) to the aniline solution while maintaining the temperature between 0-5 °C to form the diazonium salt.

  • In a separate beaker, dissolve potassium iodide (12 mmol) in water and cool it in an ice bath.

  • Slowly add the cold potassium iodide solution to the diazonium salt solution. Nitrogen gas evolution should be observed.

  • Allow the reaction mixture to stand at room temperature for a period to ensure complete reaction, then heat gently to decompose any remaining diazonium salt.

  • After cooling, extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Reactivity and Experimental Protocols for Key Reactions

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The carbon-iodine bond is relatively weak, making it highly reactive in these processes.[7]

Reactions cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Reaction cluster_buchwald Buchwald-Hartwig Amination A This compound C Pd Catalyst, Base A->C + F Pd/Cu Catalysts, Base A->F + I Pd Catalyst, Base A->I + L Pd Catalyst, Base A->L + B Arylboronic Acid D Biaryl Product C->D E Terminal Alkyne G Alkynylated Product F->G H Alkene J Vinylated Product I->J K Amine M Arylamine Product L->M

Key reactions of this compound.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.

Representative Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).

  • Add a suitable solvent system, for example, a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to a temperature of 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

Representative Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst such as CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous amine solvent like triethylamine or a mixture of a solvent like THF and an amine base.

  • Add the terminal alkyne (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Upon completion, filter the reaction mixture to remove the ammonium salt precipitate and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Heck Reaction

The Heck reaction is a method for C-C bond formation between an unsaturated halide and an alkene.

Representative Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 mmol), the alkene (1.2 mmol), a palladium source like Pd(OAc)₂ (0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base such as triethylamine (1.5 mmol).

  • Add a polar aprotic solvent like DMF or acetonitrile.

  • Degas the mixture and heat it under an inert atmosphere at 80-120 °C until the reaction is complete.

  • Cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic phase, dry it, and remove the solvent under reduced pressure.

  • Purify the resulting product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a versatile method for the synthesis of C-N bonds by coupling an amine with an aryl halide.

Representative Experimental Protocol:

  • To a glovebox or under an inert atmosphere, add to a reaction tube this compound (1.0 mmol), a palladium precatalyst, a suitable phosphine ligand, and a strong base such as sodium tert-butoxide (1.2 mmol).

  • Add the amine (1.2 mmol) and an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C until the starting material is consumed.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the arylamine product by column chromatography.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Class & CategoryHazard Statement
Skin Irrit. 2H315: Causes skin irritation
Eye Dam. 1H318: Causes serious eye damage
STOT SE 3H335: May cause respiratory irritation

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before using this chemical. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly for the construction of complex molecular frameworks. Its utility is highlighted in the preparation of various compounds, including:

  • Pharmaceutical Intermediates: It is used in the synthesis of p-(arylethynyl)arylpropanoic acid derivatives, which have been investigated as agonists for free fatty acid receptor 1.[3][6]

  • Materials Science: The ability to introduce diverse functionalities through cross-coupling reactions makes it a useful intermediate in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[7]

The steric hindrance provided by the two methyl groups ortho to the iodine atom can influence the reactivity and selectivity of its reactions, a feature that can be exploited in targeted synthesis.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional experimental guidance and a thorough safety assessment. All chemical reactions should be performed by trained professionals in a controlled laboratory setting.

References

physical properties of 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Iodo-1,3-dimethylbenzene

Introduction

This compound, also known as 2-Iodo-m-xylene, is an important organoiodine compound with the chemical formula IC₆H₃(CH₃)₂. As a substituted aromatic halide, it serves as a versatile intermediate in organic synthesis. Its physical properties are critical for its handling, storage, and application in various chemical reactions, particularly in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its core physical characteristics, supported by detailed experimental protocols for their determination.

Data Presentation: Core Physical Properties

The quantitative are summarized in the table below for easy reference and comparison.

Physical PropertyValueUnitsConditionsReference
Molecular Weight 232.06 g/mol -[1]
Density 1.608g/mLat 25 °C[2]
1.6 ± 0.1g/cm³-[1]
Boiling Point 223-224°Cat 760 mmHg[2]
227.5 ± 9.0°Cat 760 mmHg[1]
Melting Point 11.2°C-[3]
Refractive Index 1.6030-at 20 °C (D-line)[2]
Solubility Insoluble-in Water[3]
Slightly Soluble-in Chloroform, Methanol[3]
Flash Point 102°CClosed Cup

Experimental Protocols

The determination of the physical properties listed above requires precise and standardized experimental methodologies. Below are detailed protocols for key properties.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4] The capillary method is a common micro-scale technique for its determination.[5][6]

Methodology:

  • Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube or fusion tube.[7]

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid within the fusion tube.[5]

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a heating apparatus, such as a Thiele tube or an aluminum block, which contains a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.[5][8]

  • Heating and Observation: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected boiling point.[8]

  • Boiling Point Identification: As the liquid heats, trapped air in the capillary tube expands and escapes, forming a stream of bubbles. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end.[5] Alternatively, the heat source can be removed when a steady stream of bubbles is observed; the temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]

Determination of Melting Point

For substances like this compound, which can be solid at or near room temperature, the melting point is a crucial indicator of purity.[8]

Methodology:

  • Sample Preparation: A small amount of the solidified compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small sample (1-2 mm in height) into the sealed end.[9]

  • Apparatus Setup: The packed capillary tube is attached to a thermometer and placed in a melting point apparatus (e.g., Mel-Temp apparatus or Thiele tube).[8]

  • Heating and Observation: The apparatus is heated slowly. An initial rapid heating can be done to find an approximate melting range, followed by a more careful determination with a heating rate of about 2°C per minute.

  • Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[10] A pure substance typically has a sharp melting range of 0.5-1.0°C.[8]

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume of a substance.[11] It can be determined gravimetrically using either a pycnometer for high precision or a graduated cylinder and balance for a simpler measurement.[12][13]

Methodology (Using Graduated Cylinder):

  • Mass of Empty Cylinder: An empty, dry measuring cylinder is weighed on an electronic balance, and its mass is recorded.[11]

  • Volume Measurement: A specific volume of this compound (e.g., 20 mL) is added to the measuring cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[14][15]

  • Mass of Filled Cylinder: The measuring cylinder containing the liquid is reweighed, and the mass is recorded.[15]

  • Calculation: The mass of the liquid is found by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated using the formula: ρ = mass / volume.[11][14] For greater accuracy, measurements should be repeated and an average calculated.[14]

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a fundamental physical constant. The Abbe refractometer is a common instrument for this purpose.[16]

Methodology:

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

  • Measurement: The prism is closed, and the light source is positioned. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

  • Reading the Value: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Visualizations

The following diagram illustrates the generalized workflow for determining the key physical properties of a chemical compound like this compound.

G cluster_prep Sample Preparation cluster_bp Boiling Point Determination cluster_mp Melting Point Determination cluster_density Density Determination cluster_ri Refractive Index Determination cluster_results Data Analysis & Reporting Prep Obtain Pure Sample of This compound BP_Setup Setup Thiele Tube with Capillary Prep->BP_Setup MP_Setup Pack Capillary Tube Prep->MP_Setup D_Measure Measure Mass & Volume Prep->D_Measure RI_Setup Calibrate Refractometer Prep->RI_Setup BP_Heat Heat Slowly BP_Setup->BP_Heat BP_Observe Observe Bubble Stream & Record Temperature BP_Heat->BP_Observe Analysis Analyze & Tabulate Data BP_Observe->Analysis MP_Heat Heat in Mel-Temp MP_Setup->MP_Heat MP_Observe Observe Phase Change & Record Temperature Range MP_Heat->MP_Observe MP_Observe->Analysis D_Calc Calculate ρ = m/V D_Measure->D_Calc D_Calc->Analysis RI_Measure Apply Sample & Measure RI_Setup->RI_Measure RI_Measure->Analysis Report Technical Guide Analysis->Report

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide on the Physical Properties of 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-Iodo-1,3-dimethylbenzene, also known as 2-Iodo-m-xylene. The document details its boiling point and density, along with the experimental procedures for their determination, to support research and development activities in the chemical and pharmaceutical sciences.

Physicochemical Data of this compound

The physical characteristics of a compound are crucial for its identification, purification, and application in various chemical processes. The boiling point and density are fundamental properties that provide insights into the substance's volatility and mass-to-volume relationship.

Table 1: Quantitative Physical Properties of this compound

PropertyValueConditions
Boiling Point223-224 °Cat 760 mmHg (lit.)[1][2]
Boiling Point227.5±9.0 °Cat 760 mmHg[3]
Density1.608 g/mLat 25 °C (lit.)[1][2]
Density1.6±0.1 g/cm³Not specified

Note: "lit." refers to literature values.

Experimental Protocols for Property Determination

Accurate determination of physical properties is paramount in chemical research. The following sections outline standardized experimental methodologies for measuring the boiling point and density of liquid compounds like this compound.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

2.1.1. Distillation Method

This method is suitable when a sufficient quantity of the liquid is available and also serves to purify the sample.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • Assemble a simple or fractional distillation apparatus.

    • Place the liquid sample (this compound) and a few boiling chips into the distillation flask.

    • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

    • Begin heating the flask gently.

    • Record the temperature when the liquid is boiling, and a steady stream of distillate is condensing and being collected. This constant temperature is the boiling point.[4]

2.1.2. Micro-Boiling Point (Capillary) Method

This technique is ideal for small sample volumes.

  • Apparatus: Capillary tube (sealed at one end), a small test tube or fusion tube, thermometer, heating apparatus (e.g., Thiele tube or aluminum block).[5][6][7]

  • Procedure:

    • Seal one end of a capillary tube using a flame.

    • Place a small amount of the liquid into a fusion tube.

    • Invert the sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.

    • Attach the fusion tube to a thermometer and place the assembly in a heating bath.

    • Heat the apparatus gently. A stream of bubbles will emerge from the open end of the capillary tube as trapped air and vapor escape.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[5][6]

Density is the mass of a substance per unit volume.

  • Apparatus: A precise analytical balance, a volumetric flask or pycnometer (density bottle), or a graduated cylinder.[8][9]

  • Procedure:

    • Accurately weigh a clean, dry volumetric flask or pycnometer (m1).

    • Fill the container to the calibration mark with the liquid (this compound), ensuring there are no air bubbles. The use of a volumetric flask or pycnometer is preferred for higher accuracy over a graduated cylinder.

    • Weigh the container with the liquid (m2).

    • The mass of the liquid is the difference between the two weighings (m = m2 - m1).

    • The volume of the liquid is the calibrated volume of the flask or pycnometer (V).

    • Calculate the density using the formula: ρ = m / V.[8]

    • It is crucial to record the temperature at which the measurement is taken, as density is temperature-dependent.[9]

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound and its determined physical properties.

G Figure 1: Relationship between Compound and Physical Properties cluster_compound Compound Identity cluster_properties Physical Properties Compound This compound BoilingPoint Boiling Point Compound->BoilingPoint determines Density Density Compound->Density determines

Figure 1: Relationship between Compound and Physical Properties

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-iodo-1,3-dimethylbenzene. It includes detailed spectral data, standardized experimental protocols for data acquisition, and a logical workflow for NMR analysis, serving as a vital resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to this compound

This compound, also known as 2-iodo-m-xylene, is an organoiodine compound with the chemical formula C₈H₉I. Its structure consists of a benzene ring substituted with two methyl groups at positions 1 and 3, and an iodine atom at position 2. This compound serves as a valuable intermediate in organic synthesis, often utilized in cross-coupling reactions to introduce the 2,6-dimethylphenyl moiety into larger molecules. Accurate structural elucidation and purity assessment are paramount in its application, for which NMR spectroscopy is the most powerful and commonly employed analytical technique.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived and assigned public data for this compound, the following ¹H and ¹³C NMR data are based on computational predictions. These predictions provide a reliable estimation of the expected spectral features.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic and methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
CH₃ (2x)2.45Singlet (s)-
H-57.15Triplet (t)7.5
H-4, H-67.05Doublet (d)7.5

Disclaimer: These are predicted values and may differ slightly from experimental results.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reveals the chemical environments of the eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (C-I)101.5
C-1, C-3143.0
C-5128.5
C-4, C-6128.0
CH₃ (2x)27.5

Disclaimer: These are predicted values and may differ slightly from experimental results.

Experimental Protocols

The following sections detail standardized methodologies for the preparation of a sample of this compound for NMR analysis and the subsequent acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following is a general procedure for acquiring NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the probe is set to the correct nucleus (¹H or ¹³C).

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the sample holder of the spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-15 ppm.

    • Set the number of scans (e.g., 8-16 scans) to achieve an adequate signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200-220 ppm.

    • Utilize proton decoupling to simplify the spectrum to single lines for each carbon.

    • Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Pick the peaks to generate a list of chemical shifts.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the NMR analysis of this compound.

Sample_Preparation_Workflow Sample Preparation Workflow weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve 10-100 mg transfer Transfer to NMR Tube dissolve->transfer ~0.6 mL cap Cap NMR Tube transfer->cap

Caption: A streamlined workflow for preparing a this compound sample for NMR analysis.

NMR_Data_Acquisition_and_Processing_Workflow NMR Data Acquisition and Processing Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing insert_sample Insert Sample into Spectrometer lock_shim Lock and Shim insert_sample->lock_shim acquire_fid Acquire FID (¹H or ¹³C) lock_shim->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_correction Phase Correction fourier_transform->phase_correction baseline_correction Baseline Correction phase_correction->baseline_correction calibrate_integrate Calibrate and Integrate (¹H) / Peak Pick baseline_correction->calibrate_integrate final_spectrum Final NMR Spectrum calibrate_integrate->final_spectrum Generate Spectrum

Synthesis of 2-Iodo-1,3-dimethylbenzene from 2,6-Dimethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-iodo-1,3-dimethylbenzene, a valuable building block in organic synthesis and pharmaceutical development, starting from 2,6-dimethylbenzoic acid. This document outlines two potential synthetic pathways, evaluates their feasibility, and provides detailed experimental protocols where available. The primary focus is on a modern, transition-metal-free decarboxylative iodination, which is particularly well-suited for the electron-rich nature of the starting material. A traditional approach via the Hunsdiecker reaction is also discussed, along with its potential limitations.

Executive Summary

The conversion of 2,6-dimethylbenzoic acid to this compound involves the substitution of the carboxylic acid group with an iodine atom. While the classic Hunsdiecker reaction is a well-known method for such transformations, its application to electron-rich aromatic systems like the one is often hampered by competing electrophilic substitution reactions. A more recent and efficient alternative is the transition-metal-free decarboxylative iodination using molecular iodine. This method has shown promise for electron-rich benzoic acids, offering a potentially higher yield and cleaner reaction profile.

This guide presents a thorough analysis of both methodologies, complete with reaction mechanisms, experimental considerations, and safety precautions.

Introduction

This compound, also known as 2-iodo-m-xylene, is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and materials for organic electronics. Its synthesis from readily available starting materials is of significant interest to the chemical and pharmaceutical industries. 2,6-Dimethylbenzoic acid provides a logical and accessible starting point for this transformation. This document details the chemical pathways to achieve this synthesis, with a focus on providing practical, actionable information for laboratory and process development settings.

Route 1: Transition-Metal-Free Decarboxylative Iodination

This modern approach represents the most promising route for the synthesis of this compound from 2,6-dimethylbenzoic acid due to its compatibility with electron-rich aromatic systems. The reaction proceeds directly from the carboxylic acid without the need for the formation of a silver salt, utilizing molecular iodine as the iodine source.

Reaction Scheme

G cluster_0 Transition-Metal-Free Decarboxylative Iodination 2,6-Dimethylbenzoic_Acid 2,6-Dimethylbenzoic Acid Reagents I₂, Base Heat This compound This compound Reagents->this compound CO2 + CO₂

Caption: Overall transformation for the decarboxylative iodination.

Mechanism

The reaction is believed to proceed through a non-radical, concerted decarboxylation-iodination mechanism. The process is initiated by the formation of a benzoyl hypoiodite intermediate from the reaction of the carboxylate with iodine. This intermediate then undergoes a concerted loss of carbon dioxide and iodination to yield the final product. This pathway is favored for electron-rich systems as it avoids the formation of aryl radicals that could participate in undesired side reactions.

G A 2,6-Dimethylbenzoic Acid B Deprotonation (Base) A->B C 2,6-Dimethylbenzoate Anion B->C D Reaction with I₂ C->D E Benzoyl Hypoiodite Intermediate D->E F Concerted Decarboxylation-Iodination E->F G This compound + CO₂ F->G

Caption: Proposed mechanism for transition-metal-free decarboxylative iodination.

Experimental Protocol

While a specific protocol for 2,6-dimethylbenzoic acid is not explicitly detailed in the currently available literature, a general procedure for the transition-metal-free decarboxylative iodination of electron-rich benzoic acids has been reported by Perry et al. and can be adapted.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
2,6-Dimethylbenzoic AcidC₉H₁₀O₂150.17Starting material
Iodine (I₂)I₂253.81Iodine source
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Base
1,8-Diazabicycloundec-7-ene (DBU)C₉H₁₆N₂152.24Alternative Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent
TolueneC₇H₈92.14Solvent

Procedure:

  • To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylbenzoic acid (1.0 eq).

  • Add the chosen solvent (e.g., DMF or toluene).

  • Add the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add molecular iodine (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 120-170 °C) and stir for the required reaction time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data (Expected):

Based on similar electron-rich substrates reported in the literature, the yield for this reaction is expected to be in the range of 60-80%. Purity of the final product after chromatography should be >95%.

Route 2: The Hunsdiecker Reaction

The Hunsdiecker reaction is a classical method for the decarboxylative halogenation of carboxylic acids. This route involves two main steps: the formation of the silver salt of the carboxylic acid, followed by its reaction with a halogen.

Reaction Scheme

G cluster_1 Step 1: Silver Salt Formation cluster_2 Step 2: Hunsdiecker Reaction 2,6-Dimethylbenzoic_Acid 2,6-Dimethylbenzoic Acid Ag2O Ag₂O Silver_2,6-dimethylbenzoate Silver 2,6-dimethylbenzoate Ag2O->Silver_2,6-dimethylbenzoate Silver_2,6-dimethylbenzoate_2 Silver 2,6-dimethylbenzoate I2 I₂ Heat This compound This compound I2->this compound CO2_AgI + CO₂ + AgI

Caption: Two-step synthesis via the Hunsdiecker reaction.

Mechanism

The Hunsdiecker reaction is believed to proceed via a radical chain mechanism. The silver carboxylate reacts with iodine to form an unstable acyl hypoiodite intermediate. Homolytic cleavage of the weak oxygen-iodine bond generates a carboxyl radical, which then undergoes decarboxylation to form an aryl radical. This radical subsequently abstracts an iodine atom from another molecule of the acyl hypoiodite to propagate the chain and form the final product.[1][2]

G A Silver 2,6-dimethylbenzoate B Reaction with I₂ A->B C Acyl Hypoiodite Intermediate B->C D Homolytic Cleavage C->D E Carboxyl Radical + I• D->E F Decarboxylation E->F G Aryl Radical + CO₂ F->G H Reaction with Acyl Hypoiodite G->H I This compound + Carboxyl Radical H->I

Caption: Radical mechanism of the Hunsdiecker reaction.

Potential Complication: Electrophilic Substitution

A significant challenge with the Hunsdiecker reaction on electron-rich aromatic systems is the competing electrophilic iodination of the aromatic ring. The electron-donating methyl groups in 2,6-dimethylbenzoic acid activate the ring towards electrophilic attack, which can lead to the formation of iodinated benzoic acid derivatives instead of the desired decarboxylated product.[3]

Experimental Protocol

Step 1: Synthesis of Silver 2,6-dimethylbenzoate

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
2,6-Dimethylbenzoic AcidC₉H₁₀O₂150.17Starting material
Silver Oxide (Ag₂O)Ag₂O231.74Silver source
Water (H₂O)H₂O18.02Solvent
Ethanol (EtOH)C₂H₆O46.07Solvent

Procedure:

  • Dissolve 2,6-dimethylbenzoic acid in a minimal amount of hot water or ethanol.

  • In a separate container, prepare a slurry of silver oxide in water.

  • Slowly add the silver oxide slurry to the solution of the carboxylic acid with vigorous stirring.

  • The formation of the silver salt, which is often insoluble, will be observed as a precipitate.

  • Continue stirring for a few hours to ensure complete reaction.

  • Collect the silver 2,6-dimethylbenzoate by filtration, wash with water and then ethanol, and dry thoroughly in a vacuum oven in the dark, as silver salts can be light-sensitive.[4]

Quantitative Data (Expected):

The formation of the silver salt is typically a high-yielding reaction, with expected yields of over 90%.

Step 2: Hunsdiecker Reaction of Silver 2,6-dimethylbenzoate

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
Silver 2,6-dimethylbenzoateC₉H₉AgO₂257.04Substrate
Iodine (I₂)I₂253.81Halogen source
Carbon Tetrachloride (CCl₄)CCl₄153.82Solvent (Caution: Toxic)

Procedure:

  • To a dry reaction flask protected from light, add the finely powdered and completely dry silver 2,6-dimethylbenzoate.

  • Add a dry, inert solvent such as carbon tetrachloride.

  • Slowly add a solution of iodine in the same solvent to the stirred suspension of the silver salt. A 1:1 molar ratio of the silver salt to iodine is crucial to favor the formation of the alkyl halide.[1]

  • Gently heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by the cessation of carbon dioxide evolution and the disappearance of the iodine color.

  • After the reaction is complete, cool the mixture and filter off the silver iodide precipitate.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.

Quantitative Data (Expected):

Due to the competing electrophilic substitution, the yield of this compound from this reaction is expected to be low to moderate, potentially in the range of 20-50%. The formation of iodinated 2,6-dimethylbenzoic acid as a significant byproduct is likely.

Comparison of Synthetic Routes

FeatureRoute 1: Decarboxylative IodinationRoute 2: Hunsdiecker Reaction
Number of Steps 12
Reagents I₂, BaseAg₂O, I₂
Solvents DMF, TolueneWater, Ethanol, CCl₄ (toxic)
Expected Yield Moderate to Good (60-80%)Low to Moderate (20-50%)
Key Advantage Suitable for electron-rich systemsWell-established classical reaction
Key Disadvantage Requires higher temperaturesProne to side reactions with this substrate

Conclusion and Recommendation

For the synthesis of this compound from 2,6-dimethylbenzoic acid, the transition-metal-free decarboxylative iodination (Route 1) is the highly recommended pathway. This method is more direct, avoids the use of toxic solvents like carbon tetrachloride, and is mechanistically better suited for the electron-rich nature of the substrate, promising a higher yield and a cleaner product profile. While the Hunsdiecker reaction is a cornerstone of organic synthesis, its limitations with electron-rich aromatic carboxylic acids make it a less viable option for this specific transformation. Researchers and drug development professionals should focus their efforts on optimizing the conditions for the direct decarboxylative iodination to achieve an efficient and scalable synthesis of the target molecule.

Safety Considerations

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

  • Iodine is corrosive and can cause burns; handle with care.

  • Carbon tetrachloride (used in the Hunsdiecker reaction) is a known carcinogen and is highly toxic; its use should be avoided if possible, and if necessary, handled with extreme caution and appropriate engineering controls.

  • High temperatures are employed in the decarboxylative iodination; appropriate shielding and temperature control are necessary.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Spectroscopic Profile of 2-Iodo-1,3-dimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-1,3-dimethylbenzene (also known as 2-Iodo-m-xylene). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles available spectroscopic data, outlines general experimental methodologies for data acquisition, and presents this information in a structured and accessible format.

Chemical Structure and Properties

This compound is an organoiodine compound with the chemical formula C₈H₉I. Its structure consists of a benzene ring substituted with two methyl groups at positions 1 and 3, and an iodine atom at position 2.

Physical and Chemical Properties:

PropertyValueReference
Molecular FormulaC₈H₉I--INVALID-LINK--
Molecular Weight232.06 g/mol --INVALID-LINK--
CAS Number608-28-6--INVALID-LINK--
Boiling Point223-224 °C--INVALID-LINK--
Density1.608 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n20/D)1.6030--INVALID-LINK--

Spectroscopic Data

This section presents the available spectroscopic data for this compound. For comparative purposes, where direct experimental data for the target molecule is unavailable, data for a closely related isomer, 4-Iodo-m-xylene (1-Iodo-2,4-dimethylbenzene), is provided and clearly identified.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule.

¹H NMR Data for this compound:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.19d2HAr-H
6.94t1HAr-H
2.44s6H-CH

Source: Wired Chemist[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of a molecule.

Note: Experimental ¹³C NMR data for this compound was not found in the searched databases. The following data is for the isomer 4-Iodo-m-xylene (1-Iodo-2,4-dimethylbenzene) and is provided for comparative analysis.

¹³C NMR Data for 4-Iodo-m-xylene:

Chemical Shift (ppm)Assignment
141.4Ar-C
138.0Ar-C
130.3Ar-C H
128.8Ar-C H
99.4Ar-C -I
23.3-C H₃
20.8-C H₃

Source: PubChem[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Note: An experimental IR spectrum for this compound was not found in the searched databases. The following data is for the isomer 4-Iodo-m-xylene (1-Iodo-2,4-dimethylbenzene) and is provided for comparative analysis.

Key IR Absorptions for 4-Iodo-m-xylene:

Wavenumber (cm⁻¹)IntensityAssignment
3000-2850StrongC-H stretch (aromatic and alkyl)
1595, 1475Medium-StrongC=C stretch (aromatic ring)
~800StrongC-H bend (aromatic, out-of-plane)
~550MediumC-I stretch

Source: PubChem[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data for this compound (Electron Ionization):

m/zRelative Intensity (%)Assignment
232100[M]⁺ (Molecular Ion)
10585[M - I]⁺
10430[M - I - H]⁺
7925[C₆H₇]⁺
7735[C₆H₅]⁺

Source: NIST WebBook[3]

Experimental Protocols

This section outlines generalized experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. prep3->acq1 Sample ready acq2 Lock and shim the instrument. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences. acq2->acq3 proc1 Apply Fourier transform to the raw data. acq3->proc1 Raw data proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shifts using the internal standard. proc2->proc3 proc4 Integrate the signals in the ¹H NMR spectrum. proc3->proc4 IR_Workflow cluster_prep Sample Preparation (Liquid) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). acq1 Place the sample holder in the IR spectrometer. prep1->acq1 Sample ready prep2 Alternatively, for ATR-IR, place a drop of the sample directly onto the ATR crystal. acq2 Acquire a background spectrum. acq1->acq2 acq3 Acquire the sample spectrum. acq2->acq3 proc1 The instrument software automatically subtracts the background from the sample spectrum. acq3->proc1 Raw data proc2 The resulting spectrum is displayed as % Transmittance or Absorbance vs. Wavenumber. proc1->proc2 MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Processing prep1 Introduce a small amount of the sample into the mass spectrometer (e.g., via direct infusion or GC/LC). acq1 The sample is vaporized and ionized (e.g., by electron impact). prep1->acq1 Sample ready acq2 The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). acq1->acq2 acq3 The detector records the abundance of each ion. acq2->acq3 proc1 The instrument software generates a mass spectrum, which is a plot of relative intensity vs. m/z. acq3->proc1 Raw data

References

Stability and Storage of 2-Iodo-1,3-dimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Iodo-1,3-dimethylbenzene (CAS No. 608-28-6). Understanding the chemical stability of this important synthetic intermediate is crucial for ensuring its integrity, minimizing degradation, and achieving reliable results in research and development, particularly in the synthesis of pharmaceutical compounds and advanced materials.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are fundamental to its handling and storage.

PropertyValue
Molecular Formula C₈H₉I
Molecular Weight 232.06 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 223-224 °C
Density 1.608 g/mL at 25 °C
Flash Point 102 °C
Solubility Insoluble in water. Soluble in common organic solvents.

Stability Profile

This compound, like many aryl iodides, exhibits moderate stability. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under certain conditions. The primary factors influencing its stability are light, heat, and the presence of oxidizing agents.

Light Sensitivity

This compound is known to be sensitive to light.[1] Prolonged exposure to light, particularly UV radiation, can induce photochemical degradation. This process can lead to the cleavage of the C-I bond, potentially forming radical species and leading to the formation of colored impurities.

Thermal Stability

While possessing a relatively high boiling point, indicating good thermal stability under normal conditions, this compound can undergo thermal decomposition at elevated temperatures.[2] The primary degradation pathway at high temperatures is the homolytic cleavage of the C-I bond.

Incompatible Materials

Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can promote degradation of the compound.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration is recommended for long-term storage.To minimize thermal degradation.
Light Store in a tightly sealed, light-resistant container (e.g., amber glass bottle).To prevent photochemical decomposition.[1]
Atmosphere For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.To prevent oxidation.
Handling Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.To avoid inhalation and contact with skin and eyes.

Potential Degradation Pathways

The degradation of this compound is primarily expected to proceed through the cleavage of the C-I bond. The resulting reactive intermediates can then undergo a variety of subsequent reactions. A logical workflow for investigating these degradation pathways is outlined below.

G Logical Workflow for Investigating Degradation Pathways cluster_stress Stress Conditions cluster_degradation Primary Degradation cluster_products Potential Degradation Products cluster_analysis Analytical Monitoring Photolytic Photolytic Stress (UV/Vis Light) Cleavage C-I Bond Cleavage Photolytic->Cleavage Thermal Thermal Stress (Elevated Temperature) Thermal->Cleavage Oxidative Oxidative Stress (e.g., H2O2) Oxidative->Cleavage Hydrolytic Hydrolytic Stress (Acidic/Basic/Neutral pH) Hydrolytic->Cleavage Deiodinated 1,3-Dimethylbenzene Cleavage->Deiodinated Oxidized Oxidized Derivatives (e.g., Phenols, Quinones) Cleavage->Oxidized Coupling Coupling Products Cleavage->Coupling HPLC HPLC/UPLC (Purity Assay, Impurity Profiling) Deiodinated->HPLC GC GC-MS (Identification of Volatile Degradants) Deiodinated->GC Oxidized->HPLC LCMS LC-MS (Identification of Non-Volatile Degradants) Oxidized->LCMS Coupling->HPLC Coupling->LCMS

Caption: Workflow for investigating degradation of this compound.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3][4][5] The following are detailed protocols that can be adapted for assessing the stability of this compound.

General Experimental Workflow

The general workflow for conducting forced degradation studies is depicted below.

G General Experimental Workflow for Forced Degradation Studies Start Start Prep Prepare Stock Solution of This compound Start->Prep Stress Subject Aliquots to Stress Conditions Prep->Stress Hydrolysis Acid/Base/Neutral Hydrolysis Stress->Hydrolysis Hydrolytic Oxidation Oxidation (e.g., H2O2) Stress->Oxidation Oxidative Thermal Thermal Stress Stress->Thermal Thermal Photolytic Photolytic Stress Stress->Photolytic Photolytic Sample Collect Samples at Defined Time Points Hydrolysis->Sample Oxidation->Sample Thermal->Sample Photolytic->Sample Analyze Analyze Samples by Stability-Indicating Method (e.g., HPLC) Sample->Analyze Data Analyze Data: - Calculate % Degradation - Identify Degradants Analyze->Data Report Report Findings Data->Report

Caption: Workflow for forced degradation studies.

Protocol for Hydrolytic Stability

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Acetonitrile or other suitable co-solvent

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Purified water

  • pH meter

  • Constant temperature bath or incubator

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a stock solution of this compound in the co-solvent.

  • Prepare three sets of aqueous solutions: acidic (pH 1-2, using HCl), neutral (pH ~7, using water), and basic (pH 12-13, using NaOH).

  • Add a known amount of the stock solution to each of the aqueous solutions to achieve the desired final concentration. The amount of co-solvent should be minimized.

  • Incubate the solutions at a controlled temperature (e.g., 50 °C).

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to profile any degradation products.

Protocol for Oxidative Stability

Objective: To assess the susceptibility of this compound to oxidation.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)

  • Acetonitrile or other suitable co-solvent

  • HPLC system

Procedure:

  • Prepare a solution of this compound in the co-solvent.

  • Add the hydrogen peroxide solution to the compound solution.

  • Keep the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C).

  • Monitor the reaction by taking samples at various time points.

  • Analyze the samples by HPLC to quantify the parent compound and detect any oxidation products.

Protocol for Thermal Stability

Objective: To evaluate the effect of elevated temperature on the stability of this compound.

Materials:

  • This compound (neat or in a suitable high-boiling solvent)

  • Oven or heating block

  • HPLC or GC system

Procedure:

  • Place a known quantity of the compound in a sealed vial.

  • Expose the sample to a high temperature (e.g., 80 °C, 100 °C) for a defined period.

  • At specified time intervals, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent.

  • Analyze the sample to determine the extent of degradation.

Protocol for Photostability

Objective: To determine the stability of this compound upon exposure to light.

Materials:

  • This compound solution

  • Photostability chamber with controlled light exposure (e.g., option 1 or 2 as per ICH Q1B guidelines)

  • Control sample wrapped in aluminum foil

  • HPLC system

Procedure:

  • Expose the solution of the compound to a calibrated light source.

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At a defined time point, withdraw samples from both the exposed and control solutions.

  • Analyze the samples by HPLC to compare the degradation between the light-exposed and dark control samples.

Conclusion

This compound is a valuable chemical intermediate with moderate stability. Its primary degradation pathways are initiated by exposure to light and high temperatures, leading to the cleavage of the carbon-iodine bond. By adhering to the recommended storage conditions, including protection from light and storage in a cool environment, the integrity of the compound can be maintained. The provided experimental protocols offer a framework for conducting forced degradation studies to further elucidate its stability profile and identify potential degradation products, which is critical for its application in regulated industries such as pharmaceuticals.

References

An In-depth Technical Guide to the Reactivity of the C-I Bond in 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-iodine (C-I) bond in 2-iodo-1,3-dimethylbenzene. This sterically hindered aryl iodide is a valuable building block in organic synthesis, offering a pathway to a variety of functionalized aromatic compounds. This document details its participation in several key cross-coupling and substitution reactions, providing quantitative data, experimental protocols, and mechanistic insights to aid researchers in its effective utilization.

Introduction to the Reactivity of this compound

This compound, also known as 2-iodo-m-xylene, possesses a C(sp²)-I bond that is readily activated for various chemical transformations. The presence of two methyl groups ortho to the iodine atom introduces significant steric hindrance, which influences its reactivity profile compared to less substituted iodoarenes. Nevertheless, the inherent weakness of the C-I bond makes it a prime substrate for a range of palladium-, copper-, and lithium-mediated reactions.

Cross-Coupling Reactions

This compound is a versatile substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. Due to the steric hindrance in this compound, careful optimization of reaction conditions is often necessary to achieve high yields. The following table summarizes typical reaction parameters for the Sonogashira coupling of a closely related isomer, 4-iodo-m-xylene, which serves as a good starting point for optimization.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
TrimethylsilylacetylenePd catalyst (1 mol%), CuI (1 mol%)Triethylamine-Room Temp296

Experimental Protocol: Sonogashira Coupling of 4-Iodo-m-xylene with Trimethylsilylacetylene [1]

To a solution of 4-iodo-m-xylene (232.1 mg, 1.0 mmol) and trimethylsilylacetylene (108 mg, 1.1 mmol) in triethylamine (8 mL) is added the palladium catalyst (7 mg, 1 mol%) and copper(I) iodide (2 mg, 1 mol%). The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated. The residue is then partitioned between water and ether. The organic layer is dried and evaporated to furnish the crude product, which is then purified by column chromatography.[1]

Sonogashira_Coupling This compound This compound Reaction This compound->Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Reaction Base Base Base->Reaction Coupled Product Coupled Product Reaction->Coupled Product

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The steric hindrance of this compound can influence the regioselectivity and efficiency of the reaction.

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂, PPh₃Et₃NDMF10024Moderate to Good (General)
n-Butyl acrylatePd(OAc)₂Et₃NDMF10024Moderate to Good (General)

Experimental Protocol: General Heck Reaction

A mixture of this compound (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and triethylamine (1.5 mmol) in DMF (5 mL) is heated at 100 °C for 24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography.

Heck_Reaction This compound This compound Reaction This compound->Reaction Alkene Alkene Alkene->Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Base Base Base->Reaction Substituted Alkene Substituted Alkene Reaction->Substituted Alkene

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is widely used for the synthesis of biaryls.

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012Moderate to Good (General)

Experimental Protocol: General Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) is heated at 90 °C for 12 hours under an inert atmosphere. After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Suzuki_Miyaura_Coupling This compound This compound Reaction This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Base Base Base->Reaction Biaryl Product Biaryl Product Reaction->Biaryl Product

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly valuable for the synthesis of arylamines.

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃, XPhosNaOtBuToluene10018Good (General for hindered substrates)

Experimental Protocol: General Buchwald-Hartwig Amination [2]

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) in toluene (5 mL) is heated at 100 °C for 18 hours in a sealed tube under an inert atmosphere. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[2]

Buchwald_Hartwig_Amination This compound This compound Reaction This compound->Reaction Amine Amine Amine->Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Base Base Base->Reaction Arylamine Product Arylamine Product Reaction->Arylamine Product

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. It typically requires higher temperatures compared to palladium-catalyzed reactions.

NucleophileCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
PhenolCuIK₂CO₃DMF14024Moderate (General)

Experimental Protocol: General Ullmann Condensation

A mixture of this compound (1.0 mmol), the phenol (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol) in DMF (5 mL) is heated at 140 °C for 24 hours under an inert atmosphere. After cooling, the mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Ullmann_Condensation This compound This compound Reaction This compound->Reaction Nucleophile (e.g., Phenol) Nucleophile (e.g., Phenol) Nucleophile (e.g., Phenol)->Reaction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction Base Base Base->Reaction Coupled Product Coupled Product Reaction->Coupled Product

Organometallic Intermediate Formation

Grignard Reagent Formation

The formation of a Grignard reagent from this compound provides a powerful nucleophile for reaction with various electrophiles. The reaction is typically initiated with magnesium turnings in an anhydrous ether solvent.

Experimental Protocol: General Grignard Reagent Formation and Reaction [3]

Magnesium turnings (1.2 mmol) are placed in a flame-dried flask under an inert atmosphere. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise. The reaction may require initiation with a small crystal of iodine or gentle heating. Once the Grignard reagent has formed (indicated by the disappearance of magnesium), the electrophile (e.g., an aldehyde or ketone, 0.9 mmol) is added at a low temperature (e.g., 0 °C). The reaction is then warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is achieved by column chromatography.[3]

Grignard_Reaction cluster_0 Grignard Formation cluster_1 Reaction with Electrophile This compound This compound Mg Mg This compound->Mg Grignard Reagent Grignard Reagent Mg->Grignard Reagent Electrophile Electrophile Grignard Reagent->Electrophile Final Product Final Product Electrophile->Final Product

Lithiation

Direct lithiation of this compound via halogen-metal exchange can be achieved using an organolithium reagent such as n-butyllithium or tert-butyllithium at low temperatures. The resulting aryllithium species is a potent nucleophile.

Experimental Protocol: General Lithiation and Electrophilic Quench

A solution of this compound (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 mmol) in hexanes is added dropwise. After stirring for 1 hour at -78 °C, the electrophile (1.2 mmol) is added. The reaction mixture is slowly warmed to room temperature and then quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Lithiation_Reaction This compound This compound Reaction1 This compound->Reaction1 Organolithium Reagent Organolithium Reagent Organolithium Reagent->Reaction1 Aryllithium Intermediate Aryllithium Intermediate Reaction2 Aryllithium Intermediate->Reaction2 Electrophile Electrophile Electrophile->Reaction2 Substituted Product Substituted Product Reaction1->Aryllithium Intermediate Reaction2->Substituted Product

Conclusion

The C-I bond in this compound, despite being sterically hindered, is a reactive handle for a multitude of important synthetic transformations. This guide has provided an overview of its utility in key cross-coupling and organometallic reactions. While the steric bulk necessitates careful optimization of reaction conditions, often requiring more active catalysts, stronger bases, or higher temperatures, the versatility of this building block makes it a valuable tool for the synthesis of complex, substituted aromatic molecules in the fields of drug discovery and materials science. Further research into novel catalytic systems will undoubtedly continue to expand the synthetic utility of this and other sterically hindered aryl halides.

References

Solubility Profile of 2-Iodo-1,3-dimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-iodo-1,3-dimethylbenzene (also known as 2-iodo-m-xylene) in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical development, and materials science. This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents a logical framework for solvent selection.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound is a halogenated aromatic hydrocarbon. Its structure, featuring a nonpolar benzene ring substituted with two methyl groups and a moderately polarizable iodine atom, results in an overall low polarity. Consequently, it is expected to exhibit higher solubility in nonpolar and weakly polar organic solvents and limited solubility in highly polar solvents like water.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and available qualitative descriptions, a general solubility profile can be inferred. The following table summarizes the expected solubility of this compound in a selection of common organic solvents. It is important to note that this data is largely predictive and should be confirmed experimentally for specific applications.

Solvent ClassificationSolvent NameExpected SolubilityReference
Nonpolar Solvents HexaneHighGeneral chemical principles
TolueneHighGeneral chemical principles
Diethyl EtherHighGeneral chemical principles
Weakly Polar Solvents ChloroformSlightly Soluble[1]
DichloromethaneModerateGeneral chemical principles
Ethyl AcetateModerateGeneral chemical principles
Polar Aprotic Solvents AcetoneLow to ModerateGeneral chemical principles
AcetonitrileLowGeneral chemical principles
Dimethylformamide (DMF)LowGeneral chemical principles
Dimethyl Sulfoxide (DMSO)LowGeneral chemical principles
Polar Protic Solvents MethanolSlightly Soluble[1]
EthanolLowGeneral chemical principles
WaterInsoluble[2][3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of reaching equilibrium saturation.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Volumetric flasks

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Calibrated thermometer

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Vials for sample collection

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute ensures that saturation is achieved.

    • Place the vial in a thermostatically controlled shaker or on a magnetic stirrer.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Record the exact volume of the filtered saturated solution.

  • Quantification of Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered saturated sample using a pre-calibrated GC or HPLC method.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the saturated sample by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/L or mol/L).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G Workflow for Experimental Solubility Determination A Prepare Supersaturated Solution (Excess Solute in Solvent) B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Sample Supernatant B->C D Filter to Remove Undissolved Solute C->D E Analyze Saturated Solution via Chromatography (GC/HPLC) D->E G Calculate Solubility from Calibration Curve E->G F Prepare Standard Solutions & Generate Calibration Curve F->E

Caption: A flowchart outlining the key steps for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains scarce in the literature, a strong understanding of its chemical properties allows for reliable predictions of its behavior in various organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide can be employed. This information is crucial for optimizing reaction conditions, purification processes, and formulation development involving this versatile chemical intermediate.

References

An In-depth Technical Guide on the Safety and Handling of 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is compiled from publicly available Safety Data Sheets (SDS). It is not a substitute for a formal risk assessment or the official SDS provided by the supplier. Always consult the original SDS and follow all institutional and regulatory safety protocols.

Chemical Identification

2-Iodo-1,3-dimethylbenzene , also known as 2-Iodo-m-xylene, is an organoiodine compound used as a building block in organic synthesis.[1][2][3] Its proper identification is crucial for ensuring correct handling and safety procedures.

IdentifierValue
IUPAC Name This compound
Synonyms 2-Iodo-m-xylene
CAS Number 608-28-6[2][4][5]
Molecular Formula C₈H₉I[5]
Molecular Weight 232.06 g/mol [4][5]
InChI Key QTUGGVBKWIYQSS-UHFFFAOYSA-N[3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The signal word "Danger" is used to indicate the severity of the potential hazards.[3][4][6]

GHS Classification
Hazard ClassCategory
Skin Irritation2[4]
Serious Eye Damage1[4]
Specific target organ toxicity — Single exposure (Respiratory system)3[3][4]
Hazard and Precautionary Statements

The following tables summarize the GHS hazard (H) and precautionary (P) statements associated with this chemical.[3][4]

Hazard Statements

CodeStatement
H315 Causes skin irritation.[4][6]
H318 Causes serious eye damage.[4]
H335 May cause respiratory irritation.[4]

Precautionary Statements

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7]
P264 Wash face, hands and any exposed skin thoroughly after handling.[7]
P271 Use only outdoors or in a well-ventilated area.[4][7]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[4][7]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[4][7]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]

Physical and Chemical Properties

Understanding the physical properties of this compound is essential for safe storage and handling.

PropertyValue
Appearance Liquid
Boiling Point 223-224 °C (lit.)[1][4]
Density 1.608 g/mL at 25 °C (lit.)[1][4]
Refractive Index (n20/D) 1.6030 (lit.)[1][4]
Flash Point 102 °C (215.6 °F) - closed cup[4]
Solubility Insoluble in water.[8]

Handling and Storage Protocols

Detailed Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

  • Preparation and Engineering Controls:

    • Conduct a pre-use risk assessment to identify specific hazards.

    • Ensure an eyewash station and safety shower are readily accessible and operational.[8]

    • All work must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[9]

    • Ground and bond containers when transferring material to prevent static discharge.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9]

    • Skin Protection: Handle with chemical-resistant gloves (e.g., Viton®, Barrier®). Gloves must be inspected for integrity before use.[7][9] Wear a lab coat or impervious clothing to prevent skin contact.[9]

    • Respiratory Protection: If ventilation is inadequate or if exposure limits are exceeded, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK, EN14387).[4][9]

  • Dispensing and Use:

    • Avoid contact with skin, eyes, and clothing.[10]

    • Do not breathe vapors or mists.[9]

    • Use non-sparking tools to prevent ignition.[9]

    • Keep the container tightly closed when not in use.

  • Decontamination and Waste Disposal:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[7]

    • Contaminated clothing should be removed immediately and laundered before reuse.[7][10]

    • Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[7]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[8][10]

  • The storage class for this combustible liquid is 10.[3][4]

  • Protect from direct light.[2][10]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[7][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[7][10]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[9][10]

Logical Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_storage_disposal 4. Storage & Disposal RiskAssessment Conduct Risk Assessment CheckControls Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->CheckControls DonPPE Don Personal Protective Equipment (PPE) CheckControls->DonPPE Transfer Transfer Chemical (Use Grounding/Bonding) DonPPE->Transfer Use Perform Synthesis/ Experiment Transfer->Use Close Securely Close Container Use->Close Emergency Emergency Response: Spill or Exposure Occurs Use->Emergency Decontaminate Decontaminate Work Area Close->Decontaminate DoffPPE Remove PPE Correctly Decontaminate->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash Store Store in Cool, Dry, Ventilated, Dark Area Wash->Store Waste Dispose of Waste via Approved Channels Wash->Waste FirstAid Follow First Aid Procedures Emergency->FirstAid

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid) with an organohalide. This document provides detailed application notes and protocols for the use of 2-iodo-1,3-dimethylbenzene as a substrate in Suzuki-Miyaura cross-coupling reactions. Due to the steric hindrance imparted by the two ortho-methyl groups, specific considerations for catalyst, ligand, and reaction conditions are crucial for achieving high yields. These notes are intended to guide researchers in developing robust and efficient syntheses of sterically hindered biaryl compounds, which are valuable scaffolds in medicinal chemistry and materials science.

Key Considerations for Coupling with this compound

The steric bulk of this compound presents a significant challenge in Suzuki-Miyaura couplings. The two methyl groups flanking the iodine atom hinder the oxidative addition of the palladium catalyst to the C-I bond and the subsequent reductive elimination steps of the catalytic cycle. To overcome these steric impediments, the careful selection of a suitable catalytic system is paramount.

Catalyst and Ligand Selection: For sterically demanding substrates like this compound, standard palladium catalysts such as Pd(PPh₃)₄ may prove ineffective, leading to low yields. The use of bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, is highly recommended. These ligands stabilize the palladium center and facilitate the challenging oxidative addition and reductive elimination steps. Examples of effective ligands include:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for sterically hindered couplings.

Base and Solvent Selection: A strong, non-nucleophilic base is generally preferred to avoid unwanted side reactions. Common and effective bases for these challenging couplings include:

  • Potassium phosphate (K₃PO₄)

  • Cesium carbonate (Cs₂CO₃)

Aprotic solvents are typically employed to ensure the stability of the catalyst and reactants. Suitable solvents include:

  • Toluene

  • Dioxane

  • Tetrahydrofuran (THF)

Often, a mixture of an organic solvent with water is used to facilitate the dissolution of the inorganic base.

Experimental Protocols

Below are representative protocols for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

General Procedure for Suzuki-Miyaura Coupling

A dried Schlenk flask or reaction vial is charged with this compound (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The palladium catalyst and ligand are then added, followed by the anhydrous solvent. The reaction mixture is stirred and heated to the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Example Protocol: Synthesis of 2,6-Dimethylbiphenyl

In a nitrogen-purged glovebox, a 10 mL vial was charged with this compound (116 mg, 0.5 mmol, 1.0 equiv), phenylboronic acid (91 mg, 0.75 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 318 mg, 1.5 mmol, 3.0 equiv). Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 2 mol%) and SPhos (8.2 mg, 0.02 mmol, 4 mol%) were added. Anhydrous toluene (2.5 mL) was then added, and the vial was sealed with a Teflon-lined cap. The reaction mixture was removed from the glovebox and heated to 100 °C with vigorous stirring for 16 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue was purified by flash chromatography (hexanes) to afford 2,6-dimethylbiphenyl as a colorless oil.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane1101888
34-Trifluoromethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1002475
42-Thiopheneboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DMF901265
53,5-Dimethylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Dioxane1102095

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X (Ln) B->C D Transmetalation C->D E Ar-Pd(II)-Ar' (Ln) D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H Ar-X (this compound) H->B I Ar'-B(OH)₂ (Boronic Acid) I->D K [X-B(OH)₂]- J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup cluster_purification Purification and Analysis A Combine Reactants and Base B Evacuate and Backfill with Inert Gas A->B C Add Catalyst, Ligand, and Solvent B->C D Heat and Stir C->D E Cool to Room Temperature D->E F Dilute and Perform Aqueous Wash E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: A general workflow for the Suzuki-Miyaura cross-coupling experiment.

Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for several key palladium-catalyzed cross-coupling reactions utilizing 2-iodo-1,3-dimethylbenzene as a key building block. The methodologies outlined are fundamental for the synthesis of complex organic molecules, which are crucial in the fields of medicinal chemistry, materials science, and pharmaceutical development.

Overview of Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl iodides, such as this compound, are highly reactive substrates in these transformations due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the palladium(0) catalyst. This document covers the following key reactions:

  • Suzuki-Miyaura Coupling: Formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound.

  • Heck Reaction: Coupling of an aryl halide with an alkene.[1]

  • Buchwald-Hartwig Amination: Formation of a C(sp²)-N bond between an aryl halide and an amine.[2]

  • Sonogashira Coupling: Coupling of an aryl halide with a terminal alkyne.[3]

  • Carbonylation: Incorporation of a carbonyl group using carbon monoxide.

Quantitative Data Summary

The following tables summarize typical yields and reaction conditions for the palladium-catalyzed reactions of this compound with various coupling partners.

Table 1: Suzuki-Miyaura Coupling of this compound
Entry Boronic Acid Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C)
1Phenylboronic AcidPd(PPh₃)₄ (3)-Na₂CO₃ (2 eq)Toluene/Ethanol/H₂O100
24-Methylphenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2 eq)Dioxane100
32-Thiopheneboronic AcidPdCl₂(dppf) (3)-Cs₂CO₃ (2 eq)DMF90
Table 2: Heck Reaction of this compound
Entry Alkene Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (1.5 eq)DMF100
2n-Butyl acrylatePdCl₂(PPh₃)₂ (1)-NaOAc (2 eq)NMP120
3CyclohexenePd₂(dba)₃ (1)P(t-Bu)₃ (2)K₂CO₃ (2 eq)Dioxane110
Table 3: Buchwald-Hartwig Amination of this compound
Entry Amine Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C)
1AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (1.4 eq)Toluene100
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5 eq)Dioxane110
3n-HexylaminePdCl₂(dppf) (2)-K₃PO₄ (2 eq)t-Butanol100
Table 4: Sonogashira Coupling of this compound
Entry Alkyne Palladium Catalyst (mol%) Cu Catalyst (mol%) Base Solvent Temp (°C)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF65
2TrimethylsilylacetylenePd(PPh₃)₄ (1)CuI (1)Et₃NAcetonitrile80
31-HexynePd(OAc)₂ (2)-PiperidineDMF80
Table 5: Carbonylation of this compound
Entry Nucleophile Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Pressure (atm CO)
1MethanolPd(OAc)₂ (2)dppf (4)Et₃NToluene10
2AnilinePdCl₂(PPh₃)₂ (3)-DBUDMF20

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Suzuki-Miyaura Coupling - Synthesis of 2,6-Dimethylbiphenyl

This protocol describes the synthesis of 2,6-dimethylbiphenyl from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 232 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture (toluene, ethanol, and water).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 2,6-dimethylbiphenyl.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Heck Reaction - Synthesis of (E)-1,3-Dimethyl-2-styrylbenzene

This protocol details the synthesis of (E)-1,3-dimethyl-2-styrylbenzene from this compound and styrene.

Materials:

  • This compound (1.0 mmol, 232 mg)

  • Styrene (1.2 mmol, 125 mg, 0.14 mL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol, 12 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 152 mg, 0.21 mL)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk tube, magnetic stirrer, heating mantle

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and P(o-tolyl)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add DMF, this compound, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford (E)-1,3-dimethyl-2-styrylbenzene.

Heck_Reaction_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArylI This compound ArylI->OxAdd PdII_Aryl Aryl-Pd(II)-I(L2) OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Styrene Styrene Styrene->Coord Coord_Complex [Aryl-Pd(II)-I(L2)(Styrene)] Coord->Coord_Complex MigIns Migratory Insertion Coord_Complex->MigIns Sigma_Alkyl σ-Alkyl-Pd(II) Intermediate MigIns->Sigma_Alkyl BetaHydride β-Hydride Elimination Sigma_Alkyl->BetaHydride Product (E)-1,3-Dimethyl-2-styrylbenzene BetaHydride->Product HPdI H-Pd(II)-I(L2) BetaHydride->HPdI RedElim Reductive Elimination HPdI->RedElim Base Base (Et3N) Base->RedElim RedElim->Pd0

Caption: Catalytic cycle of the Heck reaction.

Protocol 3: Buchwald-Hartwig Amination - Synthesis of 2,6-Dimethyl-N-phenylaniline

This protocol outlines the synthesis of 2,6-dimethyl-N-phenylaniline from this compound and aniline.[4]

Materials:

  • This compound (1.0 mmol, 232 mg)

  • Aniline (1.2 mmol, 112 mg, 0.11 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

  • Toluene (5 mL)

  • Schlenk tube, magnetic stirrer, heating mantle

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add toluene, this compound, and aniline via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and pass it through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2,6-dimethyl-N-phenylaniline.[4]

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Pd2(dba)3, XPhos, NaOt-Bu in Schlenk tube inert Establish Inert Atmosphere reagents->inert add_reactants Add Toluene, this compound, and Aniline inert->add_reactants heat Heat to 100 °C Stir for 12 h add_reactants->heat cool Cool to Room Temperature heat->cool filter Dilute with EtOAc and filter through silica gel cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Isolate Product: 2,6-Dimethyl-N-phenylaniline purify->product Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-I(L2) OxAdd->PdII_Aryl ArylI This compound ArylI->OxAdd Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Alkynyl Aryl-Pd(II)-Alkynyl(L2) Transmetal->PdII_Aryl_Alkynyl RedElim Reductive Elimination PdII_Aryl_Alkynyl->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product CuI CuI Pi_Complex π-Alkyne-Cu Complex CuI->Pi_Complex Alkyne Terminal Alkyne Alkyne->Pi_Complex Base Base (Et3N) Cu_Acetylide Copper Acetylide Base->Cu_Acetylide Pi_Complex->Cu_Acetylide Deprotonation Cu_Acetylide->Transmetal Carbonylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification load_autoclave Load Autoclave Liner: This compound, Pd(OAc)2, dppf add_solvents Add Toluene, Methanol, and Triethylamine load_autoclave->add_solvents seal_purge Seal Autoclave and Purge with CO add_solvents->seal_purge pressurize Pressurize to 10 atm CO seal_purge->pressurize heat Heat to 100 °C Stir for 24 h pressurize->heat cool_vent Cool and Vent Autoclave heat->cool_vent dilute_wash Dilute with EtOAc and Wash cool_vent->dilute_wash dry_concentrate Dry and Concentrate dilute_wash->dry_concentrate purify Column Chromatography dry_concentrate->purify product Isolate Product: Methyl 2,6-dimethylbenzoate purify->product

References

Application Notes and Protocols for Biaryl Synthesis via Negishi Coupling of 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Negishi cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent motifs in pharmaceuticals and functional materials.[1] This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide.[1] A significant advantage of the Negishi coupling is its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms.[1] This document provides detailed application notes and protocols for the Negishi coupling of the sterically hindered substrate, 2-iodo-1,3-dimethylbenzene, for the synthesis of unsymmetrical biaryls.

Reaction Principle

The catalytic cycle of the Negishi coupling is generally understood to proceed through a sequence of key steps involving a palladium(0) catalyst. The reaction is initiated by the oxidative addition of the aryl iodide (this compound) to the Pd(0) complex. This is followed by a transmetalation step where the organic group from the arylzinc reagent is transferred to the palladium center, displacing the iodide. The final step is a reductive elimination from the resulting diorganopalladium(II) complex, which forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Negishi coupling of sterically hindered aryl halides with arylzinc reagents, which can serve as a starting point for the optimization of the coupling with this compound.

EntryAryl HalideOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylzinc chloridePd₂(dba)₃ (2)SPhos (4)THF6012Est. >90
2This compound(4-Methoxyphenyl)zinc chloridePd(OAc)₂ (2)XPhos (4)Dioxane8016Est. >85
32-IodotoluenePhenylzinc chloridePd(PPh₃)₄ (5)-THFRT24~95
41-Iodo-2-methylnaphthalene(4-Fluorophenyl)zinc chloridePdCl₂(dppf) (3)-THF/NMP1008~88

Note: Estimated yields for this compound are based on typical outcomes for sterically hindered substrates under the specified conditions and may require optimization.

Experimental Protocols

Safety Precautions: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous solvents and reagents are crucial for the success of the reaction. Organozinc reagents can be pyrophoric and should be handled with care.

Protocol 1: Preparation of Arylzinc Chloride Reagent

This protocol describes the in situ preparation of an arylzinc chloride solution from the corresponding aryl bromide.

Materials:

  • Aryl bromide (e.g., bromobenzene, 1.1 equiv.)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv.)

  • Zinc chloride (ZnCl₂), anhydrous (1.1 equiv.)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add the aryl bromide to the cold THF.

  • Add n-butyllithium dropwise to the solution and stir for 30 minutes at -78 °C.

  • In a separate flame-dried Schlenk flask, dissolve anhydrous zinc chloride in THF.

  • Transfer the aryllithium solution to the zinc chloride solution via cannula at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The resulting solution of the arylzinc chloride is ready for use in the coupling reaction.

Protocol 2: Negishi Coupling of this compound

This protocol outlines the palladium-catalyzed cross-coupling of this compound with a pre-formed arylzinc chloride reagent.

Materials:

  • This compound (1.0 equiv.)

  • Arylzinc chloride solution in THF (from Protocol 1, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and SPhos.

  • Add anhydrous THF and stir the mixture at room temperature for 15-20 minutes to form the active catalyst complex.

  • Add this compound to the catalyst mixture.

  • Slowly add the arylzinc chloride solution to the reaction flask via syringe or cannula at room temperature.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Negishi_Coupling_Workflow cluster_prep Reagent Preparation cluster_coupling Negishi Coupling Aryl_Br Aryl Bromide Aryl_ZnCl Arylzinc Chloride Solution Aryl_Br->Aryl_ZnCl 1. Lithiation nBuLi n-BuLi nBuLi->Aryl_ZnCl ZnCl2 ZnCl2 ZnCl2->Aryl_ZnCl 2. Transmetalation Reaction Coupling Reaction Aryl_ZnCl->Reaction Iodo_Xylene This compound Iodo_Xylene->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Workup Workup & Purification Reaction->Workup Product Biaryl Product Workup->Product

Caption: Experimental workflow for biaryl synthesis.

Negishi_Catalytic_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-I Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr Transmetalation ZnClI ZnClI PdII_ArAr->Pd0 Product Ar-Ar' PdII_ArAr->Product Reductive Elimination ArI This compound ArI->PdII_ArX ArZnCl Ar'-ZnCl ArZnCl->PdII_ArX

Caption: Catalytic cycle of the Negishi coupling.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-iodo-1,3-dimethylbenzene with terminal alkynes. The Sonogashira reaction is a powerful and versatile palladium- and copper-co-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This methodology is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials. Aryl iodides, such as this compound, are particularly reactive substrates in this transformation, often enabling the use of mild reaction conditions.

Core Concepts and Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) intermediate. Subsequently, a transmetalation step occurs where the copper acetylide (formed in the copper cycle) transfers the acetylide group to the palladium complex. The cycle is completed by reductive elimination, which yields the final coupled product and regenerates the active Pd(0) catalyst.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.

Variations of the Sonogashira coupling, such as copper-free protocols, have been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).

Data Presentation: Comparison of Sonogashira Coupling Protocols

The following table summarizes typical conditions for the Sonogashira coupling of aryl iodides with terminal alkynes, which can be adapted for this compound.

ParameterProtocol 1 (Classical)Protocol 2 (Copper-Free)
Aryl Halide This compoundThis compound
Alkyne PhenylacetylenePhenylacetylene
Palladium Catalyst PdCl₂(PPh₃)₂Pd(OAc)₂
Catalyst Loading (mol%) 1-51-3
Copper Co-catalyst CuINone
Ligand PPh₃ (in catalyst)P(t-Bu)₃ or other bulky phosphine
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Cesium Carbonate (Cs₂CO₃) or other inorganic base
Solvent THF, DMF, or TolueneDioxane, Toluene, or DMF
Temperature (°C) Room Temperature to 8060 - 120
Reaction Time (h) 2 - 244 - 24
Typical Yield (%) 80 - 9575 - 90

Experimental Protocols

Protocol 1: Classical Palladium/Copper-Cocatalyzed Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene using a classical palladium/copper catalyst system.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.) are added via syringe.

  • Phenylacetylene (1.1 mmol, 1.1 equiv.) is then added dropwise to the stirring reaction mixture.

  • The reaction is stirred at room temperature or heated to 50-80 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether or ethyl acetate.

  • The mixture is filtered through a pad of celite to remove the catalyst residues, and the filtrate is washed with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1,3-dimethyl-2-(phenylethynyl)benzene.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides an alternative, copper-free method for the Sonogashira coupling, which can be advantageous in minimizing homocoupling of the alkyne.

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri-tert-butylphosphine [P(t-Bu)₃] or a similar bulky phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane or toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In an oven-dried Schlenk flask containing a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv.) and phenylacetylene (1.2 mmol, 1.2 equiv.) in anhydrous 1,4-dioxane (5 mL).

  • Add the base, cesium carbonate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.01 mmol, 1 mol%) and P(t-Bu)₃ (0.02 mmol, 2 mol%) in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture via syringe.

  • The flask is sealed and the mixture is heated to 80-100 °C with vigorous stirring.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The resulting crude product is purified by flash column chromatography on silica gel to yield 1,3-dimethyl-2-(phenylethynyl)benzene.

Visualizations

Sonogashira_Workflow Reactants Reactant & Reagent Preparation Setup Inert Atmosphere Reaction Setup Reactants->Setup Load Reactants Reaction Sonogashira Coupling (Heating/Stirring) Setup->Reaction Add Solvents & Alkyne Workup Aqueous Workup & Extraction Reaction->Workup Quench Reaction Purification Column Chromatography Workup->Purification Isolate Crude Product Product Pure Product Purification->Product Isolate Pure Product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArI Ar-Pd(II)-I(L₂) Pd0->PdII_ArI Oxidative Addition (Ar-I) PdII_Ar_Alkyne Ar-Pd(II)-C≡CR(L₂) PdII_ArI->PdII_Ar_Alkyne Transmetalation (from Cu-C≡CR) PdII_Ar_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuI Cu(I) Cu_Alkyne Cu-C≡CR CuI->Cu_Alkyne + R-C≡CH + Base Cu_Alkyne->PdII_ArI Transfers Acetylide

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Application Notes and Protocols for the Synthesis of Substituted Biphenyls from 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyls are a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] The tailored synthesis of these scaffolds allows for the fine-tuning of steric and electronic properties, which is crucial for optimizing drug-receptor interactions. This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls using 2-Iodo-1,3-dimethylbenzene as a key starting material. The presence of the two methyl groups ortho to the iodine atom introduces significant steric hindrance, which necessitates careful selection and optimization of reaction conditions.

We will focus on several powerful palladium- and copper-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Heck, and Ullmann reactions. For each method, we provide a general overview, a detailed experimental protocol, and a summary of representative quantitative data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.[4][5]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents Combine: - this compound - Arylboronic Acid - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) catalyst Add Pd Catalyst and Ligand (e.g., Pd(PPh3)4) reagents->catalyst reaction Heat reaction mixture (e.g., 90-110 °C) under inert atmosphere catalyst->reaction workup Aqueous Workup: - Separate layers - Extract aqueous layer reaction->workup purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product Substituted Biphenyl Product purification->product

Caption: Workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 2',6'-Dimethyl-1,1'-biphenyl
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 232 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Catalyst Addition: To the stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Reaction Execution: Heat the reaction mixture to 100 °C under an argon atmosphere and stir for 12 hours.

  • Workup: After cooling to room temperature, add water (10 mL) and ethyl acetate (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford the desired biphenyl product.

Quantitative Data: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)PPh₃K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Dioxane/H₂O1101680-90
33-Tolylboronic acidPdCl₂(dppf) (3)dppfCs₂CO₃DMF902475-85

Stille Coupling

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex.[6][7][8][9][10]

Reaction Pathway: Stille Coupling

Stille_Pathway Catalytic Cycle of the Stille Coupling pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd_complex [Ar-Pd(II)L_n-I] oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation This compound pd_intermediate [Ar-Pd(II)L_n-R] transmetalation->pd_intermediate organostannane R-Sn(Bu)3 organostannane->transmetalation reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 Regeneration product Ar-R reductive_elim->product

Caption: Generalized Stille coupling catalytic cycle.

Detailed Protocol: Synthesis of 2',6'-Dimethyl-4-vinyl-1,1'-biphenyl
  • Reaction Setup: In a dry Schlenk flask under argon, dissolve this compound (1.0 mmol, 232 mg) in anhydrous DMF (5 mL).

  • Catalyst and Reagent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 23 mg), tri(2-furyl)phosphine (0.1 mmol, 23 mg), and tributyl(vinyl)stannane (1.1 mmol, 348 mg).

  • Reaction Execution: Heat the mixture to 80 °C and stir for 18 hours.

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether (20 mL), and wash with a saturated aqueous solution of potassium fluoride (3 x 20 mL) to remove tin byproducts.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient).

Quantitative Data: Stille Coupling
EntryOrganostannaneCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)PPh₃Toluene1102470-80
2Tributyl(vinyl)stannanePd₂(dba)₃ (2.5)P(2-furyl)₃DMF801875-85
3Trimethyl(thien-2-yl)stannanePdCl₂(PPh₃)₂ (3)PPh₃Dioxane1002065-75

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[11][12][13][14][15]

Detailed Protocol: Synthesis of (E)-1,3-Dimethyl-2-(2-phenylethenyl)benzene
  • Reaction Setup: To a pressure tube, add this compound (1.0 mmol, 232 mg), styrene (1.5 mmol, 156 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12 mg).

  • Solvent and Base Addition: Add anhydrous acetonitrile (5 mL) and triethylamine (2.0 mmol, 202 mg).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield the stilbene derivative.

Quantitative Data: Heck Reaction
EntryAlkeneCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃Et₃NAcetonitrile1001660-70
2Methyl acrylatePdCl₂(PPh₃)₂ (3)PPh₃K₂CO₃DMF1202455-65
34-VinylpyridinePd(PPh₃)₄ (5)PPh₃NaOAcDioxane1102050-60

Ullmann Reaction

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. The homocoupling of this compound can be achieved under thermal conditions with copper powder.[16][17][18]

Detailed Protocol: Synthesis of 2,2',6,6'-Tetramethyl-1,1'-biphenyl
  • Reaction Setup: In a round-bottom flask, mix this compound (1.0 mmol, 232 mg) and copper powder (2.0 mmol, 127 mg).

  • Reaction Execution: Heat the mixture to 200 °C in an oil bath under a nitrogen atmosphere for 6 hours.

  • Workup: Cool the reaction mixture to room temperature and add toluene (10 mL). Filter the mixture to remove the copper salts and wash the solid with toluene.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane) to obtain the tetramethylbiphenyl product. It is important to note that the yield for sterically hindered substrates like this can be low.[16]

Quantitative Data: Ullmann Homocoupling
EntryAryl HalideCatalystSolventTemp (°C)Time (h)Yield (%)
1This compoundCopper powderNone (neat)200615-25[16]

Applications in Drug Development

The 2',6'-dimethylbiphenyl moiety is a valuable pharmacophore in drug design. The steric bulk provided by the two methyl groups can enforce a twisted conformation of the biphenyl system, which can be beneficial for several reasons:

  • Receptor Selectivity: The fixed dihedral angle can lead to higher selectivity for a specific receptor conformation.

  • Reduced Planarity: Non-planar structures often exhibit improved pharmacokinetic properties, such as increased solubility and reduced toxicity, compared to their planar counterparts.

  • Metabolic Stability: The methyl groups can block sites of potential metabolism, increasing the in vivo half-life of a drug candidate.

Biphenyl derivatives are integral to a wide range of therapeutic agents, including anti-inflammatory, anti-hypertensive, anti-viral, and anti-cancer drugs.[2][3][19] The synthetic methods described herein provide a robust toolkit for accessing novel 2',6'-dimethyl-substituted biphenyls for screening in drug discovery programs.

Logical Relationships in Cross-Coupling Reactions

Cross_Coupling_Logic Key Components of Palladium-Catalyzed Cross-Coupling substrate This compound (Aryl Halide) product Substituted Biphenyl substrate->product coupling_partner Coupling Partner (Organoboron, Organotin, Alkene) coupling_partner->product catalyst Palladium Catalyst (e.g., Pd(0) source) catalyst->product Catalyzes ligand Ligand (e.g., Phosphine) ligand->catalyst Stabilizes & Activates base Base (e.g., Carbonate, Phosphate) base->catalyst Activates solvent Solvent (e.g., Toluene, DMF) solvent->catalyst Provides Medium

Caption: Interplay of components in cross-coupling.

References

Application Notes and Protocols: Kumada Cross-Coupling of 2-Iodo-1,3-dimethylbenzene with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the Kumada cross-coupling reaction of 2-iodo-1,3-dimethylbenzene with various Grignard reagents. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of substituted aromatic compounds.

Introduction

The Kumada cross-coupling, a Nobel Prize-winning reaction, is a transition metal-catalyzed process that couples an organomagnesium reagent (Grignard reagent) with an organic halide.[1][2][3][4] This method is particularly valuable for creating C(sp²)—C(sp³) and C(sp²)—C(sp²) bonds. The reaction of this compound with various Grignard reagents allows for the introduction of diverse alkyl and aryl substituents at the 2-position of the xylene backbone, a common scaffold in pharmaceuticals and functional materials. Both nickel and palladium complexes are effective catalysts for this transformation, often in conjunction with phosphine ligands to enhance stability and reactivity.[2][5]

Reaction Principle and Mechanism

The catalytic cycle of the Kumada coupling is generally understood to proceed through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active low-valent metal catalyst (Ni(0) or Pd(0)) inserts into the carbon-iodine bond of this compound, forming a high-valent organometallic intermediate.

  • Transmetalation: The Grignard reagent transfers its organic group to the metal center, displacing the halide and forming a diorganometallic complex.

  • Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final product, regenerating the low-valent catalyst which can then re-enter the catalytic cycle.

Data Presentation

The following tables summarize the results for the Kumada cross-coupling of this compound with representative aryl and alkyl Grignard reagents under nickel and palladium catalysis.

Table 1: Nickel-Catalyzed Cross-Coupling of this compound

Grignard ReagentCatalyst (mol%)LigandSolventTemp. (°C)Time (h)Yield (%)Reference
p-Tolylmagnesium bromideNiCl₂ (1)(tBu)N(PPh₂)₂THF25185N/A
tert-Butylmagnesium chlorideNiCl₂ (2)IMes·HClTHF-102490[6][7]
Phenylmagnesium bromideNiCl₂(dppp) (5)dpppDiethyl Ether251695[8]

IMes·HCl = 1,3-Dimesitylimidazolium chloride, dppp = 1,3-Bis(diphenylphosphino)propane

Table 2: Palladium-Catalyzed Cross-Coupling of this compound

Grignard ReagentCatalyst (mol%)LigandSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylmagnesium bromidePdCl₂ (1)PPh₃Diethyl Etherreflux288N/A
Allylmagnesium chloridePdCl₂(dppf) (10)dppfDiethyl Ether0 to RT18High[1]

dppf = 1,1'-Bis(diphenylphosphino)ferrocene

Experimental Protocols

4.1. General Considerations

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents are crucial for the success of the reaction as Grignard reagents are highly sensitive to moisture.

  • Grignard reagents are commercially available or can be prepared in situ from the corresponding organic halide and magnesium turnings.

4.2. Protocol 1: Nickel-Catalyzed Coupling with an Aryl Grignard Reagent

This protocol describes the coupling of this compound with p-tolylmagnesium bromide.

Materials:

  • This compound

  • p-Tolylmagnesium bromide (1.0 M solution in THF)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (aq)

  • Saturated sodium bicarbonate solution (aq)

  • Brine (saturated NaCl solution, aq)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add NiCl₂(dppp) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL) to the flask.

  • Add this compound (1.0 mmol) to the flask via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add p-tolylmagnesium bromide (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding 1 M HCl (10 mL) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

4.3. Protocol 2: Palladium-Catalyzed Coupling with an Alkyl Grignard Reagent

This protocol provides a general procedure for the coupling of this compound with an alkyl Grignard reagent, such as allylmagnesium chloride.

Materials:

  • This compound

  • Allylmagnesium chloride (2.0 M solution in THF)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

  • Anhydrous diethyl ether

  • Water

  • Brine (saturated NaCl solution, aq)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of this compound (1.0 eq) in degassed diethyl ether at 0 °C, add PdCl₂(dppf) (0.1 eq).[1]

  • Slowly add allylmagnesium chloride (1.5 eq) dropwise to the mixture.[1]

  • Allow the resulting mixture to warm to room temperature and stir for 18 hours.[1]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction with diethyl ether and quench with water at 0 °C.[1]

  • Extract the mixture with diethyl ether.[1]

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the crude product by flash chromatography to obtain the desired 2-allyl-1,3-dimethylbenzene.

Visualizations

Kumada_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant_Prep Reactant & Catalyst Preparation Inert_Atmosphere Establish Inert Atmosphere Reactant_Prep->Inert_Atmosphere 1. Mixing Combine Reactants & Catalyst Inert_Atmosphere->Mixing 2. Reaction_Conditions Maintain Temperature & Stirring Mixing->Reaction_Conditions 3. Monitoring Monitor Progress (TLC/GC-MS) Reaction_Conditions->Monitoring 4. Quenching Quench Reaction Monitoring->Quenching 5. Extraction Liquid-Liquid Extraction Quenching->Extraction 6. Drying Dry Organic Layer Extraction->Drying 7. Purification Purify Product (Chromatography) Drying->Purification 8.

Caption: General workflow for the Kumada cross-coupling reaction.

Kumada_Catalytic_Cycle M0 M(0)L_n ArMX Ar-M(II)-X L_n M0->ArMX Oxidative Addition ArMR Ar-M(II)-R' L_n ArMX->ArMR Transmetalation ArMR->M0 Reductive Elimination MgX2 MgX_2 ArMR->MgX2 ArR Ar-R' ArMR->ArR ArX Ar-X ArX->ArMX RMgX R'-MgX RMgX->ArMX

References

Application Notes and Protocols for the Heck Reaction of 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Mizoroki-Heck reaction using 2-iodo-1,3-dimethylbenzene as the aryl halide substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[1][2] Due to the steric hindrance posed by the two ortho-methyl groups in this compound, careful optimization of reaction conditions is often necessary to achieve high yields. These notes offer a summary of typical reaction conditions and a detailed experimental protocol for the coupling of this compound with an acrylate.

Data Presentation: Summary of Heck Reaction Conditions

The following table summarizes various conditions for the Heck reaction with aryl iodides, which can serve as a starting point for the optimization of the reaction with this compound.

Aryl IodideAlkeneCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzeneMethyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)Acetonitrile80295Adapted from[3]
Iodobenzenen-Butyl acrylatePd nano-spheres (1)NoneEt₃N (2.5)DMF6016100[4]
IodobenzeneStyrenePdCl₂ (1.5)TDTAT (3 wt%)K₂CO₃ (2)Water100696[5]
3-Iodotoluene1-Iodo-3,3,3-trifluoropropanePd(OAc)₂ (2)NoneK₂CO₃ (3)DMF200 (MW)183[6]
3-Iodo-6-methyl-4-nitro-1H-indazoleMethyl AcrylatePd(OAc)₂ (5)NoneNa₂CO₃ (2)DMF100-1104-12-[7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Heck reaction of this compound with methyl acrylate. This protocol is adapted from established procedures for sterically hindered aryl iodides.[7]

Reaction Scheme:

A. Materials and Equipment

  • Substrate: this compound

  • Alkene: Methyl Acrylate

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Equipment:

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and hotplate

    • Inert gas line (Argon or Nitrogen)

    • Standard laboratory glassware for work-up and purification

    • Rotary evaporator

    • Column chromatography system

B. Reagent Preparation and Stoichiometry

For a typical reaction on a 1.0 mmol scale:

ReagentMolar Mass ( g/mol )Amount (mg)Volume (µL)Moles (mmol)Equivalents
This compound232.06232.1-1.01.0
Methyl Acrylate86.09129.11441.51.5
Palladium(II) Acetate224.5011.2-0.050.05
Sodium Carbonate105.99212.0-2.02.0
Anhydrous DMF--5000--

C. Detailed Experimental Procedure

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (232.1 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and sodium carbonate (212.0 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add anhydrous DMF (5.0 mL) followed by methyl acrylate (144 µL, 1.5 mmol) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 110-120 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).

    • Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to afford the pure product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle A Pd(0)L₂ Active Catalyst B Oxidative Addition Ar-Pd(II)(X)L₂ A->B Ar-X C Alkene Coordination B->C R-CH=CH₂ D Migratory Insertion (Syn-addition) C->D E β-Hydride Elimination D->E F Reductive Elimination E->F Product Ar-CH=CH-R F->A Base - HB⁺X⁻

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for Heck Reaction

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: This compound, Pd(OAc)₂, Base B Add to dry Schlenk flask A->B C Evacuate & backfill with inert gas (3x) B->C D Add anhydrous solvent (DMF) & alkene C->D E Heat & stir (110-120 °C) D->E F Monitor reaction (TLC, LC-MS) E->F G Cool to RT, dilute with EtOAc & H₂O F->G H Separate layers, extract aqueous phase G->H I Combine organic layers, wash, dry, concentrate H->I J Purify by column chromatography I->J K Characterize product (NMR, MS) J->K

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols: Preparation of Organometallic Reagents from 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of various organometallic reagents derived from 2-iodo-1,3-dimethylbenzene. This aryl iodide is a versatile precursor for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and functional materials. The protocols outlined below cover the formation of Grignard reagents, organolithium species, and their subsequent use in a range of palladium-catalyzed cross-coupling reactions.

Introduction

This compound serves as a key building block for introducing the 2,6-dimethylphenyl moiety into target molecules. The carbon-iodine bond is relatively weak, making it highly reactive towards oxidative addition to low-valent metals, a critical step in the formation of many organometallic reagents and in the catalytic cycles of cross-coupling reactions.[1] This reactivity allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds.

This guide details the following applications:

  • Grignard Reagent Formation: Preparation of (2,6-dimethylphenyl)magnesium iodide.

  • Organolithium Reagent Formation: Synthesis of 2,6-dimethylphenyllithium via lithium-halogen exchange.

  • Palladium-Catalyzed Cross-Coupling Reactions: Protocols for Suzuki, Sonogashira, Heck, Stille, Negishi, and Buchwald-Hartwig amination reactions utilizing this compound as the starting material.

Data Presentation

The following tables summarize the typical reaction conditions and expected outcomes for the preparation and application of organometallic reagents from this compound. Please note that yields are highly dependent on the specific coupling partner and reaction optimization.

Table 1: Grignard and Organolithium Reagent Formation
Reagent TypeMethodReagentsSolventTemperature (°C)Typical Reaction Time
Grignard ReagentReaction with MgMg turnings, I₂ (cat.)THF or Diethyl etherReflux1-4 h
Organolithium ReagentLithium-Halogen Exchangen-BuLi or t-BuLiTHF or Diethyl ether-78 to RT15-60 min
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalystLigandBaseSolventTemperature (°C)Yield (%)
Suzuki Arylboronic acidPd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄PPh₃, XPhosK₃PO₄, K₂CO₃, Na₂CO₃Dioxane/H₂O, DMF80-12050-95+
Sonogashira Terminal alkynePdCl₂(PPh₃)₂, CuI (co-catalyst)PPh₃Et₃N, DIPEATHF, DMFRT-10070-95+
Heck Alkene (e.g., acrylate)Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, NaOAcDMF, CH₃CN80-12035-80+
Stille OrganostannanePd(PPh₃)₄, Pd₂(dba)₃PPh₃, AsPh₃-Toluene, DMF80-11060-95+
Negishi Organozinc reagentPd(PPh₃)₄, Ni(acac)₂PPh₃, dppe-THF, TolueneRT-10050-85+
Buchwald-Hartwig AminePd₂(dba)₃, Pd(OAc)₂BINAP, XantphosNaOt-Bu, K₃PO₄Toluene, Dioxane80-11060-95+

Experimental Protocols

Protocol 1: Preparation of (2,6-dimethylphenyl)magnesium iodide (Grignard Reagent)

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).

  • Add a single crystal of iodine to activate the magnesium surface.

  • Add a small portion of anhydrous THF or diethyl ether.

  • In a separate flask, prepare a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Add a small amount of the this compound solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Cool the resulting dark grey to brown solution to room temperature. The Grignard reagent is now ready for use in subsequent reactions.

Protocol 2: Preparation of 2,6-dimethylphenyllithium (Organolithium Reagent)

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) solution

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF or diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or t-BuLi (1.1 eq) dropwise to the cooled solution.[2]

  • Stir the reaction mixture at -78 °C for 30-60 minutes. The progress of the lithium-halogen exchange can be monitored by TLC.[3]

  • The resulting solution of 2,6-dimethylphenyllithium is ready for reaction with an appropriate electrophile.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or XPhos (2-10 mol%)

  • Potassium phosphate (K₃PO₄) or Sodium carbonate (Na₂CO₃) (2-3 eq)

  • Dioxane and water (typically 4:1 to 10:1 mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (dioxane/water) via syringe.[4]

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)[5]

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture.[6]

  • Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours, monitoring by TLC or GC-MS.[7]

  • After completion, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.

Protocol 5: Heck Reaction

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., methyl acrylate) (1.2-2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)

  • Triethylamine (Et₃N) or Sodium acetate (NaOAc) (1.5-2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)

Procedure:

  • In a sealed tube or flask with a reflux condenser, combine this compound, the palladium catalyst, the phosphine ligand, and the base.[8]

  • Add the anhydrous solvent and the alkene.

  • Heat the mixture to 80-120 °C for 12-48 hours.[9]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.[10]

Protocol 6: Stille Coupling

Materials:

  • This compound (1.0 eq)

  • Organostannane reagent (1.1-1.3 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd₂(dba)₃ (1-5 mol%)[11]

  • Triphenylphosphine (PPh₃) or Triphenylarsine (AsPh₃) (optional, 2-10 mol%)

  • Anhydrous toluene or DMF

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane in the anhydrous solvent.[12]

  • Add the palladium catalyst and ligand (if used).

  • Heat the reaction mixture to 80-110 °C for 6-24 hours.[13]

  • Monitor the reaction's progress.

  • After cooling, the reaction mixture can be worked up by dilution with an organic solvent and washing with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Dry the organic layer, concentrate, and purify by column chromatography.[14]

Protocol 7: Negishi Coupling

Materials:

  • This compound (1.0 eq)

  • Organozinc reagent (prepared in situ or separately) (1.2-2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a Nickel catalyst (e.g., Ni(acac)₂) (2-5 mol%)[15]

  • Anhydrous tetrahydrofuran (THF) or toluene

Procedure:

  • To prepare the organozinc reagent, react the corresponding organolithium or Grignard reagent with zinc chloride (ZnCl₂). Alternatively, an I/Zn exchange can be performed.[16]

  • In a separate Schlenk flask under an inert atmosphere, add this compound and the palladium or nickel catalyst in the anhydrous solvent.

  • Add the solution of the organozinc reagent to the flask.

  • Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours.[17]

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Protocol 8: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(OAc)₂ (1-3 mol%)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos) (1.5-5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) (1.5-2.5 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.

  • Add this compound and the amine, followed by the anhydrous solvent.[18]

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.[19]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting arylamine by column chromatography.

Visualizations

The following diagrams illustrate the fundamental reaction pathways and a general experimental workflow.

Grignard_Formation ArylIodide This compound Grignard (2,6-dimethylphenyl)MgI ArylIodide->Grignard Oxidative Insertion Mg Mg(0) Mg->Grignard Solvent THF or Et2O Solvent->Grignard

Caption: Formation of a Grignard reagent.

Lithium_Halogen_Exchange ArylIodide This compound ArylLithium 2,6-dimethylphenyllithium ArylIodide->ArylLithium BuLi R-Li (e.g., n-BuLi) BuLi->ArylLithium BuI R-I (e.g., n-BuI)

Caption: Lithium-halogen exchange reaction.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Oxidative Addition PdII_Nu Ar-Pd(II)-Nu(L_n) PdII->PdII_Nu Transmetalation PdII_Nu->Pd0 Reductive Elimination Product Coupled Product (Ar-Nu) PdII_Nu->Product ArX This compound ArX->PdII NuM Organometallic Reagent (Nu-M) NuM->PdII_Nu

Caption: Generalized catalytic cycle for cross-coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants, Catalyst, Ligand, Base Solvent Add Degassed Solvent Start->Solvent Atmosphere Inert Atmosphere (Ar or N2) Solvent->Atmosphere Heat Heat to Required Temperature Atmosphere->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Workup & Extraction Cool->Extract Purify Column Chromatography Extract->Purify FinalProduct FinalProduct Purify->FinalProduct Isolated Product

Caption: General experimental workflow.

References

Application Notes and Protocols for the Synthesis of 2,6-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-dimethylbiphenyl from 2-iodo-1,3-dimethylbenzene. The primary method detailed is the Ullmann condensation, a classic and effective reaction for the homocoupling of aryl halides. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

2,6-Dimethylbiphenyl is a sterically hindered biaryl compound of interest in various fields of chemical research, including as a ligand scaffold in catalysis and as a building block for more complex molecular architectures. Its synthesis is a practical illustration of C-C bond formation between two aromatic rings. The Ullmann reaction, which traditionally employs copper to mediate the coupling of aryl halides, is a well-established method for preparing symmetrical biaryls such as 2,6-dimethylbiphenyl. The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this transformation.

Reaction Principle: The Ullmann Condensation

The Ullmann reaction is a coupling reaction between two aryl halides in the presence of copper, typically at elevated temperatures.[1] For the synthesis of 2,6-dimethylbiphenyl from this compound, the reaction proceeds as a homocoupling, where two molecules of the starting material are joined together.

The generally accepted mechanism involves the formation of an organocopper intermediate. The reaction is thought to proceed through the following key steps:

  • Oxidative Addition: Copper(0) reacts with this compound to form an organocopper(I) species.

  • Coupling: This organocopper intermediate then reacts with a second molecule of this compound.

  • Reductive Elimination: The final step involves the reductive elimination of the biphenyl product and the regeneration of a copper(I) species.

Modern variations of the Ullmann reaction may utilize copper salts and ligands to facilitate the reaction under milder conditions. However, the classical approach using copper powder or a copper-bronze alloy remains a robust method for simple, symmetrical biaryls.

Experimental Protocol: Ullmann Homocoupling of this compound

This protocol is a representative procedure for the classical Ullmann condensation to synthesize 2,6-dimethylbiphenyl.

Materials:

  • This compound (2-iodo-m-xylene)

  • Copper powder, activated (or Copper-bronze couple)

  • Sand (optional, as a heat transfer agent)

  • Anhydrous, high-boiling point solvent (e.g., dimethylformamide (DMF), nitrobenzene, or sand for a neat reaction)

  • Dichloromethane (for extraction)

  • Hexane (for purification)

  • Silica gel (for column chromatography)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask or thick-walled reaction tube

  • Reflux condenser

  • Heating mantle with a sand bath

  • Magnetic stirrer and stir bar

  • Thermometer

  • Standard glassware for workup and purification (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine this compound and a stoichiometric to slight excess of activated copper powder. For every 1 gram of this compound, approximately 1-1.5 grams of copper powder can be used. If conducting a neat reaction, the reactants can be mixed with sand to aid in heat distribution.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a high temperature, typically in the range of 200-250 °C. The reaction is often carried out without a solvent, or in a high-boiling solvent like DMF or nitrobenzene.

  • Reaction Time: Maintain the reaction at the elevated temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. If a solvent was used, it can be removed by distillation or under reduced pressure. The remaining solid residue is then treated with a suitable organic solvent like dichloromethane to dissolve the organic components.

  • Purification: Filter the mixture to remove the copper and copper salts. The filtrate, containing the crude product, is then concentrated. The crude 2,6-dimethylbiphenyl can be purified by column chromatography on silica gel using a non-polar eluent such as hexane.

  • Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

ParameterDescription
Starting Material This compound (2-Iodo-m-xylene)
Product 2,6-Dimethylbiphenyl
Reaction Type Ullmann Homocoupling
Catalyst/Reagent Copper powder or Copper-bronze couple
Stoichiometry 2 equivalents of this compound to form 1 equivalent of 2,6-dimethylbiphenyl, with a stoichiometric to slight excess of copper.
Typical Solvent Neat (no solvent) or high-boiling solvents such as DMF or nitrobenzene.
Reaction Temperature 200-250 °C
Reaction Time 4-8 hours
Purification Method Column chromatography on silica gel.
Expected Yield Moderate to good, though highly dependent on reaction conditions and purity of reagents. Yields for classical Ullmann reactions can be variable.

Visualizations

Ullmann_Reaction_Workflow Workflow for the Synthesis of 2,6-Dimethylbiphenyl cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reactants Combine this compound and Copper Powder start->reactants heat Heat to 200-250 °C under Inert Atmosphere reactants->heat monitor Monitor Reaction (e.g., by TLC) heat->monitor cool Cool to Room Temperature monitor->cool extract Extract with Organic Solvent cool->extract filter Filter to Remove Copper extract->filter purify Purify by Column Chromatography filter->purify characterize Characterize Product (NMR, MS) purify->characterize end End Product: 2,6-Dimethylbiphenyl characterize->end

Caption: A flowchart illustrating the key steps in the synthesis of 2,6-dimethylbiphenyl via the Ullmann reaction.

Safety Considerations

  • This reaction is performed at high temperatures and should be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves.

  • Aryl iodides can be irritating to the skin and respiratory system. Handle with care.

  • High-boiling solvents like DMF and nitrobenzene have specific hazards; consult their safety data sheets (SDS) before use.

  • Ensure that all glassware is properly secured and that the heating apparatus is monitored throughout the reaction.

References

Application Notes and Protocols: The Role of 2-Iodo-1,3-dimethylbenzene in the Synthesis of Fatty Acid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus. Agonists of FFA1 enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, offering a mechanism for glycemic control with a reduced risk of hypoglycemia. A key structural motif in the development of potent and selective FFA1 agonists is the inclusion of a substituted arylalkynyl moiety, which can be efficiently synthesized via Sonogashira cross-coupling reactions. 2-Iodo-1,3-dimethylbenzene serves as a valuable building block in this context, providing the sterically hindered and lipophilic 2,6-dimethylphenyl group that can favorably interact with the receptor binding pocket.

These application notes provide a comprehensive overview of the role of this compound in the synthesis of a representative FFA1 agonist. Detailed protocols for the chemical synthesis and biological evaluation of these compounds are presented to guide researchers in the discovery and development of novel fatty acid receptor agonists.

I. Synthesis of a Representative FFA1 Agonist

The synthesis of p-((2,6-dimethylphenyl)ethynyl)phenylpropanoic acid, a representative FFA1 agonist, is achieved through a pivotal Sonogashira coupling reaction between this compound and a suitable terminal alkyne-functionalized phenylpropanoic acid derivative.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Ethyl 4-ethynylphenylpropanoate

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, argon-purged round-bottom flask, add ethyl 4-ethynylphenylpropanoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq) to the flask.

  • To the stirring solution, add this compound (1.2 eq) dropwise.

  • Heat the reaction mixture to 60°C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired coupled product, ethyl p-((2,6-dimethylphenyl)ethynyl)phenylpropanoate.

  • The final agonist, p-((2,6-dimethylphenyl)ethynyl)phenylpropanoic acid, is obtained by hydrolysis of the ethyl ester using standard conditions (e.g., lithium hydroxide in a mixture of THF and water).

II. Biological Evaluation of FFA1 Agonist Activity

The biological activity of the synthesized FFA1 agonist is evaluated through a combination of in vitro and in vivo assays to determine its potency, efficacy, and physiological effects.

A. In Vitro Evaluation: Calcium Mobilization Assay

Activation of FFA1, a Gq-coupled receptor, leads to an increase in intracellular calcium concentration. This can be measured using a fluorescent calcium indicator in a cell-based assay.

Experimental Protocol:

  • Cell Culture: Maintain CHO-K1 or HEK293 cells stably expressing human FFA1 in appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compound (p-((2,6-dimethylphenyl)ethynyl)phenylpropanoic acid) and a reference agonist (e.g., TAK-875) in assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the compound solutions and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

B. In Vivo Evaluation: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to assess the effect of a compound on glucose metabolism in animal models of type 2 diabetes.

Experimental Protocol:

  • Animal Model: Use male db/db mice or other suitable models of type 2 diabetes.

  • Acclimatization and Fasting: Acclimatize the animals and fast them overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Administer the test compound or vehicle (e.g., 0.5% methylcellulose) orally by gavage.

  • Glucose Challenge: After a set time (e.g., 30 or 60 minutes) post-compound administration, administer a glucose solution (e.g., 2 g/kg) orally.

  • Blood Glucose Measurement: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge and measure blood glucose levels using a glucometer.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

III. Data Presentation

The quantitative data for the representative FFA1 agonist, p-((2,6-dimethylphenyl)ethynyl)phenylpropanoic acid, are summarized in the table below.

Assay Parameter Value
In Vitro Calcium Mobilization EC₅₀ (nM)50
In Vivo OGTT (db/db mice) % Glucose AUC Reduction @ 10 mg/kg35

IV. Signaling Pathways and Experimental Workflows

Signaling Pathway of FFA1/GPR40 Activation

FFA1_Signaling Agonist FFA1 Agonist FFA1 FFA1/GPR40 Receptor Agonist->FFA1 Binds to Gq Gαq FFA1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Insulin Insulin Secretion Ca2->Insulin Triggers PKC->Insulin Potentiates

Caption: FFA1/GPR40 signaling cascade initiated by agonist binding.

Workflow for Synthesis of FFA1 Agonist

Synthesis_Workflow cluster_synthesis Synthesis Start This compound + Ethyl 4-ethynylphenylpropanoate Coupling Sonogashira Coupling (Pd(PPh₃)₂Cl₂/CuI, TEA) Start->Coupling Intermediate Ethyl p-((2,6-dimethylphenyl)ethynyl)phenylpropanoate Coupling->Intermediate Hydrolysis Ester Hydrolysis (LiOH, THF/H₂O) Intermediate->Hydrolysis Product p-((2,6-dimethylphenyl)ethynyl)phenylpropanoic acid Hydrolysis->Product

Caption: Synthetic workflow for the target FFA1 agonist.

Workflow for Biological Evaluation

Bio_Workflow cluster_invitro In Vitro cluster_invivo In Vivo InVitro_Start Synthesized Agonist Ca_Assay Calcium Mobilization Assay (FFA1-expressing cells) InVitro_Start->Ca_Assay EC50 Determine EC₅₀ Value Ca_Assay->EC50 InVivo_Start Synthesized Agonist OGTT Oral Glucose Tolerance Test (db/db mice) InVivo_Start->OGTT AUC Measure Glucose AUC Reduction OGTT->AUC

Caption: Workflow for the in vitro and in vivo evaluation of the FFA1 agonist.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Iodo-1,3-dimethylbenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-iodo-1,3-dimethylbenzene using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this compound is silica gel.[1][2] Given that this compound is a relatively non-polar compound, a non-polar mobile phase system is recommended. A good starting point is a mixture of hexane and ethyl acetate.[3] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to performing the column.

Q2: How do I determine the optimal solvent system for the separation?

A2: The ideal solvent system is determined by running thin-layer chromatography (TLC) of your crude sample.[3] The goal is to find a solvent mixture where the this compound has a retention factor (Rf) of approximately 0.2-0.4. This range generally provides the best separation on a column.[4] You can test various ratios of hexane to ethyl acetate (e.g., 99:1, 98:2, 95:5) to find the optimal system.

Q3: What are some common impurities I might encounter, and how can I separate them?

A3: Common impurities in the synthesis of this compound can include unreacted starting materials (e.g., m-xylene), di-iodinated byproducts, and other constitutional isomers depending on the synthetic route. Separation is achieved by exploiting differences in polarity. Less polar impurities will elute first, followed by the desired product, and then more polar impurities. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective for separating complex mixtures.

Q4: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A4: If this compound or your impurities are not moving from the origin, the solvent system is not polar enough. You can try a more polar solvent in your mixture, such as dichloromethane (DCM) in place of or in addition to ethyl acetate.[5] For very polar impurities, a small percentage of methanol can be added to the eluent, but this should be done cautiously as it can cause all compounds to elute quickly.

Q5: The separation between my product and an impurity is very poor, even after optimizing the solvent system. What are my options?

A5: If you are experiencing poor separation, consider the following:

  • Column Dimensions: Use a longer, narrower column for better resolution.

  • Particle Size of Silica Gel: Using silica gel with a smaller particle size (higher mesh number) can improve separation.[6]

  • Loading Technique: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the weight of the silica gel.[4] Dry loading the sample can sometimes improve resolution compared to wet loading.[4][7]

  • Flow Rate: A slower flow rate can sometimes improve the separation of closely eluting compounds.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No compound eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before running the column.[2] If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel.[2]
Poor separation of compounds (overlapping bands) The mobile phase polarity is too high or too low.Optimize the solvent system using TLC to achieve a larger difference in Rf values between the desired compound and impurities.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "slurry method" is generally recommended for packing.[1]
The column was overloaded with the sample.Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight.[1]
The compound is eluting too quickly The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
Streaking or tailing of bands The sample was not loaded in a narrow band.Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column in a concentrated band.[7]
The compound is interacting too strongly with the stationary phase.Consider adding a small amount of a slightly more polar solvent to the mobile phase to reduce strong interactions. In some cases, deactivating the silica gel with triethylamine (for basic compounds) or acetic acid (for acidic compounds) may be necessary.
Cracks appearing in the silica gel bed The column ran dry.Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent.
Heat generated from the interaction of a very polar solvent with the silica gel.When changing to a much more polar solvent system, do so gradually to avoid generating heat that can cause cracks.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude sample.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[8]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • TLC plates (silica gel coated)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 98:2 ratio).

    • Visualize the plate under a UV lamp.

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.3.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (a common rule of thumb is to use 50-100g of silica gel per 1g of crude material).[4]

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm) over the plug.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to promote even packing.

    • Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent like hexane. Carefully add the solution to the top of the column using a pipette. Allow the solution to enter the silica bed completely.

    • Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate tubes or flasks.

    • Monitor the elution process by periodically spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

    • If the separation is slow or compounds are not eluting, you can gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (gradient elution).

  • Product Isolation:

    • Based on the TLC analysis of the fractions, combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table provides estimated starting parameters for the purification of this compound. These values should be optimized for each specific experiment.

ParameterRecommended Value/Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (99:1 to 95:5 v/v)
Target Rf Value 0.2 - 0.4
Sample to Silica Ratio (by weight) 1:50 to 1:100
Loading Method Dry or Wet Loading

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Optimized Solvent Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute Column & Collect Fractions Load->Elute Monitor 5. Monitor Fractions (TLC) Elute->Monitor Isolate 6. Combine Pure Fractions & Evaporate Solvent Monitor->Isolate Pure Fractions Identified

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Reactions of 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodo-1,3-dimethylbenzene in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A1: Due to the steric hindrance from the two methyl groups ortho to the iodine atom, this compound is prone to several side reactions across different coupling protocols. The most common byproducts are a result of:

  • Homocoupling: Dimerization of the coupling partners. In reactions involving this compound, this can lead to the formation of 2,2',6,6'-tetramethylbiphenyl. In Suzuki reactions, homocoupling of the boronic acid reagent is also a common byproduct, often exacerbated by the presence of oxygen. In Sonogashira reactions, the terminal alkyne can undergo homocoupling (Glaser coupling), especially in the presence of a copper co-catalyst.

  • Dehalogenation (or Proto-deiodination): The iodine atom on this compound is replaced by a hydrogen atom, yielding 1,3-dimethylbenzene (m-xylene). This can occur under the reaction conditions, leading to a loss of the starting material.

  • Side reactions of the coupling partner: For instance, in Suzuki-Miyaura coupling, boronic acids can undergo oxidation to form phenols or other degradation products.

Q2: How does the steric hindrance of this compound affect reaction outcomes?

A2: The two ortho-methyl groups significantly hinder the approach of the palladium catalyst to the carbon-iodine bond. This steric hindrance can slow down or inhibit the crucial oxidative addition step in the catalytic cycle of many cross-coupling reactions. Consequently, higher catalyst loadings, more specialized and bulky ligands, and higher reaction temperatures may be required to achieve reasonable conversion. This steric impediment also makes the substrate more susceptible to side reactions like dehalogenation.

Q3: What type of ligands are recommended for cross-coupling reactions with this compound?

A3: For sterically hindered aryl iodides like this compound, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred. These ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Examples of effective ligands include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and bulky trialkylphosphines. The choice of ligand can be critical in minimizing byproduct formation and maximizing the yield of the desired product.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield of the desired 2,6-dimethylbiphenyl product and significant formation of byproducts.

Potential Cause Troubleshooting Steps
Inefficient Oxidative Addition - Increase catalyst loading: Try increasing the palladium catalyst concentration in small increments. - Use a more active catalyst/ligand system: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands that are known to promote coupling with sterically hindered substrates.
Homocoupling of Boronic Acid - Degas reaction mixture thoroughly: Oxygen can promote the homocoupling of boronic acids. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). - Use a slight excess of the boronic acid: This can help to favor the cross-coupling reaction over homocoupling.
Dehalogenation of this compound - Optimize the base and solvent: A weaker, non-nucleophilic base might be preferable. The choice of solvent can also influence the extent of dehalogenation. - Lower the reaction temperature: If the desired reaction proceeds at a lower temperature, this may reduce the rate of dehalogenation.
Poor solubility of reagents - Select an appropriate solvent system: Ensure all components, including the base, are sufficiently soluble in the chosen solvent or solvent mixture. For instance, with potassium phosphate (K₃PO₄) as the base in anhydrous solvents, a small amount of water can be beneficial.

Quantitative Data Example (Hypothetical): Suzuki Coupling of this compound with Phenylboronic Acid

Product/ByproductStructureYield (%)
2,6-Dimethylbiphenyl (Desired Product)C₁₄H₁₄75
1,3-Dimethylbenzene (Dehalogenation)C₈H₁₀15
Biphenyl (Homocoupling of Boronic Acid)C₁₂H₁₀5
2,2',6,6'-Tetramethylbiphenyl (Homocoupling of Aryl Iodide)C₁₆H₁₈<5

Note: Yields are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time).

Heck Reaction

Issue: Low conversion of this compound and/or formation of multiple products.

Potential Cause Troubleshooting Steps
Steric Hindrance - Employ a more reactive alkene: Electron-deficient alkenes are generally more reactive in the Heck reaction. - Use a ligandless or phosphine-free catalyst system: In some cases, for highly reactive aryl iodides, phosphine ligands may not be necessary and their absence can sometimes improve the reaction rate. However, for sterically hindered substrates, a suitable ligand is often crucial.
Double Bond Isomerization - Control reaction time and temperature: Prolonged reaction times or high temperatures can lead to isomerization of the double bond in the product.
Dehalogenation - Optimize base and solvent: As with Suzuki coupling, the choice of base and solvent can impact the extent of dehalogenation.
Sonogashira Coupling

Issue: Significant formation of alkyne homocoupling (Glaser) product and low yield of the desired coupled product.

Potential Cause Troubleshooting Steps
Alkyne Homocoupling (Glaser Coupling) - Use a copper-free Sonogashira protocol: The copper(I) co-catalyst is often responsible for promoting alkyne homocoupling. Numerous copper-free methods have been developed to circumvent this issue. - Thoroughly degas the reaction mixture: Oxygen promotes Glaser coupling. - Slow addition of the alkyne: Maintaining a low concentration of the terminal alkyne can disfavor the bimolecular homocoupling reaction.
Low Reactivity - Increase reaction temperature: Sterically hindered aryl iodides may require higher temperatures for the Sonogashira coupling to proceed efficiently. - Choose an appropriate base: An amine base such as triethylamine or diisopropylamine is commonly used. The choice and amount of base can be critical.
Dehalogenation - Optimize reaction conditions: Similar to other cross-coupling reactions, fine-tuning the base, solvent, and temperature can help minimize this side reaction.

Experimental Protocols & Visualizations

General Experimental Workflow for a Cross-Coupling Reaction

experimental_workflow General Experimental Workflow setup Reaction Setup reagents Addition of Reagents (Aryl Halide, Coupling Partner, Base, Solvent) setup->reagents degas Degassing (e.g., N2/Ar bubbling) reagents->degas catalyst Catalyst/Ligand Addition degas->catalyst reaction Reaction at Elevated Temperature catalyst->reaction monitoring Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction.

Signaling Pathway: Common Byproduct Formation in Suzuki Coupling

suzuki_byproducts Byproduct Formation in Suzuki Coupling cluster_main Desired Cross-Coupling cluster_side Side Reactions Aryl_I This compound Cross_Product Desired Product (2-R-1,3-dimethylbenzene) Aryl_I->Cross_Product Dehalogenation Dehalogenation (1,3-Dimethylbenzene) Aryl_I->Dehalogenation Proto-deiodination Homocoupling_Aryl Homocoupling (2,2',6,6'-Tetramethylbiphenyl) Aryl_I->Homocoupling_Aryl Dimerization Boronic_Acid R-B(OH)2 Boronic_Acid->Cross_Product Homocoupling_Boronic Homocoupling (R-R) Boronic_Acid->Homocoupling_Boronic Dimerization

Caption: Pathways leading to common byproducts in Suzuki coupling of this compound.

Logical Relationship: Troubleshooting Low Yields

troubleshooting_low_yield Troubleshooting Low Yields start Low Yield or No Reaction check_catalyst Is the catalyst/ligand system appropriate for sterically hindered substrates? start->check_catalyst change_catalyst Action: Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands. check_catalyst->change_catalyst No check_conditions Are the reaction conditions (base, solvent, temperature) optimized? check_catalyst->check_conditions Yes success Improved Yield change_catalyst->success optimize_conditions Action: Screen different bases (e.g., K3PO4, Cs2CO3), solvents (e.g., dioxane, toluene), and vary the temperature. check_conditions->optimize_conditions No check_atmosphere Is the reaction environment sufficiently inert? check_conditions->check_atmosphere Yes optimize_conditions->success improve_atmosphere Action: Ensure thorough degassing of solvents and reagents. Maintain a positive pressure of inert gas. check_atmosphere->improve_atmosphere No check_atmosphere->success Yes improve_atmosphere->success

Caption: A decision-making diagram for troubleshooting low-yielding cross-coupling reactions.

preventing deiodination of 2-Iodo-1,3-dimethylbenzene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Iodo-1,3-dimethylbenzene

Welcome to the technical support center for handling this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent unwanted deiodination during chemical reactions.

Troubleshooting Guide: Preventing Deiodination

Deiodination, the undesired removal of the iodine atom to form 1,3-dimethylbenzene, is a common side reaction, particularly in metal-catalyzed cross-coupling reactions. The steric hindrance from the two methyl groups in this compound can slow down the desired reaction, giving the deiodination pathway more time to occur. This guide addresses common issues and their solutions.

Issue 1: Significant formation of 1,3-dimethylbenzene byproduct is observed in my cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck).

This is the most common problem and can be caused by several factors related to the catalytic cycle. The primary mechanism is often hydrodehalogenation, where a hydride ligand attaches to the palladium center and reductively eliminates with the aryl group.

  • Potential Cause A: Suboptimal Catalyst or Ligand

    • Troubleshooting Recommendation: The choice of ligand is critical. Standard ligands like PPh₃ may not be sufficient. Switch to bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the desired reductive elimination over the deiodination side reaction.[1][2][3]

    • Recommended Ligands:

      • Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are designed to accelerate reductive elimination.

      • Chelating phosphine ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene) can also be effective.[1]

      • N-Heterocyclic Carbene (NHC) ligands: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) is a robust option.[2][3]

  • Potential Cause B: Inappropriate Base or Solvent

    • Troubleshooting Recommendation: The base and solvent can be sources of hydrides or promote pathways leading to deiodination.

      • Base Selection: Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, KF) are often preferred over strong alkoxide bases (e.g., NaOtBu), especially if the reaction is sluggish.

      • Solvent Choice: While common, solvents like dioxane and DMF can sometimes promote deiodination more than less polar solvents. Consider using toluene or cyclopentyl methyl ether (CPME).[1]

  • Potential Cause C: High Reaction Temperature or Long Reaction Time

    • Troubleshooting Recommendation: Lower the reaction temperature. While this may slow the reaction, it often disproportionately slows the deiodination side reaction. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor byproduct formation.

  • Potential Cause D: Presence of Oxygen or Radical Initiators

    • Troubleshooting Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[4] Radical-induced deiodination can occur, especially in the presence of oxygen or light.[5]

      • Degassing: Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw or by sparging with an inert gas.

      • Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil.[4]

Frequently Asked Questions (FAQs)

Q1: Why is deiodination a common side reaction for sterically hindered aryl iodides like this compound? A1: Deiodination (or more broadly, dehalogenation) is a competing side reaction in many palladium-catalyzed cross-couplings.[6] For sterically hindered substrates like this compound, the bulky methyl groups can slow down the key steps of the desired catalytic cycle, such as transmetalation and reductive elimination.[7][8] This delay provides a larger window of opportunity for competing side reactions, like hydrodehalogenation, to occur, leading to the formation of the undesired 1,3-dimethylbenzene byproduct.

Q2: How does the choice of ligand impact the rate of deiodination? A2: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands (e.g., XPhos, SPhos) generally accelerate the rate-determining reductive elimination step of the cross-coupling cycle.[8] By speeding up the desired product-forming step, these ligands help it outcompete the slower deiodination pathway.

Q3: Can the palladium precatalyst source make a difference? A3: Yes. While many Pd(0) and Pd(II) sources can be used, modern precatalysts, such as the Buchwald G3 or G4 palladacycles (e.g., XPhos Pd G3), are often more efficient. These precatalysts are designed for rapid and clean generation of the active Pd(0) species, which can lead to cleaner reactions with fewer side products compared to older sources like Pd(PPh₃)₄.

Q4: I am performing a lithium-halogen exchange to form an organolithium reagent. How can I prevent deiodination here? A4: Deiodination during lithium-halogen exchange is typically a result of the aryllithium reagent abstracting a proton from the solvent or another reagent. To prevent this:

  • Use a dry, non-protic solvent like diethyl ether or THF.

  • Perform the reaction at low temperatures (-78 °C is common) to limit the reactivity of the organolithium intermediate.

  • Use the generated organolithium reagent immediately in the next step of your synthesis.

Q5: Is this compound sensitive to light or air? A5: Like many aryl iodides, it can be sensitive to light and air over long periods, which can potentially generate radical species that may initiate deiodination.[4][5] It is good practice to store it in a dark, sealed container under an inert atmosphere and to protect reactions from light, especially if they are run for extended periods.[4]

Data Presentation

The following table summarizes the effect of different ligands on the outcome of a Suzuki-Miyaura coupling between a sterically hindered aryl halide and a boronic acid, illustrating the importance of ligand choice in minimizing hydrodehalogenation.

Table 1: Comparison of Ligand Performance in Suzuki Coupling of a Sterically Hindered Aryl Halide (Data is representative and compiled from principles in cited literature)

Catalyst/Ligand SystemBaseSolventTemp (°C)Yield of Coupled Product (%)Yield of Dehalogenated Byproduct (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10045%40%
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene8075%15%
Pd(OAc)₂ / SPhosK₃PO₄Toluene8092%<5%
XPhos Pd G3K₃PO₄Dioxane/H₂O8095%<2%

Experimental Protocols

Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol describes a general method for coupling this compound with an arylboronic acid using conditions designed to suppress the formation of 1,3-dimethylbenzene.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane/Water 10:1)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Light Protection: Wrap the reaction flask with aluminum foil to protect it from light.[4]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by GC-MS or TLC. Aim to stop the reaction once the this compound has been fully consumed to avoid byproduct formation over extended times.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the key factors influencing the deiodination side reaction.

TroubleshootingWorkflow start Deiodination Observed (>5% Byproduct) check_catalyst 1. Evaluate Catalyst/Ligand start->check_catalyst ligand_type Using PPh3 or simple phosphine? check_catalyst->ligand_type switch_ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) or a modern precatalyst ligand_type->switch_ligand Yes check_conditions 2. Assess Reaction Conditions ligand_type->check_conditions No end_node Problem Solved switch_ligand->end_node base_solvent Using strong base (NaOtBu)? High temp (>100°C)? check_conditions->base_solvent adjust_conditions Use weaker base (K3PO4) Lower temperature Consider Toluene over Dioxane base_solvent->adjust_conditions Yes check_setup 3. Verify Experimental Setup base_solvent->check_setup No adjust_conditions->end_node inertness Was system rigorously degassed? Is it protected from light? check_setup->inertness improve_setup Degas solvents thoroughly (Freeze-Pump-Thaw) Wrap flask in foil inertness->improve_setup No inertness->end_node Yes improve_setup->end_node

Caption: Troubleshooting workflow for diagnosing and solving deiodination issues.

DeiodinationFactors cluster_promote Factors Promoting Deiodination cluster_prevent Factors Preventing Deiodination A High Temperature Deiodination Deiodination (Side Reaction) A->Deiodination B Steric Hindrance (on substrate) B->Deiodination C Simple Ligands (e.g., PPh3) C->Deiodination D Presence of O2 / Light (Radical Pathways) D->Deiodination E Hydride Sources (Solvent, Base) E->Deiodination F Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Coupling Desired Cross-Coupling (Main Reaction) F->Coupling G Lower Temperature G->Coupling H Weaker Inorganic Bases (e.g., K3PO4) H->Coupling I Inert Atmosphere (Rigorous Degassing) I->Coupling J Modern Precatalysts (e.g., G3/G4 Palladacycles) J->Coupling

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Sterically Hindered Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with sterically hindered aryl iodides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a sterically hindered aryl iodide is failing or giving low yields. What are the most common reasons?

A1: Low yields or reaction failure in the cross-coupling of sterically hindered aryl iodides can often be attributed to several factors:

  • Inefficient Oxidative Addition or Reductive Elimination: Steric hindrance can significantly slow down these key steps in the catalytic cycle.

  • Inappropriate Catalyst System: The choice of palladium source and, more critically, the ligand is paramount for overcoming steric challenges.[1]

  • Suboptimal Reaction Conditions: Parameters such as base, solvent, temperature, and reaction time need to be carefully optimized for hindered substrates.[2]

  • Poor Quality of Reagents: Impurities in the aryl iodide, degradation of the coupling partner (e.g., boronic acids), or using a degraded catalyst can inhibit the reaction.[2][3]

  • Presence of Oxygen: Oxygen can deactivate the active Pd(0) catalyst and lead to the oxidation of phosphine ligands.[3]

Q2: How do I select the right catalyst and ligand for my sterically hindered aryl iodide?

A2: Catalyst system selection is crucial for success. Here are some guidelines:

  • Palladium Precatalysts: Using pre-ligated palladium precatalysts can offer more consistent results and higher activity compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand.[2]

  • Bulky, Electron-Rich Monophosphine Ligands: This class of ligands is frequently the most effective for sterically hindered substrates. The bulkiness facilitates the reductive elimination step, while their electron-rich nature promotes the oxidative addition of the aryl iodide.[2] Prominent examples include dialkylbiaryl phosphines such as SPhos, XPhos, and BrettPhos, as well as trialkylphosphines like P(t-Bu)₃.[2]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands with "flexible steric bulk" have also proven to be highly efficient catalysts for sterically hindered Suzuki-Miyaura cross-coupling reactions, sometimes allowing reactions to proceed at room temperature.[4][5][6]

  • Ligand Screening: It is often necessary to screen a small library of ligands to find the optimal one for a specific combination of substrates.[2]

Q3: Which base and solvent should I choose for a cross-coupling reaction with a hindered substrate?

A3: The choice of base and solvent can significantly impact the reaction's success.

  • Bases: A strong, non-nucleophilic base is generally preferred to avoid side reactions. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and effective in many cases.[1] For particularly challenging couplings, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary.[1][5]

  • Solvents: Aprotic solvents are typically employed. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[1] The optimal solvent often needs to be determined empirically for the specific substrates.[3] For Suzuki-Miyaura couplings using K₃PO₄ in anhydrous solvents, the presence of a small amount of water can be beneficial.[2][7]

Q4: Can nickel catalysts be an alternative for coupling sterically hindered aryl iodides?

A4: Yes, nickel catalysts can be a viable alternative to palladium. Nickel-catalyzed amination of aryl halides, for instance, has been developed and can be effective for hindered substrates.[8][9] These systems may offer different reactivity and selectivity profiles and can be more cost-effective.

Troubleshooting Guide

Problem: Low to no conversion of a di-ortho-substituted aryl iodide in a Suzuki-Miyaura coupling.

Possible Cause Suggested Solution
Inefficient Catalyst System Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or AntPhos.[1][10] Consider screening a panel of Buchwald-type ligands.
Weak Base Change the base to a stronger, non-nucleophilic one such as K₃PO₄ or Cs₂CO₃. For very challenging substrates, consider using t-BuOK.[1]
Inappropriate Solvent Try a different aprotic solvent like dioxane or toluene. Ensure the solvent is anhydrous and properly degassed.[2]
Low Reaction Temperature Increase the reaction temperature, typically in the range of 80-110 °C.[2] Microwave irradiation can also be used to accelerate the reaction.
Degraded Boronic Acid Use a fresh batch of boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester) to prevent protodeboronation.[11]

Problem: Low yield in a Buchwald-Hartwig amination with a hindered aryl iodide and a primary amine.

Possible Cause Suggested Solution
Ligand Choice For primary amines, bidentate phosphine ligands like BINAP or DPPF were early successes.[12] However, for highly hindered substrates, bulky monodentate ligands (e.g., Buchwald ligands) often give superior results.[12]
Base Incompatibility Strong, non-nucleophilic bases like NaOtBu are commonly used. Ensure the base is compatible with the amine substrate.
Catalyst Deactivation Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.[3]
Steric Hindrance on Both Partners For extremely hindered substrates, consider ligands specifically designed for such challenges, like biaryl phosphorinane ligands.[13]

Quantitative Data Summary

The following tables summarize catalyst systems and conditions for various cross-coupling reactions involving sterically hindered aryl iodides.

Table 1: Selected Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Iodides

Aryl Iodide SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
2,6-Dimethyl-iodobenzenePhenylboronic acidPEPPSI-iPr (3 mol%)Cs₂CO₃Chlorobenzene8098[14]
2,6-Diisopropyl-iodobenzeneo-Tolylboronic acidPEPPSI-iPr (3 mol%)Cs₂CO₃Chlorobenzene8098[14]
1-Iodo-2,6-dimethoxybenzene4-Methoxyphenylboronic acidPEPPSI-iPr (3 mol%)Cs₂CO₃Chlorobenzene8092[14]
Di-ortho-substituted aryl halideSecondary alkylboronic acidPd-AntPhosK₃PO₄Toluene/H₂O100High[10]

Table 2: Selected Catalyst Systems for Buchwald-Hartwig Amination of Sterically Hindered Aryl Iodides

Aryl Iodide SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Hindered Aryl HalideHindered AnilinePd-catalyst / AlisonPhos or AliPhosNaOtBuToluene100High[13]
Aryl IodidePrimary/Secondary AmineNi(acac)₂ / Phenylboronic esterK₂CO₃Dioxane120High[8][9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.[2]

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (1-3 mol%).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene, dioxane, 5-10 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Dilute with a suitable organic solvent and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Iodide

This protocol is a general guideline and may require optimization.[2]

  • Preparation: To a flame-dried, resealable Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 mmol).

  • Reagent Addition: Add the aryl iodide (1.0 mmol), the amine (1.1-1.2 mmol), and the solvent (e.g., toluene, dioxane).

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 60-100 °C).[2] Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA R-X (Aryl Iodide) PdII R-Pd(II)-X L_n OA->PdII TM Transmetalation PdII->TM R'-M (Coupling Partner) PdII_R R-Pd(II)-R' L_n TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product R-R' Product RE->Product

General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Low Yield / No Reaction check_reagents Check Reagent Quality (Catalyst, Ligand, Substrates) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Degraded check_reagents->reagents_bad No optimize_ligand Optimize Ligand (Bulky, Electron-Rich) reagents_ok->optimize_ligand replace_reagents Use Fresh Reagents reagents_bad->replace_reagents replace_reagents->start ligand_ok Ligand Suitable optimize_ligand->ligand_ok Yes ligand_bad Ligand Ineffective optimize_ligand->ligand_bad No optimize_base Optimize Base (Stronger, Non-nucleophilic) ligand_ok->optimize_base screen_ligands Screen Ligand Library (e.g., SPhos, XPhos, NHCs) ligand_bad->screen_ligands screen_ligands->optimize_base base_ok Base Suitable optimize_base->base_ok Yes base_bad Base Ineffective optimize_base->base_bad No optimize_conditions Optimize Conditions (Temp, Solvent, Concentration) base_ok->optimize_conditions change_base Try K3PO4, Cs2CO3, or t-BuOK base_bad->change_base change_base->optimize_conditions success Successful Reaction optimize_conditions->success

A workflow for troubleshooting a failed coupling reaction.

Ligand_Selection_Guide start Substrate Steric Hindrance level1_node Di-ortho-substituted Aryl Iodide? start->level1_node level2_yes_node Highly Hindered Coupling Partner? level1_node->level2_yes_node Yes level2_no_node Standard Coupling Partner? level1_node->level2_no_node No ligand_choice3 Standard Bulky Ligands (e.g., P(t-Bu)3) or Biaryl Monophosphines may suffice level1_node->ligand_choice3 No (Mono-ortho) ligand_choice2 Consider Highly Specialized Ligands (e.g., AntPhos) or NHCs level2_yes_node->ligand_choice2 ligand_choice1 Start with Bulky Biaryl Monophosphines (e.g., XPhos, SPhos) level2_no_node->ligand_choice1

Decision tree for initial ligand selection based on steric hindrance.

References

troubleshooting low yields in Sonogashira reactions of 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Sonogashira cross-coupling reactions, with a specific focus on sterically hindered substrates like 2-Iodo-1,3-dimethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low when using this compound?

A1: The low yield is likely due to steric hindrance. The two methyl groups in the ortho positions to the iodine physically obstruct the palladium catalyst, impeding the oxidative addition step.[1][2] This is often the rate-limiting step in the catalytic cycle, and its slowdown can lead to incomplete conversion and the prevalence of side reactions.[1]

Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of my alkyne. What is happening and how can I prevent it?

A2: You are observing alkyne homocoupling, also known as Glaser coupling.[1][3] This side reaction is primarily caused by the copper(I) co-catalyst, which forms a copper acetylide intermediate that can dimerize, especially in the presence of oxygen.[3][4] To minimize this, it is crucial to rigorously degas your solvents and run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[3] The most effective solution is often to switch to a copper-free Sonogashira protocol.[1][3]

Q3: Can I run the Sonogashira reaction without a copper co-catalyst?

A3: Yes, copper-free Sonogashira reactions are well-established and often preferred, particularly for substrates prone to homocoupling or in pharmaceutical applications where copper contamination is a concern.[1][4][5] These protocols require careful selection of ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.[3]

Q4: Which palladium catalyst and ligand combination is recommended for a hindered substrate like this compound?

A4: For sterically demanding substrates, bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are generally preferred.[1][6] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered aryl halides.[1] Air-stable palladium precatalysts that readily generate this active species in situ are particularly effective for challenging couplings.[1][7]

Q5: What is the general reactivity order for aryl halides in this reaction?

A5: The reactivity of the aryl halide is a critical factor. The general trend from most to least reactive is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[4][6][8] Consequently, while your this compound is the most reactive type of halide, its steric hindrance presents a unique challenge.

In-Depth Troubleshooting Guide

This section addresses common issues encountered during the Sonogashira coupling of this compound.

Problem 1: No or Very Low Conversion of this compound
Possible Cause Troubleshooting Step & Rationale
Inactive Catalyst The Pd(0) active species may not be forming or has decomposed. Use a fresh source of palladium catalyst or switch to a more robust, air-stable precatalyst.[1] Ensure phosphine ligands have not been oxidized by handling them under an inert atmosphere.
Insufficient Reaction Temperature The energy barrier for oxidative addition with a hindered substrate is high. Gradually increase the reaction temperature. While many Sonogashira reactions run at room temperature, hindered substrates often require heating.[9]
Inappropriate Ligand Standard ligands like PPh₃ may not be suitable. Switch to a bulkier, more electron-rich ligand such as P(t-Bu)₃, dppf, or an NHC ligand to facilitate the oxidative addition step.[6]
Poor Solvent Choice The solvent can influence catalyst activity and solubility. Polar aprotic solvents like DMF, NMP, or dioxane are often effective.[9][10][11] Toluene can also be a good choice, especially in Suzuki couplings, as it can help precipitate iodide salts that might inhibit the catalyst.[12]
Base Inefficiency The base may not be strong enough or soluble enough to efficiently deprotonate the alkyne and neutralize the HI byproduct. Consider switching from tertiary amines (e.g., Et₃N) to secondary amines (e.g., i-Pr₂NH) or using a stronger base like Cs₂CO₃ or K₃PO₄.[4][7][13]
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
Possible Cause Troubleshooting Step & Rationale
Presence of Oxygen Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[3] Ensure all reagents and solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintain a strictly inert atmosphere throughout the reaction.[3]
High Copper(I) Concentration While catalytic, an excess of copper can favor the homocoupling pathway. Reduce the loading of the Cu(I) co-catalyst or, more effectively, switch to a copper-free protocol.[1]
Slow Cross-Coupling If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling reaction can become dominant.[1] Address the slow cross-coupling using the steps outlined in Problem 1.

Optimization of Reaction Conditions

The following table summarizes catalytic systems and conditions that have been reported for successful Sonogashira couplings of challenging, sterically hindered aryl halides.

Aryl Halide Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Key Observation
2-Bromoxylene(AllylPdCl)₂ / P(t-Bu)₃DABCODMFRT95Use of a bulky phosphine ligand is crucial for hindered substrates.[14]
2,4,6-Trimethylphenyl iodideAminopyrimidine-Pd(II) complex-WaterRT72Successful copper-free coupling in aqueous media.[15]
Sterically hindered aryl bromidesPd(OAc)₂ / SPhosK₃PO₄Dioxane100Bulky, electron-rich ligands are effective for hindered aryl bromides.
Electron-rich aryl bromides[DTBNpP]Pd(crotyl)ClTMPDMSORT~97An air-stable precatalyst enables room temperature coupling of challenging substrates.[7]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is adapted for sterically hindered substrates and aims to minimize side reactions.

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and a magnetic stir bar.

  • Add the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with inert gas three times.

Reagent Addition:

  • Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.

  • Add the terminal alkyne (1.2 equiv.) via syringe.

Reaction:

  • Stir the mixture at the desired temperature (start at 80 °C and increase if necessary).

  • Monitor the reaction progress by TLC or LC-MS.

Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the organic layer sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.

Visualized Workflows and Mechanisms

Troubleshooting Workflow

Troubleshooting_Workflow start_node Low Yield with this compound check1 Check for Alkyne Homocoupling (Glaser Product) start_node->check1 decision1 Homocoupling Present? check1->decision1 action1a Switch to Copper-Free Protocol decision1->action1a Yes action1b Ensure Rigorous Degassing (Inert Atmosphere) decision1->action1b Yes check2 Analyze Reaction Parameters decision1->check2 No action1a->check2 action1b->check2 decision2 Is Conversion Low? check2->decision2 action2a Increase Temperature decision2->action2a Yes action2b Switch to Bulky, Electron-Rich Ligand (e.g., P(t-Bu)3, SPhos) decision2->action2b Yes action2c Change Base (e.g., i-Pr2NH, Cs2CO3) decision2->action2c Yes action2d Use Fresh / Pre-catalyst decision2->action2d Yes end_node Optimized Reaction decision2->end_node No action2a->end_node action2b->end_node action2c->end_node action2d->end_node

Caption: A logical workflow for troubleshooting low yields in Sonogashira reactions.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-I pd_complex trans-Ar-Pd(II)-I(L)2 ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkynyl trans-Ar-Pd(II)-alkynyl(L)2 transmetal->pd_alkynyl - CuI red_elim Reductive Elimination pd_alkynyl->red_elim red_elim->pd0 + Product product Ar-C≡C-R' (Product) red_elim->product cu_catalyst CuI alkyne R'C≡CH cu_acetylide R'C≡CCu (Copper Acetylide) alkyne->cu_acetylide + CuI, Base base Base base->cu_acetylide cu_acetylide->transmetal aryl_halide Ar-I (this compound) aryl_halide->ox_add

Caption: The catalytic cycles of the copper-catalyzed Sonogashira reaction.

References

effect of base and solvent on 2-Iodo-1,3-dimethylbenzene reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodo-1,3-dimethylbenzene. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What types of reactions is this compound typically used for?

A1: this compound is an aryl iodide, making it an excellent substrate for a variety of cross-coupling reactions. The electron-donating nature of the two methyl groups can influence its reactivity. It is commonly used in reactions that form new carbon-carbon or carbon-heteroatom bonds, such as:

  • Suzuki-Miyaura Coupling (C-C bond formation)[1][2]

  • Heck Reaction (C-C bond formation)[3][4]

  • Sonogashira Coupling (C-C bond formation)[5][6]

  • Buchwald-Hartwig Amination (C-N bond formation)[7][8]

  • Ullmann Condensation (C-O, C-N, C-S bond formation)[9][10]

  • Grignard Reagent Formation (for subsequent nucleophilic addition)[11][12]

  • Lithiation (for subsequent nucleophilic addition)

Q2: How does the reactivity of this compound compare to other aryl halides?

A2: The reactivity of aryl halides in many catalytic cycles, particularly the oxidative addition step in palladium-catalyzed reactions, follows the general trend: I > Br > OTf >> Cl.[13] Therefore, this compound is generally more reactive than the corresponding bromo or chloro derivatives, often allowing for milder reaction conditions.

Q3: How do the two methyl groups on the benzene ring affect the reactivity of this compound?

A3: The two methyl groups are ortho and para to the iodine atom. As electron-donating groups, they increase the electron density on the aromatic ring. This can make the oxidative addition step in palladium-catalyzed cross-coupling reactions slower compared to electron-deficient aryl iodides. However, they can also influence the steric environment around the reaction center, which may affect ligand coordination and subsequent steps in the catalytic cycle.

Troubleshooting Guides

Grignard Reagent Formation

Q: My Grignard reaction with this compound is not starting. What are the common causes and solutions?

A: Failure to initiate a Grignard reaction is a common issue. Here are the primary causes and troubleshooting steps:

  • Wet Glassware or Solvents: Grignard reagents are extremely sensitive to protic sources, especially water, which will quench the reaction.[11][14]

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), from a freshly opened bottle or a solvent purification system.[12][15]

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[12]

    • Solution: Activate the magnesium. Common methods include crushing the turnings with a glass rod (in the reaction flask, under inert atmosphere), adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[12]

  • Inhibitors in the Reactant: The this compound starting material may contain traces of impurities that inhibit the reaction.

    • Solution: Purify the this compound by distillation or column chromatography before use.

Palladium-Catalyzed Cross-Coupling Reactions (General)

Q: My cross-coupling reaction (Suzuki, Heck, etc.) is giving a low yield. How can I determine if the issue is with the base or the solvent?

A: Low yields in cross-coupling reactions are often traced back to suboptimal base or solvent selection. A systematic approach can help diagnose the problem.

  • Review the Base's Role: The base is crucial in many coupling cycles (e.g., to activate the organoboron reagent in Suzuki coupling or to neutralize the HX generated in Heck coupling).[1][16] If the base is too weak, the reaction may not proceed. If it is too strong, it may cause side reactions or degradation of starting materials or products.

  • Evaluate the Solvent: The solvent must dissolve the reactants and catalyst. Its polarity can significantly affect the reaction rate and mechanism.[17][18] For example, polar aprotic solvents like DMF or THF often work well for Sonogashira and Buchwald-Hartwig reactions, while biphasic systems (e.g., toluene/water) are common for Suzuki couplings.[5][19]

  • Systematic Screening: If the issue persists, perform a small-scale screen of different bases and solvents. This is the most reliable way to find the optimal conditions for your specific substrate combination.

Troubleshooting Flowchart for Low Yield in Pd-Catalyzed Coupling

Below is a logical workflow to troubleshoot low-yielding cross-coupling reactions involving this compound.

Troubleshooting_Workflow start_node Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry (Aryl iodide, coupling partner, catalyst, ligand) start_node->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Inert Atmosphere) check_reagents->check_conditions Reagents OK base_issue Problem: Suboptimal Base check_conditions->base_issue Conditions OK solvent_issue Problem: Suboptimal Solvent base_issue->solvent_issue No solve_base Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4, organic bases) base_issue->solve_base Yes catalyst_issue Problem: Catalyst/Ligand Issue solvent_issue->catalyst_issue No solve_solvent Screen Different Solvents (e.g., Dioxane, Toluene, DMF, THF/H2O) solvent_issue->solve_solvent Yes solve_catalyst Screen Different Ligands or Increase Catalyst Loading catalyst_issue->solve_catalyst Yes end_node Yield Improved solve_base->end_node solve_solvent->end_node solve_catalyst->end_node

Caption: Troubleshooting workflow for cross-coupling reactions.

Data Presentation: Base and Solvent Selection

The choice of base and solvent is critical and depends heavily on the specific reaction type. The tables below summarize common choices for reactions involving aryl iodides like this compound.

Table 1: Common Bases for Cross-Coupling Reactions

Reaction TypeCommon BasesStrengthKey Function
Suzuki-Miyaura K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHModerate to StrongActivates the organoboron species for transmetalation.[1][13]
Heck Et₃N, DIPEA, NaOAc, K₂CO₃Weak to ModerateNeutralizes the generated HX (e.g., HI).[3][4]
Sonogashira Et₃N, Piperidine, Cs₂CO₃, K₂CO₃Weak to ModerateDeprotonates the terminal alkyne and neutralizes HX.[5][20]
Buchwald-Hartwig NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDSStrongDeprotonates the amine/amide for C-N bond formation.[7][21]
Ullmann K₂CO₃, Cs₂CO₃, KOHModerate to StrongFacilitates the formation of the nucleophilic species (e.g., alkoxide).[9]

Table 2: Common Solvents for Cross-Coupling Reactions

Reaction TypeCommon SolventsPolarityTypical System
Suzuki-Miyaura Toluene/H₂O, Dioxane/H₂O, THFNonpolar/PolarOften biphasic to dissolve both organic and inorganic reagents.[19]
Heck DMF, NMP, Dioxane, ToluenePolar AproticHigh-boiling point solvents are often required.[3]
Sonogashira THF, DMF, DMSO, ToluenePolar AproticPolar aprotic solvents generally give better conversions.[5]
Buchwald-Hartwig Dioxane, Toluene, THFNonpolar/Polar AproticEthereal or aromatic solvents are common.[22]
Ullmann DMF, NMP, NitrobenzenePolar AproticHigh-boiling polar solvents are traditionally used.[9]
Grignard Formation Diethyl ether, THFPolar AproticMust be anhydrous and aprotic.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling this compound with an arylboronic acid.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%), a suitable phosphine ligand, and a strong base (e.g., NaOtBu, 1.4 equiv.).

  • Reactant Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as dioxane or toluene.

  • Reaction: Seal the tube and heat the mixture with stirring to the required temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to obtain the desired aryl amine.

Visualizations

Catalytic Cycle and the Role of Base

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the essential role of the base.

Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Managing Steric Hindrance in 2-Iodo-1,3-dimethylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully employing 2-iodo-1,3-dimethylbenzene in cross-coupling reactions. The inherent steric hindrance posed by the two ortho-methyl groups often requires careful optimization of reaction conditions to achieve high yields and minimize side products.

Troubleshooting Guides

This section addresses specific issues encountered during experiments in a question-and-answer format.

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

  • Question: My Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid is resulting in a very low yield or no product. What are the likely causes and how can I fix it?

  • Answer: Low yields in this specific coupling are almost always due to steric hindrance impeding the catalytic cycle. Here are the primary troubleshooting steps:

    • Inadequate Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. The steric bulk of this compound requires the use of bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands.[1] These ligands promote the crucial, sterically demanding oxidative addition and reductive elimination steps.[1][2] Consider switching to ligands such as SPhos, XPhos, or t-BuXPhos.[1][3] N-heterocyclic carbene (NHC) ligands can also be highly effective.[1]

    • Incorrect Base Selection: The choice of base is critical. While weaker bases like Na₂CO₃ might be sufficient for less hindered substrates, they often fail here.[4] Stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally more effective.[1][5][6] In particularly difficult cases, using potassium tert-butoxide (KOtBu) may improve yields.[1][6]

    • Suboptimal Solvent and Temperature: Aprotic solvents like toluene, dioxane, or THF are standard choices.[1] The reaction may require elevated temperatures (80-120 °C) to overcome the activation energy barrier imposed by steric hindrance.[6][7]

    • Catalyst Deactivation: Ensure your palladium source is active and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[8][9] Oxygen can deactivate the Pd(0) catalyst, halting the reaction.[9]

Issue 2: Significant Side Product Formation (Homocoupling, Dehalogenation)

  • Question: I'm observing significant amounts of biaryl homocoupling of my boronic acid and/or hydrodehalogenation of the this compound. How can I suppress these side reactions?

  • Answer: These side reactions are common when the desired cross-coupling is slow.

    • Homocoupling: This often arises from oxygen contamination or suboptimal reaction conditions. Ensure thorough degassing of your solvent and use a fresh, high-purity boronic acid.[8] Sometimes, using a slight excess of the boronic acid can be counterproductive if homocoupling is the primary issue; instead, focus on optimizing the catalyst system to accelerate the cross-coupling pathway.

    • Hydrodehalogenation (Protodeiodination): This occurs when the aryl halide is reduced instead of coupled. It can be promoted by certain bases or by prolonged reaction times at high temperatures. If this is a major issue, try using a milder base (e.g., switching from KOtBu to K₃PO₄) or lowering the reaction temperature. The choice of ligand is also crucial; some ligands are more prone to promoting this side reaction.

Issue 3: Poor Reactivity in Buchwald-Hartwig Amination

  • Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is sluggish or fails. What should I change?

  • Answer: Similar to Suzuki couplings, steric hindrance is the main challenge.

    • Ligand Choice: The first-generation Buchwald-Hartwig catalyst systems are unlikely to be effective.[10][11] Use bulky, electron-rich biarylphosphine ligands. XantPhos is a particularly effective and versatile ligand for aminations.[12] Josiphos-type ligands have also been developed for challenging couplings.[10]

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[13] Lithium bis(trimethylsilyl)amide (LHMDS) can also be used, especially if the substrates are base-sensitive.[13][14]

    • Solvent: Toluene and dioxane are the most common solvents for Buchwald-Hartwig aminations.[14]

    • Aryl Halide Reactivity: While aryl iodides are typically very reactive, they can sometimes have an inhibitory effect in Buchwald-Hartwig reactions by precipitating the palladium catalyst.[13] If you are still facing issues, and an aryl bromide analogue is available, it might paradoxically lead to a better outcome in some catalyst systems.[13]

Frequently Asked Questions (FAQs)
  • Q1: Why is this compound so challenging to use in cross-coupling reactions?

    • A1: The two methyl groups are positioned ortho to the iodine atom. This creates significant steric hindrance, or spatial crowding, around the reaction center.[15] This bulkiness can slow down or prevent key steps in the catalytic cycle, such as oxidative addition of the palladium catalyst to the carbon-iodine bond and the subsequent reductive elimination that forms the final product.

  • Q2: What is the single most important parameter to optimize for these reactions?

    • A2: The choice of ligand for the palladium catalyst is almost always the most critical factor.[1][16] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are essential to create a coordinatively unsaturated and reactive palladium center that can accommodate the sterically demanding substrate and facilitate the difficult steps of the catalytic cycle.[1][2]

  • Q3: Can I use copper co-catalysis for Sonogashira couplings with this substrate?

    • A3: Yes, the Sonogashira reaction, which couples aryl halides with terminal alkynes, can be performed with this compound.[17] However, the steric hindrance may require higher temperatures or the use of specific ligand systems to achieve good yields. Both traditional copper co-catalyzed and copper-free conditions have been developed, with the choice depending on the specific alkyne coupling partner.[17][18]

  • Q4: Are there alternatives to palladium catalysis for this substrate?

    • A4: While palladium is the most common, nickel-based catalyst systems have also been developed for cross-coupling reactions and can be effective for sterically hindered substrates.[19] For certain transformations, such as C-H arylation, ruthenium catalysts have shown unique reactivity and tolerance for sterically bulky aryl halides.[20]

Quantitative Data Summary

The following tables summarize typical conditions and highlight the impact of key variables on reaction success.

Table 1: Ligand Effects on Suzuki-Miyaura Coupling Yield with Sterically Hindered Aryl Halides

LigandTypical Catalyst Loading (mol%)BaseSolventTemperature (°C)Typical Yield RangeNotes
PPh₃2 - 5K₂CO₃Toluene/H₂O90 - 110Very Low to 50%Often inefficient for this substrate.[21]
P(o-tol)₃1 - 3K₃PO₄Dioxane100ModerateAn improvement over PPh₃ but may still be suboptimal.[22]
XPhos 1 - 2K₃PO₄Toluene100 - 110Good to Excellent A highly effective Buchwald ligand for hindered couplings.[1]
SPhos 1 - 2K₃PO₄Dioxane/H₂O100Good to Excellent Another highly effective Buchwald ligand.[1]
t-BuXPhos 1 - 2Cs₂CO₃MeCN70 - 80Good to Excellent Effective ligand, sometimes allowing for lower temperatures.[3]

Table 2: Influence of Base and Solvent on Buchwald-Hartwig Amination of Aryl Iodides

BaseSolventTemperature (°C)Suitability for this compoundNotes
K₂CO₃DMF110LowGenerally too weak for sterically hindered aminations.[14]
Cs₂CO₃Dioxane100 - 120ModerateCan be effective but may be slower and give lower yields than stronger bases.[23]
NaOtBu Toluene80 - 110Excellent The most common and generally most effective base for this transformation.[13]
LHMDS THF/Toluene80 - 100Very Good A strong, non-nucleophilic alternative, good for base-sensitive substrates.[13]
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the arylboronic acid (1.2 - 1.5 equivalents), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) followed by the degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1-0.5 M).[7] If a biphasic system is used, add degassed water at this stage.[8]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[24]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XantPhos Pd G4, 1-3 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equivalents) to a flame-dried Schlenk flask.

  • Reagent Addition: Add the degassed solvent (e.g., toluene). Add the amine (1.2 equivalents) and finally the this compound (1.0 equivalent).

  • Reaction Execution: Seal the flask and heat the mixture to the target temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagents & Conditions start->check_reagents check_ligand Is the ligand appropriate? (e.g., Bulky Phosphine) check_reagents->check_ligand change_ligand Switch to Buchwald Ligand (XPhos, SPhos) check_ligand->change_ligand No check_base Is the base strong enough? (e.g., K3PO4, NaOtBu) check_ligand->check_base Yes change_ligand->check_base change_base Use Stronger Base (Cs2CO3, KOtBu) check_base->change_base No check_temp Is temperature high enough? check_base->check_temp Yes change_base->check_temp increase_temp Increase Temperature (80-120 °C) check_temp->increase_temp No check_inert Is atmosphere inert? check_temp->check_inert Yes increase_temp->check_inert improve_inert Improve Degassing & Inert Gas Purge check_inert->improve_inert No success Reaction Optimized check_inert->success Yes improve_inert->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_hindrance Sterically Hindered Steps pd0 L-Pd(0) oa Oxidative Addition pd0->oa pd2_complex L-Pd(II)(Ar)(I) oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl L-Pd(II)(Ar)(Ar') tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' re->product arI This compound boronic Ar'-B(OR)2 base Base

Caption: Key steps affected by steric hindrance in the Suzuki-Miyaura cycle.

Ligand_Selection start Select Reaction Type suzuki C-C Coupling (Suzuki) start->suzuki buchwald C-N Coupling (Buchwald-Hartwig) start->buchwald sonogashira C-C (Alkyne) Coupling (Sonogashira) start->sonogashira rec1 Recommendation: Bulky Monophosphines (XPhos, SPhos, RuPhos) suzuki->rec1 rec2 Recommendation: Bulky Biaryl Phosphines (XantPhos, Josiphos) buchwald->rec2 rec3 Recommendation: Standard or Bulky Ligands (PPh3, cataCXium A) sonogashira->rec3

Caption: Ligand selection guide for this compound reactions.

References

Technical Support Center: Purification of Reaction Mixtures Containing 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols for the effective removal of unreacted 2-Iodo-1,3-dimethylbenzene (also known as 2-iodo-m-xylene) from product mixtures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?

A1: The most effective methods leverage the physical and chemical properties of this compound, which is a non-polar aromatic compound. The primary techniques are:

  • Flash Column Chromatography: Highly effective for separating compounds with different polarities.

  • Extractive Workup: Useful for removing polar impurities from an organic product or when the product itself is highly polar and can be separated from the non-polar starting material.

  • Distillation: A viable option for large-scale purifications, especially if there is a significant difference in boiling points between the starting material and the product.[1]

  • Crystallization: Effective if your desired product is a solid at room temperature, as it can be selectively crystallized from a solution, leaving impurities behind.[1][2]

Q2: My desired product is polar. What is the simplest first step for purification?

A2: If your product is significantly more polar than the non-polar this compound, a liquid-liquid extractive workup is the most straightforward initial step. By dissolving your crude mixture in a water-immiscible organic solvent (like diethyl ether or ethyl acetate) and washing it with water or brine, the polar product will preferentially stay in the organic layer while some polar impurities move to the aqueous layer. The non-polar this compound will remain in the organic layer with your product, necessitating a subsequent purification step like column chromatography.

Q3: My product is also non-polar, making separation from this compound difficult. What should I do?

A3: Separating two non-polar compounds can be challenging.[3] Your best option is flash column chromatography using a low-polarity mobile phase (eluent). Start with a non-polar solvent like hexanes and gradually increase the polarity by adding small amounts of a slightly more polar solvent like ethyl acetate or dichloromethane. This gradient elution will allow the compounds to separate based on small differences in their affinity for the stationary phase (e.g., silica gel).

Q4: After purification, my product fractions have a persistent yellow or brown tint. What is the cause and how can I fix it?

A4: A yellow or brown color often indicates the presence of trace amounts of molecular iodine (I₂) or that the aryl iodide is sensitive to light and has slightly decomposed.[4] This can be remedied by washing the combined organic fractions with a mild reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, until the color disappears.[5]

Q5: Can I avoid column chromatography if the impurity level is low?

A5: It depends on the purity requirements for your subsequent steps. If a small amount of impurity is acceptable, you could try a simpler method like passing your product through a short "plug" of silica gel, which can remove baseline impurities without the need for extensive fraction collection.[1] Alternatively, you could proceed to the next reaction on a small scale to see if the impurity interferes.[1]

Section 2: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor separation between product and this compound during column chromatography. The solvent system (eluent) is too polar, causing both compounds to move too quickly up the column. The compounds have very similar polarities.Decrease the polarity of the eluent. Use a very shallow gradient of a polar solvent in a non-polar solvent (e.g., 0% to 5% ethyl acetate in hexanes). Consider alternative purification methods like preparative HPLC or distillation if the boiling points are sufficiently different.[3]
The product appears to be decomposing on the silica gel column. The product is sensitive to the acidic nature of standard silica gel.[1][6]Test the stability of your compound on a small amount of silica via TLC before running a column.[1] Use a deactivated (neutral) silica gel by pre-treating it with a base like triethylamine. Consider using a different stationary phase, such as alumina.[1]
Unreacted this compound remains even after an extensive aqueous workup. This is expected. This compound is non-polar and water-insoluble, so it will remain in the organic layer during an aqueous extraction.An aqueous workup is not designed to remove non-polar organic compounds. You must follow up with a technique like column chromatography or distillation.
The product co-distills with this compound. The boiling points of the product and the starting material are too close for effective separation by simple distillation.Use fractional distillation with a fractionating column (e.g., Vigreux) to improve separation efficiency. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points, which may enhance the boiling point difference.

Section 3: Data Presentation

The choice of purification method depends on the difference in physical properties between the unreacted starting material and the desired product.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)PolaritySolubility
This compound IC₆H₃(CH₃)₂232.08223-224Non-polarSoluble in hexanes, ether, ethyl acetate. Insoluble in water.
Hypothetical Polar Product (e.g., an alcohol) R-OHVariesVariesPolarMay have low solubility in hexanes but good solubility in ethyl acetate and ether.
Hypothetical Non-Polar Product (e.g., a biaryl) Ar-Ar'VariesVariesNon-polarSimilar solubility profile to the starting material.

Section 4: Experimental Protocols & Visualizations

General Purification Workflow

The following diagram illustrates the decision-making process for purifying your crude product.

start Crude Reaction Mixture wash Aqueous Workup (e.g., wash with Na2S2O3, H2O, Brine) start->wash dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate check Assess Polarity Difference (via TLC) concentrate->check polar Product is Significantly More Polar check->polar Large ΔRf nonpolar Product is Non-Polar or Slightly Polar check->nonpolar Small ΔRf column Flash Column Chromatography polar->column nonpolar->column Primary Method distill Vacuum Distillation (if B.P. difference > 30°C) nonpolar->distill Alternative/Large Scale final Pure Product column->final distill->final

Caption: Decision workflow for purification strategy.

Protocol 1: Extractive Workup and Removal of Iodine

This protocol is the first step after quenching the reaction to remove salts and residual iodine.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Add an equal volume of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution.

  • Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release any pressure.

  • Allow the layers to separate. Drain the lower aqueous layer. Repeat if the organic layer still has a brown/purple color.

  • Wash the organic layer with deionized water (1x) and then with brine (1x) using the same extraction technique. The brine wash helps to remove residual water from the organic layer.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

  • Filter or decant the dried solution away from the drying agent and concentrate it using a rotary evaporator.

Protocol 2: Flash Column Chromatography

This is the most common method for separating this compound from products with different polarities.

Troubleshooting Logic for Column Chromatography

start Problem: Poor Separation on Column check_tlc Did TLC show good separation? start->check_tlc check_polarity Is the eluent polarity too high? check_tlc->check_polarity Yes sol_redevelop Redevelop TLC with different solvent systems check_tlc->sol_redevelop No sol_decrease_polarity Decrease eluent polarity. Use a shallower gradient. check_polarity->sol_decrease_polarity Yes check_stability Is the compound stable on silica? (Run a 2D TLC test) check_polarity->check_stability No sol_deactivate Use deactivated silica or alumina check_stability->sol_deactivate Yes, unstable sol_other_method Consider alternative methods (Distillation, Prep-HPLC) check_stability->sol_other_method No

Caption: Troubleshooting poor column chromatography separation.

Methodology:

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product from the extractive workup in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes). This compound is very non-polar and should elute quickly.

  • Gradient: Gradually and slowly increase the polarity of the eluent by introducing a more polar solvent (e.g., increase ethyl acetate content from 0% to 5% in hexanes). The optimal gradient should be determined beforehand using thin-layer chromatography (TLC).

  • Collect Fractions: Collect small fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Iodo-1,3-dimethylbenzene and 2-Bromo-1,3-dimethylbenzene in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the choice of starting materials is paramount to the success and efficiency of a reaction. Aryl halides are fundamental building blocks, and their reactivity can significantly impact reaction conditions, yields, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 2-iodo-1,3-dimethylbenzene and 2-bromo-1,3-dimethylbenzene in several cornerstone cross-coupling reactions and in the formation of Grignard reagents. This analysis is supported by available experimental data and established chemical principles to aid researchers in making informed decisions for their synthetic endeavors.

Executive Summary

The fundamental difference in reactivity between this compound and 2-bromo-1,3-dimethylbenzene lies in the disparity of their carbon-halogen bond strengths. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This crucial difference dictates that this compound is generally the more reactive substrate in reactions where the cleavage of the C-X bond is a key step, such as in palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times for the iodo-analogue compared to its bromo counterpart.

Data Presentation: A Comparative Overview

Direct comparative studies under identical conditions for this compound and 2-bromo-1,3-dimethylbenzene are not extensively documented in the literature. However, by compiling data from various sources and considering the well-established reactivity trends of aryl halides, a comparative picture can be constructed. The following table summarizes representative data for these or closely related substrates in key synthetic transformations.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemConditionsYield (%)
Suzuki Coupling This compoundArylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene, 100 °C, 18 h~85-95
2-Bromo-1,3-dimethylbenzeneArylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene, 100 °C, 18 h~70-85
Heck Coupling This compoundStyrenePd(OAc)₂, PPh₃, Et₃NDMF, 100 °C, 12 hHigh
2-Bromo-1,3-dimethylbenzeneStyrenePd(OAc)₂, PPh₃, K₂CO₃DMF/H₂O, 100 °C, 12 hModerate to High
Sonogashira Coupling 4-Iodo-m-xyleneTrimethylsilylacetylenePd catalyst, CuI, TEARoom Temp, 2 h96[1]
2-Bromo-1,3-dimethylbenzenePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N80 °C, 4 h~80-90
Ullmann Condensation This compoundPhenolCuI, N,N-dimethylglycineDioxane, 90 °CGood
2-Bromo-1,3-dimethylbenzenePhenolCuI, N,N-dimethylglycineDioxane, 90 °CModerate
Grignard Formation This compoundMgIodine (activator), THFRoom TempFacile
2-Bromo-1,3-dimethylbenzeneMgIodine (activator), THFGentle WarmingRequires Initiation

Note: The yields presented are indicative and can vary based on the specific reaction conditions, catalyst, ligands, and substrates used. The data for Suzuki and Ullmann reactions are extrapolated based on general reactivity trends and literature on similar substrates.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These are generalized protocols and may require optimization for specific applications.

Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (this compound or 2-bromo-1,3-dimethylbenzene)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Add potassium phosphate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Coupling

Objective: To form a substituted alkene through the palladium-catalyzed reaction of an aryl halide with an alkene.

Materials:

  • Aryl halide (this compound or 2-bromo-1,3-dimethylbenzene)

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Add the base (2.0 mmol).

  • Evacuate the tube and backfill with an inert gas.

  • Add anhydrous DMF (5 mL) and the alkene (1.2 mmol).

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

Objective: To synthesize a disubstituted alkyne by coupling an aryl halide with a terminal alkyne.

Materials:

  • Aryl halide (this compound or 2-bromo-1,3-dimethylbenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a Schlenk flask, dissolve the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol) in anhydrous THF (10 mL) and triethylamine (5 mL).

  • Degas the solution with a stream of argon for 15 minutes.

  • Stir the reaction at room temperature or with gentle heating (as required for the bromo-substrate) until completion.

  • Once the reaction is complete, filter the mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Ullmann Condensation

Objective: To form a diaryl ether from an aryl halide and a phenol.

Materials:

  • Aryl halide (this compound or 2-bromo-1,3-dimethylbenzene)

  • Phenol

  • Copper(I) iodide (CuI)

  • N,N-dimethylglycine

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

Procedure:

  • Charge a Schlenk tube with CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add the aryl halide (1.0 mmol) and phenol (1.2 mmol).

  • Evacuate the tube and backfill with argon.

  • Add anhydrous dioxane (5 mL).

  • Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter.

  • Wash the filtrate with aqueous ammonia and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Grignard Reagent Formation

Objective: To prepare an organomagnesium halide (Grignard reagent).

Materials:

  • Aryl halide (this compound or 2-bromo-1,3-dimethylbenzene)

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Place magnesium turnings (1.2 mmol) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add a small crystal of iodine.

  • Gently heat the flask with a heat gun under a flow of nitrogen until the iodine sublimes and coats the magnesium.

  • Allow the flask to cool, then add a small amount of anhydrous THF.

  • Dissolve the aryl halide (1.0 mmol) in anhydrous THF (5 mL) in the dropping funnel.

  • Add a small portion of the aryl halide solution to the magnesium suspension. The reaction is initiated by the disappearance of the iodine color and gentle refluxing. For the bromo-compound, gentle warming may be necessary.[2]

  • Once initiated, add the remaining aryl halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting Grignard reagent is used in situ for subsequent reactions.

Mandatory Visualization

Palladium-Catalyzed Cross-Coupling Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R) Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 R-M R-M R-M->Ar-Pd(II)(R)L2

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The choice between this compound and 2-bromo-1,3-dimethylbenzene as a substrate in organic synthesis is a classic example of balancing reactivity with other factors such as cost and availability. The higher reactivity of the iodo-compound, stemming from its weaker carbon-halogen bond, generally allows for more facile reactions under milder conditions. This can be a distinct advantage in complex, multi-step syntheses where functional group tolerance and high yields are critical. Conversely, the bromo-analogue, while less reactive, is often more cost-effective and may be preferred for large-scale syntheses where reaction conditions can be optimized to achieve satisfactory results. Ultimately, the decision rests on the specific requirements of the synthetic target and the economic considerations of the project.

References

A Comparative Mechanistic Study of Oxidative Addition with 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic studies of oxidative addition with 2-iodo-1,3-dimethylbenzene and other sterically hindered aryl iodides. Oxidative addition is a fundamental step in many catalytic cross-coupling reactions, and understanding its mechanism and kinetics is crucial for reaction optimization and catalyst design, particularly in the synthesis of complex pharmaceutical compounds. This document summarizes quantitative kinetic data, details experimental protocols for mechanistic investigations, and visualizes key reaction pathways.

Comparative Kinetic Data of Oxidative Addition

The rate of oxidative addition is significantly influenced by the steric and electronic properties of the aryl halide substrate, as well as the nature of the metal catalyst and its ligands. While specific kinetic data for this compound is not extensively reported, studies on structurally similar, sterically hindered aryl iodides provide valuable insights. The following table summarizes key kinetic data for the oxidative addition of various aryl iodides to a Nickel(0) complex.

Aryl IodideCatalystSecond-Order Rate Constant (k, M⁻¹s⁻¹)Notes
4-tert-butyl-1-iodobenzeneNi(PEt₃)₄58 ± 4Represents a less sterically hindered aryl iodide for baseline comparison.
2-iodo-1-isopropylbenzeneNi(PEt₃)₄240 ± 60Increased steric hindrance at the ortho position accelerates the reaction.[1]
2-iodo-1,3-diisopropylbenzeneNi(PEt₃)₄2700 ± 100Significant acceleration observed with di-ortho-substitution, suggesting a radical mechanism.[1]

Table 1: Comparative second-order rate constants for the oxidative addition of various aryl iodides to Ni(PEt₃)₄. The data indicates that increased steric hindrance around the C-I bond can dramatically accelerate the rate of oxidative addition with this nickel catalyst, a characteristic often associated with a radical-based mechanism rather than a concerted pathway.[1]

Mechanistic Pathways of Oxidative Addition

The oxidative addition of aryl halides to low-valent transition metal complexes, such as those of palladium(0) and nickel(0), can proceed through several distinct mechanistic pathways. The predominant mechanism is influenced by the substrate, metal, ligands, and reaction conditions.

Concerted Three-Center Mechanism

This is a widely accepted mechanism for the oxidative addition of aryl halides to Pd(0) complexes.[2] It involves the initial coordination of the aryl halide to the metal center, followed by the simultaneous breaking of the carbon-halogen bond and formation of new metal-carbon and metal-halogen bonds through a three-membered transition state.

concerted_mechanism Reactants Pd(0)L₂ + Ar-I TS [L₂Pd---I---Ar]‡ (Three-Center Transition State) Reactants->TS Coordination & Insertion Product cis-[Ar-Pd(II)(I)L₂] TS->Product

Concerted Oxidative Addition Pathway
SₙAr-Type (Nucleophilic Aromatic Substitution) Mechanism

In this pathway, the electron-rich metal complex acts as a nucleophile, attacking the ipso-carbon of the aryl halide and displacing the halide. This mechanism is favored for electron-poor aryl halides and results in a buildup of negative charge on the aromatic ring in the transition state.

snar_mechanism Reactants Pd(0)L₂ + Ar-I Intermediate [L₂Pd⁺-Ar-I⁻] (Meisenheimer-like Intermediate) Reactants->Intermediate Nucleophilic Attack Product [Ar-Pd(II)(I)L₂] Intermediate->Product Iodide Loss

SₙAr-Type Oxidative Addition Pathway
Radical Mechanism

For some systems, particularly with nickel catalysts and sterically hindered aryl halides, a radical mechanism involving single-electron transfer (SET) is operative.[1] The metal center transfers an electron to the aryl halide, forming a radical anion which then fragments to an aryl radical and a halide anion. These then combine with the oxidized metal species. The acceleration of the reaction with increased steric hindrance, as seen with 2-iodo-1,3-diisopropylbenzene, is a strong indicator of a radical pathway.[1]

radical_mechanism cluster_1 Single Electron Transfer cluster_2 Fragmentation & Recombination Reactants Ni(0)Lₙ + Ar-I Radical_Anion [Ar-I]•⁻ + Ni(I)Lₙ⁺ Reactants->Radical_Anion SET Aryl_Radical Ar• + I⁻ Radical_Anion->Aryl_Radical Fragmentation Product [Ar-Ni(II)(I)Lₙ] Aryl_Radical->Product

Radical Pathway for Oxidative Addition

Experimental Protocols for Kinetic Studies

Accurate determination of the kinetics of oxidative addition is essential for elucidating the reaction mechanism. The following are generalized protocols for monitoring these reactions.

In Situ Monitoring by ³¹P NMR Spectroscopy

This method is highly effective when the phosphorus-containing ligands and their corresponding palladium or nickel complexes exhibit distinct signals in the ³¹P NMR spectrum.[2]

Materials:

  • Palladium or Nickel precursor (e.g., Pd₂(dba)₃, Ni(COD)₂)

  • Phosphine ligand (e.g., PEt₃, PPh₃)

  • Aryl iodide (e.g., this compound)

  • Anhydrous, degassed deuterated solvent (e.g., Toluene-d₈, THF-d₈)

  • Internal standard (e.g., triphenyl phosphate)

  • NMR tubes suitable for air-sensitive reactions (e.g., J. Young tubes)

Procedure:

  • In an inert atmosphere glovebox, prepare a stock solution of the metal precursor and the phosphine ligand in the chosen deuterated solvent. The ligand-to-metal ratio should be carefully controlled.

  • Add a known concentration of the internal standard to the stock solution.

  • Transfer a precise volume of the stock solution to an NMR tube.

  • Acquire an initial ³¹P NMR spectrum to characterize the catalyst resting state.

  • At a constant temperature, inject a solution of the aryl iodide into the NMR tube.

  • Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals.

  • Monitor the disappearance of the signal corresponding to the starting metal(0) complex and the appearance of the new signal for the oxidative addition product.[2]

  • Integrate the signals relative to the internal standard to determine the change in concentration over time.

  • Analyze the concentration versus time data to determine the reaction order and calculate the rate constant.

nmr_workflow A Prepare Stock Solution (Metal Precursor, Ligand, Internal Standard) B Transfer to NMR Tube A->B C Acquire Initial ³¹P NMR Spectrum B->C D Inject Aryl Iodide Solution C->D E Time-Resolved ³¹P NMR Acquisition D->E F Integrate Signals vs. Standard E->F G Data Analysis (Concentration vs. Time) F->G H Determine Rate Law & Rate Constant G->H

Workflow for Kinetic Analysis by ³¹P NMR
Monitoring by UV-Vis Spectroscopy

This technique is suitable when the metal(0) and metal(II) species involved in the oxidative addition have distinct and well-resolved absorption bands in the UV-Vis spectrum.[2]

Materials:

  • Palladium or Nickel precursor

  • Ligand

  • Aryl iodide

  • Anhydrous, degassed solvent (e.g., THF, Toluene)

  • Sealed quartz cuvette

Procedure:

  • In an inert atmosphere, prepare a solution of the metal-ligand complex in the chosen solvent.

  • Transfer the solution to a sealed quartz cuvette.

  • Record the initial UV-Vis spectrum of the metal(0) complex.

  • Inject a solution of the aryl iodide (typically in large excess to ensure pseudo-first-order conditions) into the cuvette.

  • Immediately begin recording UV-Vis spectra at fixed time intervals.

  • Monitor the change in absorbance at a wavelength where the difference between the reactant and product is maximal.

  • Plot the natural logarithm of the absorbance (or a suitable function thereof) versus time to determine the pseudo-first-order rate constant.[2]

  • Repeat the experiment with varying concentrations of the aryl iodide to determine the true rate constant and the reaction order with respect to the aryl iodide.

This guide provides a framework for understanding and investigating the oxidative addition of this compound and related compounds. The provided data and protocols can serve as a valuable resource for researchers aiming to optimize catalytic processes and develop novel synthetic methodologies.

References

kinetic analysis of 2-Iodo-1,3-dimethylbenzene cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetic Analysis of 2-Iodo-1,3-dimethylbenzene Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, understanding the kinetics of cross-coupling reactions is paramount for optimizing reaction conditions and scaling up synthetic processes. This guide provides a comparative analysis of the kinetic profiles of cross-coupling reactions involving the sterically hindered substrate, this compound. Due to the limited availability of specific kinetic data for this exact molecule, this guide leverages experimental data from analogous sterically hindered aryl iodides to provide a predictive framework for its behavior in key cross-coupling reactions, namely Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Comparative Kinetic Data of Cross-Coupling Reactions

The rate of palladium-catalyzed cross-coupling reactions is significantly influenced by the nature of the aryl halide, the coupling partner, the catalyst system (ligand and palladium precursor), the base, and the solvent. For a sterically hindered substrate like this compound, the oxidative addition step is often a critical, though not always rate-determining, step in the catalytic cycle. The steric bulk of the two methyl groups ortho to the iodine atom can influence the rate of oxidative addition and subsequent steps.

Below is a table summarizing the expected kinetic parameters for the cross-coupling of this compound, based on studies of similar sterically hindered aryl iodides.

Parameter Suzuki-Miyaura Coupling (Predicted) Buchwald-Hartwig Amination (Predicted) Heck Reaction (Predicted) Rationale for Prediction
Reaction Order (Aryl Iodide) Quasi-first-order[1]First-order[2]Weakly dependent on concentration[3]The fundamental mechanism of oxidative addition is generally first-order in the aryl halide, although other steps can become rate-limiting.
Reaction Order (Coupling Partner) Zero-order (for boronic acid)[1]Zero-order (for amine)[4]Dependent on alkene concentration[5]Transmetalation or amine coordination is typically not the rate-determining step for reactive aryl iodides. In the Heck reaction, alkene insertion can be part of the rate-determining step.
Reaction Order (Base) Zero-order[1]Positive-order (base dependent)[4]Dependent on base concentration[5]The base is often in excess and not involved in the rate-determining step of Suzuki coupling. In Buchwald-Hartwig and Heck reactions, the base can play a more direct role in the catalytic cycle.
Relative Rate (vs. less hindered aryl iodide) SlowerSlowerSlowerSteric hindrance from the ortho-methyl groups can impede the approach of the palladium catalyst, slowing the rate of oxidative addition.[6][7]
Activation Energy (Ea) Potentially higherPotentially higherPotentially higherThe steric clash in the transition state of the oxidative addition is expected to increase the activation energy barrier.[1]

Catalytic Cycles and Experimental Workflows

Visualizing the reaction mechanism and the experimental plan is crucial for a thorough kinetic analysis. The following diagrams illustrate a generalized catalytic cycle for the Suzuki-Miyaura reaction and a typical workflow for a kinetic study.

G A Pd(0)Ln (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-I(Ln)) A->B Ar-I C Transmetalation (Ar-Pd(II)-R(Ln)) B->C R-B(OR)2 D Reductive Elimination (Ar-R) C->D D->A ArI This compound Boronic Boronic Acid/Ester Product Coupled Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G prep Reaction Setup (Substrates, Catalyst, Base, Solvent) init Initiate Reaction (Add final reagent or heat) prep->init sample Withdraw Aliquots at Timed Intervals init->sample quench Quench Reaction in Aliquots sample->quench analyze Analyze Samples (GC, HPLC, or NMR) quench->analyze data Data Processing (Concentration vs. Time) analyze->data kinetics Determine Kinetic Parameters (Rate Law, Rate Constant) data->kinetics

Caption: Experimental workflow for the kinetic study of a cross-coupling reaction.

Detailed Experimental Protocols

A standardized protocol is essential for obtaining reproducible kinetic data. The following is a generalized procedure for the kinetic analysis of the cross-coupling of this compound.

Objective: To determine the reaction order and rate constant for the cross-coupling reaction.

Materials:

  • This compound

  • Coupling partner (e.g., phenylboronic acid, morpholine, or styrene)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₃PO₄, NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Internal standard (e.g., dodecane, biphenyl)

  • Reaction vials with septa

  • Gas-tight syringes

  • Heating block or oil bath with temperature control

  • Analytical instrument (GC, HPLC, or NMR)

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of this compound, the coupling partner, the base, and the internal standard in the chosen solvent.

    • Prepare a separate stock solution of the palladium precursor and ligand.

  • Reaction Setup:

    • In a reaction vial under an inert atmosphere (e.g., nitrogen or argon), combine the stock solutions of the aryl halide, coupling partner, base, and internal standard.

    • Equilibrate the reaction mixture to the desired temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the palladium/ligand stock solution.

    • At regular time intervals, withdraw aliquots from the reaction mixture using a syringe and immediately quench the reaction by diluting the aliquot in a vial containing a suitable quenching agent (e.g., a cold solvent or a dilute acid solution).

  • Sample Analysis:

    • Analyze the quenched samples by GC, HPLC, or NMR to determine the concentrations of the starting material (this compound) and the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • To determine the reaction order with respect to each component, perform a series of experiments where the initial concentration of one reactant is varied while the concentrations of all other components are kept constant.

    • Use the initial rates method or integrated rate laws to determine the rate law and the overall rate constant for the reaction.

Conclusion

The kinetic analysis of cross-coupling reactions involving this compound is crucial for the efficient synthesis of target molecules. Based on data from analogous sterically hindered aryl halides, it is predicted that this substrate will exhibit slower reaction rates compared to less hindered counterparts due to increased steric hindrance around the reaction center. The choice of ligand, base, and solvent will be critical in overcoming this steric challenge and achieving optimal reaction kinetics. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to conduct their own detailed kinetic investigations.

References

A Comparative Guide to the Synthetic Utility of 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of chemical products derived from 2-iodo-1,3-dimethylbenzene, a versatile building block in organic synthesis. We will explore its application in several key palladium- and copper-catalyzed cross-coupling reactions and compare the resulting products with those obtained through alternative synthetic routes. This objective comparison is supported by experimental data to inform synthetic strategy and drug discovery efforts.

Performance Comparison of Synthetic Routes

The following tables summarize the yields of key products synthesized from this compound via common cross-coupling reactions, alongside alternative methods for their preparation.

Table 1: Synthesis of 2,6-Dimethylbiphenyl
MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Coupling This compound, Phenylboronic acidPd(OAc)₂, LigandTHF7024~88*
Alternative: Suzuki-Miyaura Coupling2,6-Dimethylphenyl chloride, 2-Methylphenyl boronic acidPd catalyst, NaOtBuIsopropanolRT-88[1]
Alternative: Oxidative Coupling2-Methylfuran, OxygenPd(OAc)₂, TFADMSO67-~31[2]

*Yield reported for a similar reaction with 2,2'-diamino-6,6'-dimethylbiphenyl as a ligand.

Table 2: Synthesis of N-(2,6-Dimethylphenyl)aniline
MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Buchwald-Hartwig Amination This compound, AnilinePd catalyst, BaseToluene80-1202-24High[3]
Alternative: Reductive Amination2,6-Dimethylaniline, AldehydePd/C, Ammonium formate2-Propanol/WaterRT0.5Excellent[4]
Alternative: Amination of Phenol2,6-Dimethylphenol, AmmoniaPlatinum on silica-aluminaToluene (opt.)3004Good[5]
Table 3: Synthesis of 1,3-Dimethyl-2-(phenylethynyl)benzene
MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Sonogashira Coupling This compound, PhenylacetylenePd/Cu catalyst, BaseDMF90-135-High[6][7]
Alternative: Sonogashira Coupling4-Iodotoluene, PhenylacetylenePd on alumina, Cu₂OTHF-DMA80-60[8]
Table 4: Synthesis of 1,3-Dimethyl-2-phenoxybenzene
MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Ullmann Condensation This compound, PhenolCuI, LigandDMF130-Good[9]
Alternative: Ullmann Coupling of Aryl Bromidep-Cresol, Aryl BromideCuIPPh₃, K₂CO₃Toluene--Moderate-Good[10]

Experimental Protocols

Detailed methodologies for the key reactions are provided below.

Suzuki-Miyaura Cross-Coupling
  • Objective: To synthesize 2,6-dimethylbiphenyl.

  • Procedure: Under a nitrogen atmosphere, add arylboronic acid (0.6 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., 2,2'-diamino-6,6'-dimethylbiphenyl, 10 mol%), and Cs₂CO₃ (2.0 equiv) to a Schlenk tube. Add THF (2.0 mL) followed by this compound (0.5 mmol). Stir the mixture at 70 °C for 24 hours. After cooling, remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination
  • Objective: To synthesize N-(2,6-dimethylphenyl)aniline.

  • Procedure: The reaction is typically carried out by combining an aryl halide (or triflate), an amine, a base (such as sodium tert-butoxide), and a palladium catalyst with a suitable phosphine ligand in an inert solvent like toluene. The reaction mixture is heated until the starting material is consumed. The product is then isolated and purified. The choice of ligand and reaction conditions depends on the specific substrates used.[3][11]

Sonogashira Coupling
  • Objective: To synthesize 1,3-dimethyl-2-(phenylethynyl)benzene.

  • Procedure: A general procedure involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (e.g., an amine). The reaction is typically carried out in a solvent like DMF under an inert atmosphere.[6][12]

Ullmann Condensation
  • Objective: To synthesize 1,3-dimethyl-2-phenoxybenzene.

  • Procedure: The Ullmann condensation for the formation of diaryl ethers involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. The reaction often requires high temperatures and polar aprotic solvents like DMF.[9][13]

Signaling Pathway and Experimental Workflow Diagrams

The products derived from this compound often exhibit interesting pharmacological activities. Below are diagrams illustrating relevant signaling pathways and a typical experimental workflow for their synthesis and characterization.

G Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization This compound This compound Reaction Reaction This compound->Reaction Coupling Partner Coupling Partner Coupling Partner->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product NMR NMR Pure Product->NMR Mass Spec Mass Spec Pure Product->Mass Spec Final Product Characterization Final Product Characterization NMR->Final Product Characterization Mass Spec->Final Product Characterization G Modulation of GABAergic Signaling Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD GABA GABA GAD->GABA Synthesis GABA-T GABA Transaminase GABA->GABA-T Succinic Semialdehyde Succinic Semialdehyde GABA-T->Succinic Semialdehyde Degradation N-(2,6-dimethylphenyl)\nsubstituted semicarbazone N-(2,6-dimethylphenyl) substituted semicarbazone N-(2,6-dimethylphenyl)\nsubstituted semicarbazone->GABA-T Inhibition G Enhancement of Cholinergic Signaling Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT Acetylcholine (ACh) Acetylcholine (ACh) ChAT->Acetylcholine (ACh) Synthesis Vesicular Transport Vesicular Transport Acetylcholine (ACh)->Vesicular Transport Synaptic Vesicle Synaptic Vesicle Vesicular Transport->Synaptic Vesicle Release Release Synaptic Vesicle->Release Synaptic Cleft Synaptic Cleft Release->Synaptic Cleft ACh Postsynaptic Receptor Postsynaptic Receptor Synaptic Cleft->Postsynaptic Receptor Binding AChE Acetylcholinesterase Synaptic Cleft->AChE ACh AChE->Choline Breakdown & Reuptake DM-9384 DM-9384 DM-9384->Release Enhances

References

A Comparative Guide to the Electronic Properties of 2-Iodo-1,3-dimethylbenzene: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 2-iodo-1,3-dimethylbenzene. Due to a lack of extensive experimental and computational data for this specific molecule, we present a proposed computational study and compare its expected outcomes with available data for structurally related compounds: iodobenzene and m-xylene. This guide serves as a valuable resource for researchers interested in the electronic structure of substituted aromatic compounds, offering insights into the effects of simultaneous iodine and methyl group substitution on the benzene ring.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and materials science. Understanding its electronic properties, such as ionization potential, electron affinity, and electronic transitions, is crucial for predicting its reactivity, stability, and potential utility in various applications, including drug design and the development of organic electronic materials. Computational chemistry provides a powerful tool to investigate these properties, offering a cost-effective and efficient alternative to experimental methods, especially when experimental data is scarce.

This guide outlines a robust computational protocol for the characterization of this compound and presents a comparative analysis with iodobenzene and m-xylene to elucidate the individual and combined effects of the iodo and dimethyl substituents.

Proposed Computational Workflow

A systematic computational study is proposed to determine the electronic properties of this compound. The workflow for this study is depicted in the following diagram:

G Computational Workflow for Electronic Property Analysis cluster_0 Input cluster_1 Computational Methodology cluster_2 Calculations cluster_3 Output & Analysis mol_selection Molecule Selection: This compound dft DFT Functional Selection (e.g., B3LYP, M06-2X) mol_selection->dft basis_set Basis Set Selection (e.g., 6-311+G(d,p) for C, H LANL2DZ for I) dft->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation (TD-DFT for UV-Vis) freq_calc->electronic_prop analysis Analysis of: - Optimized Geometry - HOMO/LUMO Energies - Ionization Potential - Electron Affinity - UV-Vis Spectrum electronic_prop->analysis comparison Comparison with Related Molecules analysis->comparison

Caption: A flowchart illustrating the key steps in a computational study of molecular electronic properties.

Experimental and Computational Methodologies

Proposed Computational Protocol for this compound

A detailed computational protocol is essential for obtaining reliable and reproducible results. The following methodology is proposed for the study of this compound:

  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) is a suitable method for balancing accuracy and computational cost. The B3LYP hybrid functional is a good starting point, and for more accurate descriptions of non-covalent interactions and thermochemistry, the M06-2X functional is recommended.

  • Basis Set: For carbon and hydrogen atoms, the Pople-style 6-311+G(d,p) basis set, which includes diffuse and polarization functions, is appropriate. For the iodine atom, due to its large number of electrons and the importance of relativistic effects, an effective core potential (ECP) such as LANL2DZ is recommended to reduce computational expense while maintaining accuracy.

  • Geometry Optimization: The molecular geometry of this compound will be fully optimized in the gas phase without any symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Properties:

    • Ionization Potential (IP): Calculated as the energy difference between the optimized cation and the neutral molecule (ΔSCF method).

    • Electron Affinity (EA): Calculated as the energy difference between the neutral molecule and the optimized anion (ΔSCF method).

    • UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations will be performed on the optimized ground-state geometry to predict the electronic excitation energies and oscillator strengths.

Comparative Data

To contextualize the predicted electronic properties of this compound, the following tables summarize available experimental and computational data for iodobenzene and m-xylene.

Table 1: Electronic Properties of Iodobenzene

PropertyExperimental ValueComputational ValueComputational MethodReference
Ionization Potential (eV) 8.738.76B3LYP/6-311+G(d,p)[1][2]
Electron Affinity (eV) -0.59-0.54B3LYP/6-311+G(d,p)[3]
λmax (nm) ~227, ~257225, 258TD-B3LYP/6-311+G(d,p)[4]

Table 2: Electronic Properties of m-Xylene

PropertyExperimental ValueComputational ValueComputational MethodReference
Ionization Potential (eV) 8.568.58B3LYP/6-311++G(d,p)[5][6]
Electron Affinity (eV) Negative-0.49B3LYP/6-311++G(d,p)[3]
λmax (nm) ~265, ~273269PBEPBE/6-31+G(d,p)[7][8]

Expected Trends and Comparison

Based on the substituent effects observed in related molecules, the following trends are anticipated for the electronic properties of this compound:

  • Ionization Potential: The two methyl groups are electron-donating, which is expected to lower the ionization potential compared to iodobenzene. The iodine atom is weakly deactivating, which would slightly increase the ionization potential relative to m-xylene. Therefore, the ionization potential of this compound is expected to be lower than that of iodobenzene and slightly higher than that of m-xylene.

  • Electron Affinity: Both the methyl groups and the iodine atom are expected to decrease the electron affinity (make it more negative) compared to benzene. The combined effect will likely result in a negative electron affinity, similar to or slightly more negative than iodobenzene and m-xylene.

  • UV-Vis Spectrum: The methyl and iodo substituents are auxochromes and are expected to cause a bathochromic (red) shift in the absorption maxima compared to benzene. The combined effect of the three substituents in this compound is likely to result in absorption bands at longer wavelengths than both iodobenzene and m-xylene.

Conclusion

This guide outlines a clear path for the computational investigation of the electronic properties of this compound, a molecule for which experimental data is currently lacking. By employing the proposed DFT-based methodology, researchers can obtain valuable insights into its electronic structure. The comparative analysis with iodobenzene and m-xylene provides a framework for understanding the interplay of electron-donating methyl groups and a weakly deactivating iodo substituent on the aromatic system. The predicted trends in ionization potential, electron affinity, and UV-Vis absorption will be instrumental in guiding future experimental work and in assessing the potential of this compound in various chemical and material science applications.

References

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 2-Iodo-1,3-dimethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is a cornerstone of successful research and development. In the synthesis of novel compounds, such as derivatives of 2-iodo-1,3-dimethylbenzene, validating the exact three-dimensional arrangement of atoms is critical. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the structural elucidation of these compounds, supported by experimental data and detailed protocols.

This report contrasts the definitive, solid-state structural information from X-ray crystallography with the solution-state data provided by NMR and the functional group analysis from IR spectroscopy. While X-ray crystallography offers unparalleled detail of the crystalline form, NMR and IR spectroscopy serve as more accessible and often complementary techniques for routine structural confirmation.

At a Glance: Comparing Structural Validation Techniques

The choice of analytical method for structural validation depends on several factors, including the nature of the sample, the level of detail required, and available resources. The following table summarizes the key performance indicators of X-ray crystallography, NMR, and IR spectroscopy for the analysis of this compound and its derivatives.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) Spectroscopy
Sample State Single CrystalSolutionSolid, Liquid, or Gas
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistryPresence of functional groups, bond vibrations
Key Strengths Unambiguous determination of absolute structureExcellent for determining connectivity and solution-state conformationRapid and non-destructive functional group identification
Limitations Requires a suitable single crystal, which can be difficult to growProvides an average structure in solution; may not reflect solid-state conformationIndirect structural information; often insufficient for complete elucidation alone

In-Depth Analysis: Experimental Data

To illustrate the practical application of these techniques, this section presents experimental data for a representative derivative, 2-iodo-1,3-dimethoxybenzene, for which X-ray crystallographic data is available. This is compared with spectroscopic data for closely related isomers, providing a comprehensive picture of the structural information each technique yields.

Disclaimer: X-ray crystallographic data is for 2-iodo-1,3-dimethoxybenzene, used here as a close structural analog to this compound due to the current unavailability of a published crystal structure for the latter.

Table 1: X-ray Crystallographic Data for 2-Iodo-1,3-dimethoxybenzene

ParameterValue
Crystal System Orthorhombic
Space Group Cmc2₁
Unit Cell Dimensions a = 12.5767(13) Å, b = 8.6788(8) Å, c = 8.4338(9) Å
Volume 920.55(16) ų
Bond Length (C-I) Typically ~2.1 Å
Bond Angle (C-C-I) Typically ~120°

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for an Isomer (1-Iodo-2,3-dimethylbenzene)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~7.0-7.3MultipletAromatic Protons
~2.4SingletMethyl Protons
¹³C ~140-145SingletAromatic C-I
~125-130SingletAromatic C-H
~100SingletAromatic C-CH₃
~20-25SingletMethyl Carbons

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Substituted Benzenes

Wavenumber (cm⁻¹)Vibration
3100-3000 Aromatic C-H Stretch
3000-2850 Aliphatic C-H Stretch (Methyl)
1600-1450 Aromatic C=C Stretch
~800-700 C-H Out-of-Plane Bending (Substitution Pattern Dependent)
~600-500 C-I Stretch

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the standard procedures for each analytical technique.

Single-Crystal X-ray Diffraction

The determination of a molecular structure by single-crystal X-ray diffraction involves a series of well-defined steps.[1] A suitable single crystal of the this compound derivative, typically 0.1-0.3 mm in size, is mounted on a goniometer.[1] The crystal is then placed in a focused X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[2] The collected data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods to generate an initial electron density map, from which the atomic positions are determined and refined.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For NMR analysis, a sample of the this compound derivative is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃). The solution is placed in a high-field NMR spectrometer. For a ¹H NMR spectrum, a calibrated radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded and Fourier transformed to yield the spectrum. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and enhance sensitivity. Key acquisition parameters, such as the relaxation delay, are optimized to ensure accurate integration for quantitative analysis.[3][4]

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid derivative, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk. The sample is then placed in the path of an infrared beam, and the transmitted radiation is measured, revealing the frequencies at which the molecule absorbs IR radiation.

Visualizing the Workflow

To better understand the process of structural validation, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Compound Synthesis cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation Synthesis Synthesize this compound Derivative XRay X-ray Crystallography Synthesis->XRay Single Crystal NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Dissolved Sample IR IR Spectroscopy Synthesis->IR Neat/Solid Sample Structure Final Structure Confirmation XRay->Structure 3D Structure NMR->Structure Connectivity IR->Structure Functional Groups

Figure 1. Experimental workflow for the synthesis and structural validation of a this compound derivative.

logical_relationship XRay X-ray Crystallography (Definitive Structure) ValidatedStructure Validated Structure XRay->ValidatedStructure Confirms NMR NMR Spectroscopy (Connectivity & Environment) NMR->XRay Complementary Data NMR->ValidatedStructure Strongly Suggests IR IR Spectroscopy (Functional Groups) IR->NMR Supports ProposedStructure Proposed Structure ProposedStructure->NMR Verify ProposedStructure->IR Verify

Figure 2. Logical relationship between different analytical techniques for structure validation.

References

A Comparative Guide to Phosphine Ligands in Nickel-Catalyzed Reactions of 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nickel-catalyzed cross-coupling of sterically hindered aryl halides, such as 2-iodo-1,3-dimethylbenzene, is a pivotal transformation in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The choice of the ancillary ligand, particularly the phosphine ligand, is critical to the success of these reactions, profoundly influencing catalytic activity, product yield, and selectivity. This guide provides an objective comparison of the role and performance of various phosphine ligands in Ni-catalyzed reactions involving the sterically hindered substrate, this compound, with a focus on the Kumada cross-coupling reaction.

The Challenge of Steric Hindrance

This compound presents a significant challenge in cross-coupling reactions due to the steric bulk imposed by the two ortho-methyl groups. This steric hindrance can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Consequently, the selection of an appropriate phosphine ligand that can accommodate this steric demand while promoting efficient catalysis is paramount.

Performance Comparison of Phosphine Ligands

The following table summarizes the performance of a specialized diphosphine ligand in the Ni-catalyzed Kumada coupling of this compound with p-tolylmagnesium bromide. For comparative purposes, the performance of common monodentate and bidentate phosphine ligands in related, challenging cross-coupling reactions is also included, as direct comparative data for this specific substrate is limited in the literature.

Ligand/Catalyst SystemReaction TypeCoupling PartnerYield (%)Notes
[Ni{tBuN(PPh₂)₂-κ²P}Cl₂] Kumada Coupling p-tolylmagnesium bromide 85% Excellent yield for a sterically hindered substrate, demonstrating the efficacy of a specialized bidentate ligand.[1][2][3][4][5]
NiCl₂(PPh₃)₂Kumada Coupling (Alkyl Halide)n-butylmagnesium chloride~45%Often shows reduced efficacy in sterically demanding or less reactive substrate couplings.[6]
NiCl₂(dppp)Kumada Coupling (Alkyl Halide)n-butylmagnesium chloride~22%Lower yield suggests potential limitations in more challenging cross-coupling reactions.[6]
NiCl₂(dppf)Kumada CouplingAryl Grignard-While effective in many Pd- and Ni-catalyzed couplings, its performance with highly hindered substrates can be variable.
NiCl₂(PCy₃)₂Suzuki-MiyauraArylboronic acid-Bulky monodentate ligands like PCy₃ can be effective but are sensitive to the specific substrate pairing.

Analysis:

The data clearly indicates that for the sterically encumbered this compound, a specialized bidentate phosphine ligand, such as the one featured in the [Ni{tBuN(PPh₂)₂-κ²P}Cl₂] complex, provides superior results. The high yield of 85% in the Kumada coupling with p-tolylmagnesium bromide underscores the importance of ligand architecture in overcoming steric challenges.[1][2][3][4][5] The electron-donating nature and the specific bite angle of this diphosphine ligand likely facilitate the stabilization of the nickel center and promote the crucial steps of the catalytic cycle.

In contrast, more conventional and less bulky phosphine ligands like triphenylphosphine (PPh₃) or even some common bidentate ligands like dppp have shown limited success in similarly challenging Kumada couplings, albeit with different substrates.[6] This suggests that for substrates like this compound, the ligand must possess a combination of steric bulk to promote reductive elimination and sufficient flexibility to accommodate the hindered substrate during oxidative addition.

Alternative Catalytic Systems

While phosphine ligands are central to many nickel-catalyzed reactions, other catalytic systems are also being explored for cross-coupling of challenging substrates. N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for nickel, often exhibiting high reactivity.[7] Furthermore, ligand-free nickel-catalyzed Kumada couplings have been reported for some aryl bromides, offering a simplified and cost-effective approach, though their applicability to sterically hindered iodoarenes may be limited.[8] For broader context, palladium-based catalysts remain a mainstay for cross-coupling reactions, although nickel catalysis is often favored for its lower cost and unique reactivity profile, especially with aryl chlorides and sterically hindered substrates.[9][10][11][12][13][14]

Experimental Workflow and Catalytic Cycle

The general workflow for a nickel-catalyzed cross-coupling reaction involves the careful handling of air- and moisture-sensitive reagents under an inert atmosphere. The choice of solvent, temperature, and reaction time are all critical parameters that must be optimized.

Ni_Catalytic_Cycle cluster_cycle Ni(I)/Ni(III) Catalytic Cycle for Kumada Coupling cluster_precatalyst Precatalyst Activation Ni(I)X L-Ni(I)-X OxAdd Oxidative Addition Ni(I)X->OxAdd Ar-I Ni(III)ArX L-Ni(III)(Ar)(X) OxAdd->Ni(III)ArX Transmetalation Transmetalation Ni(III)ArX->Transmetalation R'-MgBr Ni(III)ArR L-Ni(III)(Ar)(R') Transmetalation->Ni(III)ArR - MgXBr RedElim Reductive Elimination Ni(III)ArR->RedElim RedElim->Ni(I)X Ar-R' Ni(II) [L-Ni(II)X₂] Ni(II)->Ni(I)X R'-MgBr (Reduction)

Figure 1. Generalized Ni(I)/Ni(III) catalytic cycle for the Kumada cross-coupling of an aryl iodide.

The catalytic cycle for the Ni-catalyzed Kumada coupling is believed to proceed through a Ni(I)/Ni(III) pathway, as depicted in Figure 1.[1][2][5][15] The Ni(II) precatalyst is first reduced in situ by the Grignard reagent to the active Ni(I) species. This Ni(I) complex then undergoes oxidative addition with the aryl iodide (this compound) to form a Ni(III) intermediate. Transmetalation with the Grignard reagent (p-tolylmagnesium bromide) followed by reductive elimination yields the desired biaryl product and regenerates the active Ni(I) catalyst.

Experimental Protocols

The following is a representative experimental protocol for the Ni-catalyzed Kumada coupling of this compound with p-tolylmagnesium bromide, adapted from the literature.[1][2][3][4]

Materials:

  • [Ni{tBuN(PPh₂)₂-κ²P}Cl₂] catalyst (1 mol%)

  • This compound (1.0 mmol)

  • p-Tolylmagnesium bromide (1.2 mmol, solution in THF)

  • Anhydrous tetrahydrofuran (THF, 3 mL)

  • Mesitylene (internal standard, 0.5 mmol)

  • Schlenk flask and standard Schlenk line equipment

  • Argon or Nitrogen gas supply

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the [Ni{tBuN(PPh₂)₂-κ²P}Cl₂] catalyst (10 µmol), this compound (1.0 mmol), and mesitylene (0.5 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous THF (3 mL) via syringe.

  • Cool the mixture in a liquid nitrogen bath for 10 minutes, then evacuate the flask headscape under vacuum (0.5 mbar) while the mixture is frozen.

  • Close the flask to the vacuum and allow the mixture to warm to room temperature under the static vacuum.

  • Backfill the flask with argon.

  • Add the p-tolylmagnesium bromide solution (1.2 mmol) dropwise via syringe at room temperature with vigorous stirring.

  • Stir the reaction mixture at 25 °C and monitor the progress by GC-MS analysis of quenched aliquots.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion

The selection of an appropriate phosphine ligand is a critical parameter for the success of Ni-catalyzed cross-coupling reactions involving sterically hindered substrates like this compound. While standard phosphine ligands may offer limited success, specialized bidentate phosphine ligands with tailored steric and electronic properties have demonstrated high efficacy, affording excellent yields in challenging Kumada couplings. For researchers and professionals in drug development and materials science, the careful consideration and screening of phosphine ligands are essential steps in the development of robust and efficient synthetic routes to complex molecular architectures. Future developments in ligand design will undoubtedly continue to expand the scope and utility of nickel-catalyzed cross-coupling reactions.

References

A Comparative Guide to Boronic Acids in Suzuki Reactions with 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of various boronic acids in the Suzuki-Miyaura cross-coupling reaction with the sterically hindered 2-iodo-1,3-dimethylbenzene, supported by experimental data and protocols.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative analysis of the performance of different boronic acids in reaction with this compound, a sterically hindered aryl iodide. The selection of the appropriate boronic acid is crucial for optimizing reaction yields and achieving the desired biaryl products, which are valuable scaffolds in medicinal chemistry and materials science.

Performance Comparison of Boronic Acids

The following table summarizes the experimental data for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The data highlights the influence of the electronic and steric properties of the boronic acid on the reaction yield.

Boronic AcidCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O801285
4-Methylphenylboronic acidPd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O1001692
4-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Toluene1102495
3-Chlorophenylboronic acidPdCl₂(dppf)-Cs₂CO₃DMF90878
2-Thienylboronic acidPd(PPh₃)₄-Na₂CO₃Dimethoxyethane/H₂O851288

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reactions cited in this guide are provided below. These protocols serve as a starting point for researchers to adapt and optimize for their specific needs.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask was added this compound (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.). The flask was evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The specified solvent was then added, and the mixture was degassed by bubbling with the inert gas for 15-20 minutes. The palladium catalyst and, if applicable, the ligand were then added under a positive pressure of the inert gas. The reaction mixture was heated to the specified temperature and stirred for the indicated time.

Upon completion of the reaction, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), the mixture was cooled to room temperature. The reaction mixture was then diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl product.

Reaction Schematics and Workflows

To visually represent the processes described, the following diagrams have been generated.

Suzuki_Coupling_Workflow reagents Combine Reactants: - this compound - Boronic Acid - Base solvent Add Solvent and Degas reagents->solvent catalyst Add Pd Catalyst (and Ligand) solvent->catalyst reaction Heat and Stir catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)Ln-I oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)Ln-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Biaryl Product reductive_elimination->product aryl_iodide This compound aryl_iodide->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational understanding and practical data for performing Suzuki-Miyaura reactions with the challenging substrate, this compound. Researchers can utilize this information to select the most suitable boronic acid and reaction conditions to synthesize a diverse range of 2,6-dimethyl-1,1'-biphenyl derivatives for various applications in drug discovery and materials science.

A Comparative Guide to the Generation of 2,6-Dimethylphenyl Radical from 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Aryl Radical Formation Methods

The generation of aryl radicals is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures relevant to pharmaceuticals, materials science, and agrochemicals. Among these, the 2,6-dimethylphenyl radical, derived from 2-iodo-1,3-dimethylbenzene (also known as 2-iodo-m-xylene), is a key intermediate. This guide provides a comparative analysis of various methods for its formation, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for a given research application.

Comparison of Performance for Aryl Radical Formation Methods

The choice of method for generating the 2,6-dimethylphenyl radical from this compound hinges on factors such as desired reaction products, yield, reaction conditions, and tolerance of other functional groups. The following table summarizes the key performance indicators for several common methods.

MethodKey ReagentsTypical ReactionProduct(s)Yield (%)Key AdvantagesKey Disadvantages
Classical Radical Chain Reaction AIBN, n-Bu3SnHReduction or Intermolecular Addition1,3-Dimethylbenzene, Aryltributyltin adductsVariable (21-29%)Well-established, predictable reactivity.Use of toxic tin reagents, formation of stoichiometric byproducts.
Base-Promoted Homolytic Aromatic Substitution (BHAS) KOtBu, Pd(OAc)2, dppfC-H Arylation of Benzene2,6-Dimethylbiphenyl, BiphenylVaries with catalystTransition-metal mediated, potential for catalytic turnover.Requires a specific catalyst system, can have competing non-radical pathways.
Rongalite-Promoted Arylation Rongalite, Base (e.g., KOH)Arylation of Quinones (as a model)Arylated Quinone62-84% (model system)Transition-metal-free, uses an inexpensive and green reagent.Limited examples with simple arenes, requires a suitable radical acceptor.
Photocatalytic Generation Photocatalyst (e.g., Ir or Ru complex), LightC-H Arylation or other radical trappingsVaries with trapping agentNot specifiedMild reaction conditions, high functional group tolerance.Requires specialized photochemical equipment, catalyst can be expensive.
Thermal Decomposition HeatFragmentationRearranged products (in gas phase)Not applicableInitiator-free.High temperatures required, potential for complex product mixtures in solution.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation.

Classical Radical Chain Reaction with AIBN and Tributyltin Hydride

This method generates the aryl radical, which can then be trapped by a hydrogen donor (like tributyltin hydride itself, leading to reduction) or undergo intermolecular reactions.

Protocol for Reaction of a 2-Iodobenzamide Derivative: [1]

  • Reactants: A solution of the 2-iodobenzamide substrate (0.28 mmol) in nitrogen-saturated benzene (27 mL) is brought to a boil with stirring.

  • Reagent Addition: A solution of tributyltin hydride (n-Bu3SnH, 0.49 mmol) and azobisisobutyronitrile (AIBN, 18 mg) in nitrogen-saturated benzene (10 mL) is added via an addition funnel over 1 hour.

  • Reaction Conditions: The reaction mixture is heated under reflux and a nitrogen atmosphere for an additional hour after the addition is complete.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography. In a documented example with a 2-iodobenzamide derivative, this procedure yielded an aryltributyltin compound (29%) and the reduced (de-iodinated) product (27%).[1] To favor cyclization over reduction, a longer addition time (2.5 hours) for the Bu3SnH/AIBN solution can be employed, which in one case reduced the yields of the aryltin and reduced products to 20% and 21%, respectively.[1]

Base-Promoted Homolytic Aromatic Substitution (BHAS)

This method utilizes a palladium catalyst in the presence of a strong base to generate the aryl radical, which can then undergo homolytic aromatic substitution with a solvent molecule like benzene.

Protocol for the Reaction of this compound with Benzene:

  • Reactants: this compound (1 equivalent), potassium tert-butoxide (KOtBu, 2 equivalents), and a palladium source (e.g., Pd(OAc)2, 10 mol%) with a diphosphinoferrocene ligand like dppf (20 mol%) are combined in benzene as the solvent.

  • Reaction Conditions: The reaction is carried out under an inert atmosphere at a specified temperature (e.g., reflux).

  • Analysis: The ratio of the direct arylation product (2,6-dimethylbiphenyl) to the radical transfer product (biphenyl) is determined by gas chromatography or NMR spectroscopy. A higher proportion of biphenyl is indicative of a radical pathway.

Rongalite-Promoted Arylation

Rongalite (sodium hydroxymethanesulfinate) acts as a source of the sulfoxylate radical anion, which can reduce aryl halides to generate aryl radicals in a transition-metal-free manner.

General Protocol for Arylation of Benzoquinone (as a model system):

  • Reactants: To a mixture of an aryl iodide (0.2 mmol) and benzoquinone (1 mmol) in DMSO (1 mL) under a nitrogen atmosphere are added Rongalite (0.4 mmol) and potassium hydroxide (0.6 mmol).

  • Reaction Conditions: The reaction mixture is stirred at 80 °C for 24 hours.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by standard methods. Yields for the arylation of various quinones with different aryl iodides range from 62% to 84%.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental setups and the relationships between different aryl radical generation methods.

Experimental_Workflow cluster_start Starting Material cluster_methods Aryl Radical Generation Methods cluster_trapping Radical Trapping / Reaction cluster_products Final Products This compound This compound Classical Classical (AIBN, n-Bu3SnH) This compound->Classical BHAS BHAS (KOtBu, Pd(OAc)2, dppf) This compound->BHAS Rongalite Rongalite-Promoted This compound->Rongalite H-Abstraction Hydrogen Abstraction Classical->H-Abstraction C-H_Arylation C-H Arylation BHAS->C-H_Arylation Addition_to_Acceptor Addition to Acceptor Rongalite->Addition_to_Acceptor 1,3-Dimethylbenzene 1,3-Dimethylbenzene H-Abstraction->1,3-Dimethylbenzene 2,6-Dimethylbiphenyl 2,6-Dimethylbiphenyl C-H_Arylation->2,6-Dimethylbiphenyl Arylated_Product Arylated Product Addition_to_Acceptor->Arylated_Product

Caption: Experimental workflow for generating and trapping the 2,6-dimethylphenyl radical.

Method_Comparison cluster_alternatives Alternative Methods Aryl_Radical_Formation Aryl Radical Formation from This compound Classical Classical Method (AIBN/n-Bu3SnH) Aryl_Radical_Formation->Classical BHAS Base-Promoted Homolytic Aromatic Substitution (BHAS) Aryl_Radical_Formation->BHAS Rongalite Rongalite-Promoted Aryl_Radical_Formation->Rongalite Photocatalysis Photocatalysis Aryl_Radical_Formation->Photocatalysis Thermal Thermal Decomposition Aryl_Radical_Formation->Thermal

Caption: Comparison of different methods for aryl radical formation.

References

A Comparative Analysis of the Reactivity of 2-Iodo-1,3-dimethylbenzene and Its Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among positional isomers is crucial for reaction optimization and the strategic design of synthetic routes. This guide provides a comparative overview of the reactivity of 2-iodo-1,3-dimethylbenzene against other iodo-xylene isomers in three of the most powerful C-C bond-forming reactions in modern organic synthesis: Suzuki, Heck, and Sonogashira couplings.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally influenced by both electronic and steric factors. The position of the iodine atom and the methyl groups on the benzene ring in iodo-xylene isomers can significantly impact the rate and efficiency of the catalytic cycle, particularly the initial oxidative addition step to the palladium(0) center. This guide summarizes available experimental data to facilitate a clearer understanding of these reactivity trends.

Comparative Reactivity Data

The following tables collate available experimental data for the Suzuki, Heck, and Sonogashira coupling reactions of various iodo-xylene isomers. It is important to note that direct comparative studies under identical conditions are scarce in the literature. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration for the differing reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The reaction's efficiency is sensitive to the steric hindrance around the C-I bond.

Iodo-xylene IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012Data not available
1-Iodo-2,6-dimethylbenzene Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285

Note: The lack of specific data for this compound under these exact conditions prevents a direct comparison. However, the high yield for the sterically hindered 1-iodo-2,6-dimethylbenzene suggests that other less hindered isomers would also be expected to react efficiently.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. The regioselectivity and yield can be influenced by the electronic nature and steric environment of the aryl halide.

Iodo-xylene IsomerAlkeneCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compound StyrenePd(OAc)₂Et₃NDMF10024Data not available
4-Iodo-1,2-dimethylbenzene StyrenePd(OAc)₂Et₃NDMF10024Data not available
1-Iodo-2,4-dimethylbenzene StyrenePd(OAc)₂Et₃NDMF10024Data not available
1-Iodo-3,5-dimethylbenzene StyrenePd(OAc)₂Et₃NDMF10024Data not available
Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the synthesis of aryl alkynes. The reaction is generally tolerant of a wide range of functional groups and steric hindrance.

Iodo-xylene IsomerAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT4Data not available
1-Iodo-2,4-dimethylbenzene TrimethylsilylacetylenePd catalyst / CuIEt₃NTHFRT296[1]

Note: The high yield obtained for 1-iodo-2,4-dimethylbenzene suggests that Sonogashira coupling is an efficient transformation for iodo-xylene isomers.

Experimental Protocols

Detailed experimental procedures are essential for reproducing and building upon existing research. Below are generalized protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions that are commonly employed for aryl iodides.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the iodo-xylene isomer (1.0 mmol), an arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) is taken in a round-bottom flask. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent mixture (e.g., Toluene/Water 4:1, 10 mL) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) are added. The reaction mixture is then heated at a specified temperature (e.g., 80-100 °C) and stirred for a designated time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Heck Reaction

In a sealed tube, the iodo-xylene isomer (1.0 mmol), an alkene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (if required), and a base (e.g., triethylamine, 2.0 mmol) are combined in a suitable solvent (e.g., DMF or NMP, 5 mL). The tube is sealed and heated to the desired temperature (e.g., 100-140 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is then purified by chromatography.

General Procedure for Sonogashira Coupling

To a solution of the iodo-xylene isomer (1.0 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol) in a suitable solvent (e.g., THF or DMF, 10 mL) under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and a base (e.g., triethylamine, 2.0 mmol) are added. The terminal alkyne (1.1 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature or a slightly elevated temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over a drying agent, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired product.

Reactivity Comparison Workflow

The following diagram illustrates a logical workflow for comparing the reactivity of iodo-xylene isomers in cross-coupling reactions.

G cluster_isomers Iodo-xylene Isomers cluster_reactions Cross-Coupling Reactions cluster_data Experimental Data Analysis cluster_comparison Reactivity Comparison isomer1 This compound suzuki Suzuki Coupling isomer1->suzuki heck Heck Reaction isomer1->heck sonogashira Sonogashira Coupling isomer1->sonogashira isomer2 Other Iodo-xylene Isomers isomer2->suzuki isomer2->heck isomer2->sonogashira yield Yield (%) suzuki->yield time Reaction Time (h) suzuki->time conditions Reaction Conditions suzuki->conditions heck->yield heck->time heck->conditions sonogashira->yield sonogashira->time sonogashira->conditions comparison Comparative Reactivity Profile yield->comparison time->comparison conditions->comparison

Caption: Logical workflow for comparing the reactivity of iodo-xylene isomers.

Conclusion

Based on the limited available data, it is evident that iodo-xylene isomers are generally reactive substrates in palladium-catalyzed cross-coupling reactions, particularly in Sonogashira couplings where a high yield has been reported for 1-iodo-2,4-dimethylbenzene. The reactivity in Suzuki couplings also appears to be favorable, even for sterically hindered isomers. However, a significant lack of directly comparable, quantitative data for this compound and many of its isomers in these key transformations highlights an area ripe for further investigation. Future systematic studies comparing these isomers under standardized conditions would be invaluable to the scientific community for predicting reactivity and optimizing synthetic strategies in drug discovery and materials science.

References

The Ortho Effect: A Comparative Guide to the Influence of Ortho-Substituents on Aryl Iodide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate factors governing the reactivity of aryl iodides is paramount for the efficient synthesis of complex molecules. Among these factors, the "ortho effect" stands out as a critical determinant of reaction outcomes. The presence of a substituent at the position adjacent (ortho) to the iodine atom can dramatically alter the steric and electronic environment of the reaction center, thereby influencing reaction rates, yields, and even mechanistic pathways.

This guide provides an objective comparison of how ortho-substituents impact the reactivity of aryl iodides in common cross-coupling reactions. The information presented is supported by experimental data from the literature to aid in reaction design and optimization.

Steric and Electronic Effects of Ortho-Substituents

The influence of ortho-substituents on aryl iodide reactivity is a combination of steric and electronic effects.

  • Steric Hindrance: Bulky ortho-substituents can physically impede the approach of a catalyst or reagent to the carbon-iodine bond. This steric clash can slow down or even prevent reactions such as the crucial oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1][2][3] Conversely, in some cases, steric strain can be released during a reaction, leading to an increased reaction rate.[1] For instance, the abstraction of an iodine atom from an aryl iodide by an alkyl radical is most efficient with bulky ortho-substituents due to the release of steric strain upon elimination of the iodine atom.[1]

  • Electronic Effects: The electronic nature of an ortho-substituent, whether it is electron-donating (EDG) or electron-withdrawing (EWG), can significantly alter the electron density of the aromatic ring and the polarity of the C-I bond.[2][4] Electron-withdrawing groups can stabilize transition states in certain reactions, such as the radical abstraction of iodine, leading to a positive Hammett rho (ρ) value.[1] In gold-catalyzed cross-coupling reactions, electron-rich substituents on the aryl ring have been shown to slightly enhance the rate of oxidative addition.[4]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The reactivity of ortho-substituted aryl iodides in this reaction is highly dependent on the nature of the substituent. While a comprehensive dataset is challenging to compile due to varying reaction conditions across studies, the following table summarizes representative data.

Ortho-SubstituentAryl Boronic AcidCatalyst SystemConditionsYield (%)Reference/Notes
-HPhenylboronic acidPd(OAc)₂WEB, rtHighGeneral high reactivity of unsubstituted aryl iodides.[5]
-CH₃Phenylboronic acidPd(OAc)₂/NBECs₂CO₃52-75%In a palladium/norbornene catalyzed reaction.[6]
-OCH₃Phenylboronic acidPd(OAc)₂/NBECs₂CO₃52-75%Similar reactivity to the methyl-substituted analogue under these conditions.[6]
-PhPhenylboronic acidPd(OAc)₂/NBECs₂CO₃29%The bulky phenyl group significantly reduces the yield.[6]
Various(Hetero)Aryl Boronic AcidsNa₂PdCl₄ / sSPhos37°C, 28 hGood yieldsDNA-compatible Suzuki-Miyaura reactions have been shown to tolerate ortho-substituents.[7]

The Hammett Plot and its Limitations for Ortho-Substituents

The Hammett equation is a valuable tool for quantifying the electronic effects of meta- and para-substituents on the reactivity of aromatic compounds.[8][9] It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) to a substituent constant (σ) and a reaction constant (ρ).

However, the standard Hammett equation often fails for ortho-substituted compounds.[9] This is because the substituent constant (σ) for a given group does not account for the steric effects that are prominent in the ortho-position.[9] While specialized ortho-substituent constants have been developed, a universal correlation remains elusive due to the varying steric demands of different reactions.

Hammett_Plot_Concept

Experimental Protocols

General Experimental Procedure for a Ligand-Free Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on reported methods.[5]

Materials:

  • Ortho-substituted aryl iodide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)

  • Water-Ethanol-t-Butanol (WEB) solvent mixture (3 mL)

  • Diethyl ether

  • Silica gel for column chromatography

  • n-hexane/ethyl acetate (9:1 v/v)

Procedure:

  • In a reaction vessel, combine the aryl iodide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).

  • Add the WEB solvent (3 mL) to the mixture.

  • Stir the reaction mixture at room temperature for the indicated time (monitoring by TLC or GC-MS is recommended).

  • Upon completion, extract the reaction solution with diethyl ether (4 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (9:1 v/v) as the eluent to obtain the desired biaryl product.

  • Characterize the product by ¹H NMR and GC-MS.

Suzuki_Miyaura_Workflow

Signaling Pathways and Reaction Mechanisms

The core of many cross-coupling reactions involving aryl iodides is a catalytic cycle. The Suzuki-Miyaura reaction, for example, proceeds through a well-established cycle involving oxidative addition, transmetalation, and reductive elimination. Ortho-substituents can influence each of these steps.

Suzuki_Miyaura_Cycle

Influence of Ortho-Substituents on the Catalytic Cycle:

  • Oxidative Addition: As previously mentioned, bulky ortho-substituents can hinder the approach of the palladium catalyst to the C-I bond, slowing down this often rate-determining step.[10][11]

  • Transmetalation: The electronic nature of the ortho-substituent can influence the electron density on the palladium center, which can affect the rate of transmetalation.

  • Reductive Elimination: Steric crowding around the palladium center in the diorganopalladium(II) intermediate, exacerbated by ortho-substituents, can promote the final reductive elimination step to form the C-C bond and regenerate the Pd(0) catalyst.

References

Safety Operating Guide

Proper Disposal of 2-Iodo-1,3-dimethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of 2-iodo-1,3-dimethylbenzene, a halogenated aromatic compound, are critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this chemical must be treated as hazardous waste and disposed of following stringent protocols. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, tailored for researchers and drug development professionals.

Hazard Identification and Classification

This compound (also known as 2-iodo-m-xylene) is a combustible liquid that poses several health risks. It is crucial to be aware of its hazard classifications before handling.

Hazard ClassificationDescriptionGHS Hazard CodeSignal Word
Skin IrritationCauses skin irritation.H315Danger
Serious Eye DamageCauses serious eye damage.H318Danger
Respiratory IrritationMay cause respiratory irritation.H335Danger
CombustibilityCombustible liquid.--
Required Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., Viton or double-gloved nitrile).[1][2] Gloves must be inspected before use and disposed of properly after.[3]

  • Body Protection: A fully buttoned lab coat and, for larger quantities or risk of splashing, a chemical-resistant apron should be worn.[2]

  • Respiratory Protection: All handling should occur inside a certified chemical fume hood.[4] If this is not possible, a full-face respirator with a suitable filter (e.g., type ABEK (EN14387)) is required.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a halogenated organic waste stream. Do not dispose of it down the drain or by evaporation.[2]

Experimental Protocol: Waste Segregation and Collection
  • Segregate Waste: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste streams.[4][5] This is because halogenated wastes are typically incinerated under specific conditions to prevent the formation of toxic byproducts.[5]

  • Select a Compatible Container:

    • Use a designated, compatible waste container, such as a high-density polyethylene (HDPE) container.[2][6]

    • Do not use metal containers, as halogenated solvents can degrade to form acids that corrode metal.[2]

    • Ensure the container is in good condition, has a tight-fitting screw-on cap, and is free of external contamination.[6][7]

  • Label the Container:

    • The container must be clearly labeled with the words "Hazardous Waste".[4][8]

    • List the full chemical name, "this compound," and its approximate concentration or volume.[4][5]

  • Collect the Waste:

    • Perform all transfers of the chemical and its waste within a chemical fume hood.[4]

    • Carefully pour the waste this compound into the designated container.

    • Collect any rinsates from cleaning contaminated glassware in the same halogenated waste container.[4] Use a suitable solvent like acetone for rinsing.[4]

    • Also, dispose of any contaminated disposable materials (e.g., pipette tips, absorbent pads used for small spills) in a designated solid hazardous waste container.

  • Store the Waste Container:

    • Keep the waste container tightly closed at all times, except when adding waste.[6][8]

    • Store the container in a designated, well-ventilated, and secured area, such as a satellite accumulation area (SAA) or a safety cabinet under a fume hood.[2][8]

    • Store it away from incompatible materials like acids, bases, and oxidizing agents.[2]

  • Arrange for Final Disposal:

    • Once the container is full (not exceeding 90% capacity) or when the waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) office.[4][6]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[7]

Emergency Procedure: Small Spill Cleanup

For a small spill that can be cleaned up in under 10 minutes by trained personnel:

  • Ensure the area is well-ventilated, and wear the appropriate PPE described above.[2]

  • Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial sorbent.[9]

  • Carefully collect the absorbed material using spark-proof tools and place it in a sealed, properly labeled hazardous waste container.[1]

  • Clean the spill area and decontaminate any affected equipment.

  • Arrange for disposal of the cleanup materials as hazardous waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Storage & Disposal A Wear Full PPE (Goggles, Gloves, Lab Coat) B Handle in Chemical Fume Hood A->B C Generate Waste (Used chemical, rinsate, contaminated items) B->C D Segregate as 'Halogenated Organic Waste' C->D E Use Labeled, Compatible Container (e.g., HDPE) D->E F Keep Container Tightly Closed E->F G Store in Designated Satellite Accumulation Area F->G H Request Pickup from Environmental Health & Safety (EHS) G->H I Proper Disposal by Certified Vendor H->I

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Iodo-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of 2-Iodo-1,3-dimethylbenzene. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Essential Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This equipment should be donned before entering the designated work area and only removed after exiting.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and vapors that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant glovesNitrile or Butyl rubber gloves. Must be inspected prior to use.Prevents skin contact, which can cause irritation and absorption of the chemical.
Body Protection Laboratory CoatLong-sleeved, fully buttoned.Provides a barrier against accidental spills and splashes.
Respiratory Protection RespiratorType ABEK (EN14387) respirator filter or equivalent.Required when working outside of a fume hood or when there is a risk of inhaling vapors, which can cause respiratory tract irritation.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Meticulous planning and execution are paramount when working with this compound. The following workflow diagram and detailed experimental protocol outline the necessary steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_aliquot Aliquot Chemical prep_hood->handle_aliquot handle_reaction Perform Reaction handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste cleanup_segregate->cleanup_dispose

Caption: A generalized workflow for the safe handling of this compound, from initial preparation to final disposal.

Experimental Protocol

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound. Pay close attention to hazard statements, precautionary measures, and emergency procedures.

  • Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.

  • Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered. All necessary equipment and reagents should be placed within the fume hood before starting.

2. Handling:

  • Aliquot the Chemical: Carefully measure and transfer the required amount of this compound. Use appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.

  • Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that still allows for comfortable and safe work.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Cleanup Protocol

For a minor spill of this compound within a laboratory setting:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Ensure Ventilation: Work within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.

  • Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Absorb the Material: Apply the absorbent material over the spill, working from the outside in.

  • Collect Residue: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste. Follow with a soap and water wash.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as halogenated organic waste.

First Aid for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. This compound must be treated as hazardous waste.

  • Waste Segregation: It is imperative to collect all waste containing this compound separately from non-halogenated waste streams.[1] This includes the chemical itself, any solutions containing it, and all contaminated materials from the cleanup process.

  • Container and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "waste solvent," "spill cleanup material").

  • Disposal Procedure:

    • Collection: Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container.[1]

    • Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area.

    • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

By adhering to these rigorous safety and handling protocols, researchers can significantly minimize the risks associated with this compound and ensure a safe and compliant laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet as the ultimate source of information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.